Neohesperidin
描述
(S)-7-(((2-O-6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one has been reported in Uncaria hirsuta, Citrus reticulata, and other organisms with data available.
antiulcer agent from the fruits of Poncirus trifoliata; structure in first source
Structure
2D Structure
属性
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKVCXINMKCAZ-UZRWAPQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927668 | |
| Record name | Neohesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13241-33-3 | |
| Record name | Neohesperidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neohesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neohesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOHESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA5C88H3L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Neohesperidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of neohesperidin, a flavanone glycoside predominantly found in citrus fruits. This document details its structural features, physicochemical properties, and the experimental methodologies employed for its isolation and characterization.
Core Chemical Structure and Properties
This compound is a flavonoid belonging to the flavanone subclass. Its structure is characterized by a central three-ring system (A, B, and C rings) typical of flavanones. The core aglycone, hesperetin, is glycosidically linked to a disaccharide, neohesperidose, at the 7-position of the A ring. Neohesperidose consists of an α-L-rhamnopyranosyl unit linked to a β-D-glucopyranosyl unit via a (1→2) glycosidic bond. The stereochemistry at the C2 position of the C ring is (S).
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C28H34O15 | [1][2][3] |
| Molecular Weight | 610.56 g/mol | [1][3] |
| Appearance | White to off-white powder | |
| Melting Point | 239-243 °C | |
| Water Solubility | 3.98 mg/L at 20 °C | |
| LogP | -0.69 at 20 °C |
Structural Elucidation and Spectroscopic Analysis
The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified table of 1H and 13C NMR chemical shifts for every atom in the this compound molecule was not definitively available in the reviewed literature, the expected signals can be inferred from the known structure and data for similar flavonoid glycosides.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the protons of the glucose and rhamnose sugar moieties. The anomeric protons of the glucose and rhamnose units are particularly diagnostic.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 28 carbon atoms. The carbonyl carbon (C-4) of the flavanone skeleton will appear significantly downfield. The chemical shifts of the carbons in the sugar units are indicative of the type of sugar and the glycosidic linkages.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In negative ion mode ESI-MS/MS, this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at m/z 609. Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hesperetin aglycone at m/z 301. Further fragmentation of the aglycone can also be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in methanol typically shows two major absorption bands, which are characteristic of the flavanone chromophore. These bands are generally observed around 285 nm (Band II, corresponding to the A-ring) and 325 nm (Band I, corresponding to the B-ring).
Experimental Protocols
Isolation and Purification of this compound from Citrus Peel
The following is a representative protocol for the isolation and purification of this compound from citrus sources, based on commonly employed techniques.
Objective: To extract and purify this compound from the peel of citrus fruits.
Materials:
-
Dried and powdered citrus peel (e.g., from bitter orange, Citrus aurantium)
-
Methanol or ethanol
-
Macroporous adsorbent resin (e.g., D101)
-
Deionized water
-
Solvents for chromatography (e.g., ethyl acetate, n-butanol, water)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Extraction: The dried citrus peel powder is extracted with a suitable solvent, such as methanol or aqueous ethanol, at an elevated temperature. This can be performed using maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-conditioned macroporous resin column.
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
This compound and other flavonoids are then eluted with a gradient of aqueous ethanol. Fractions are collected and monitored by HPLC.
-
-
Further Purification (Optional): For higher purity, fractions enriched with this compound can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.
-
Crystallization: The purified this compound is obtained as a solid by crystallization from a suitable solvent system, such as aqueous methanol.
-
Purity Analysis: The purity of the isolated this compound is assessed by HPLC, and its identity is confirmed by MS and NMR spectroscopy.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.
3.2.2. Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to aid ionization.
-
Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
3.2.3. UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation: The UV-Vis spectrum is recorded using a double-beam spectrophotometer.
-
Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.
Visualization of Chemical Structure
The chemical structure of this compound is depicted below, illustrating the connectivity of the hesperetin aglycone and the neohesperidose moiety.
Caption: Chemical structure of this compound.
The diagram above illustrates the fundamental components of the this compound molecule: the hesperetin aglycone and the neohesperidose disaccharide, connected by a 7-O-glycosidic linkage. This structural arrangement is responsible for its characteristic chemical and biological properties.
References
The Biosynthesis of Neohesperidin in Citrus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin, a flavanone glycoside predominantly found in citrus species, is a compound of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Its biosynthetic pathway is a complex, multi-step process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in citrus plants, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering detailed experimental protocols for the quantification of pathway metabolites and analysis of gene expression, alongside a summary of available quantitative data to facilitate further research and application in drug development.
Introduction
The unique flavor profile of many citrus fruits is in part determined by the presence of specific flavonoid glycosides. Among these, this compound (hesperetin-7-O-neohesperidoside) is a prominent bitter compound found in high concentrations in certain citrus varieties like the bitter orange (Citrus aurantium). Beyond its contribution to taste, this compound has garnered considerable attention for its pharmacological potential. Understanding its biosynthesis is crucial for harnessing its benefits, whether through metabolic engineering of plants or microbial production systems.
This guide delineates the complete biosynthetic route to this compound, from the initial precursor L-phenylalanine to the final glycosylated flavanone. It will cover the key enzymes, their substrates, and products, and present the available kinetic data. Furthermore, detailed methodologies for crucial experiments are provided to enable researchers to investigate this pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, which itself is an extension of the general phenylpropanoid pathway. The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA.
-
Flavanone Synthesis: Formation of the flavanone core structure, hesperetin.
-
Glycosylation: Sequential addition of glucose and rhamnose to hesperetin to yield this compound.
The complete pathway is illustrated in the diagram below, followed by a detailed description of each enzymatic step.
Phenylpropanoid Pathway
The synthesis of this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL) PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a key regulatory step in the phenylpropanoid pathway.
-
Step 2: Cinnamate 4-Hydroxylase (C4H) C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.
-
Step 3: 4-Coumarate-CoA Ligase (4CL) 4CL activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA, the direct precursor for flavonoid synthesis.
Flavanone Synthesis
The formation of the characteristic C6-C3-C6 flavonoid backbone is initiated by chalcone synthase.
-
Step 4: Chalcone Synthase (CHS) CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.
-
Step 5: Chalcone Isomerase (CHI) CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.
-
Step 6: Flavanone 3'-Hydroxylase (F3'H) While not directly in the lineage of this compound from naringenin, it is important to note that hydroxylation patterns on the B-ring of flavanones are critical. In the case of this compound, the precursor is hesperetin, which has a hydroxyl group at the 3' position. This hydroxylation can occur at the level of naringenin to form eriodictyol, which is then methylated to produce hesperetin, or hydroxylation can occur on p-coumaroyl-CoA to form caffeoyl-CoA which then enters the flavonoid pathway. For simplicity, the direct hydroxylation of naringenin to hesperetin by a flavonoid 3'-hydroxylase (F3'H) is often depicted.
Glycosylation
The final steps in this compound biosynthesis involve the sequential addition of sugar moieties to the hesperetin aglycone.
-
Step 7: Flavanone 7-O-Glucosyltransferase (F7GAT) This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of hesperetin, forming hesperetin-7-O-glucoside.
-
Step 8: 1,2-Rhamnosyltransferase (1,2RhaT) The final and defining step is the addition of a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached to hesperetin-7-O-glucoside. This specific 1,2-linkage is what distinguishes neohesperidosides from the tasteless rutinosides, which have a 1,6-linkage.
Quantitative Data
The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway in citrus. It is important to note that kinetic data for all enzymes, particularly from a single citrus species under uniform conditions, is not fully available in the literature.
| Enzyme | Abbreviation | Substrate | Km (µM) | Vmax (pkat/mg protein) | Citrus Species | Reference |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Data not available | Data not available | Citrus spp. | |
| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | Data not available | Data not available | Citrus spp. | |
| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | Data not available | Data not available | Citrus spp. | |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA | Data not available | Data not available | Citrus spp. | |
| Chalcone Isomerase | CHI | Naringenin chalcone | Data not available | Data not available | Citrus spp. | |
| Flavanone 7-O-Glucosyltransferase | F7GAT | Hesperetin | 124 | Data not available | Citrus paradisi | [1] |
| UDP-Glucose | 243 | Data not available | Citrus paradisi | [1] | ||
| 1,2-Rhamnosyltransferase | 1,2RhaT | Hesperetin-7-O-glucoside | 41.5 | Data not available | Citrus maxima | [2] |
| UDP-Rhamnose | 1.1 | Data not available | Citrus maxima | [2] |
Experimental Protocols
Quantification of this compound and its Precursors by HPLC-DAD
This protocol outlines a method for the simultaneous quantification of hesperetin and this compound in citrus plant tissues.
4.1.1. Sample Preparation
-
Freeze-dry citrus tissue (e.g., peel, leaves) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.2. HPLC-DAD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 280 nm for hesperetin and this compound.
4.1.3. Quantification
Prepare standard curves for hesperetin and this compound using authentic standards of known concentrations. Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.
Gene Expression Analysis by qRT-PCR
This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.
4.2.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from approximately 100 mg of citrus tissue using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0) and by gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
4.2.2. qRT-PCR
-
Design and validate primers for the target genes (PAL, C4H, 4CL, CHS, CHI, F7GAT, 1,2RhaT) and a reference gene (e.g., Actin or GAPDH).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 s.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme Assay for Flavanone 7-O-Glucosyltransferase (F7GAT)
This protocol provides a method for assaying the activity of F7GAT in crude protein extracts from citrus tissues.[3]
4.3.1. Protein Extraction
-
Grind 1 g of fresh citrus tissue in liquid nitrogen to a fine powder.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol, and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
4.3.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
100 µM Hesperetin (substrate)
-
2 mM UDP-Glucose (co-substrate)
-
Crude enzyme extract (up to 50 µg of protein)
-
Make up to a final volume of 100 µL with sterile water.
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge at 13,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by HPLC-DAD as described in section 4.1 to quantify the product, hesperetin-7-O-glucoside.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other flavonoid pathways, is tightly regulated at multiple levels.
-
Transcriptional Regulation: The expression of the biosynthetic genes is controlled by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins. These transcription factors can be induced by various developmental and environmental cues.
-
Signaling Pathways:
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are known to be involved in plant defense responses and can be activated by various stresses. This activation can lead to the upregulation of flavonoid biosynthesis genes, including those in the this compound pathway, as part of the plant's defense mechanism.
-
Hormonal Regulation: Plant hormones such as jasmonic acid, salicylic acid, and ethylene play crucial roles in regulating secondary metabolism. Ethylene, for instance, has been shown to induce the expression of PAL in citrus fruit peel, which would enhance the flux into the phenylpropanoid pathway.
-
References
- 1. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
A Technical Guide to the Physical and Chemical Properties of Neohesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical and chemical properties of neohesperidin, a flavanone glycoside predominantly found in citrus fruits. As a precursor to the potent sweetener this compound Dihydrochalcone (NHDC) and a biologically active molecule in its own right, a thorough understanding of its characteristics is crucial for its application in research and development.
Core Physical and Chemical Properties
This compound is a white to light-yellow crystalline powder.[1][2] Its fundamental properties are essential for handling, formulation, and experimental design. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₁₅ | [1][3][4] |
| Molecular Weight | 610.56 g/mol | |
| Appearance | White to light-yellow crystalline powder | |
| Melting Point | 239–243 °C | |
| Boiling Point | 933.7 ± 65.0 °C (Predicted) | |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) | |
| Purity | ≥ 98% (by HPLC) |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various applications, from biological assays to formulation development. As a glycoside, its solubility is influenced by the sugar moiety attached to the flavanone structure.
| Solvent | Solubility | Source(s) |
| Methanol | Easily soluble | |
| Ethanol | Soluble | |
| DMSO | Soluble (~25 mg/mL for NHDC) | |
| Dimethylformamide (DMF) | Soluble (~50 mg/mL for NHDC) | |
| Water | Slightly soluble in cold water, freely soluble in hot water (data for NHDC) | |
| Ether | Almost insoluble |
Note: Much of the detailed solubility data, particularly in aqueous systems, has been generated for its more commercially prevalent derivative, this compound Dihydrochalcone (NHDC). However, the general trends are informative for this compound.
Chemical Structure and Stability
This compound is a flavanone glycoside, consisting of the aglycone hesperetin bonded to a neohesperidose disaccharide (rhamnose and glucose). This structure is the basis for its chemical properties and biological activities.
-
Stability : While comprehensive stability data for this compound is limited, studies on its derivative, NHDC, show it is stable under normal food processing and storage conditions. NHDC exhibits maximum stability in the pH range of 3-5 and is resistant to hydrolysis above pH 2 at room temperature. The degradation kinetics in solution have been observed to follow a pseudo-first-order reaction.
-
Reactivity : The most significant chemical reaction of this compound is its catalytic hydrogenation under alkaline conditions. This process breaks the heterocyclic ring and reduces a carbonyl group, converting the bitter this compound into the intensely sweet this compound Dihydrochalcone (NHDC).
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
-
UV-Vis Spectroscopy : In ethanol, this compound exhibits two main absorption peaks. The UV absorption spectrum shows maximum peaks (λmax) at approximately 227 nm and 283 nm, which are characteristic of the flavanone structure.
-
FT-IR Spectroscopy : The infrared spectrum of this compound shows characteristic bands corresponding to its functional groups. Key absorptions include a strong band for the C=O stretching of the conjugated carbonyl group (around 1635-1650 cm⁻¹), bands for aromatic C=C stretching (1400-1600 cm⁻¹), and broad absorptions for O-H stretching from the numerous hydroxyl groups.
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for detailed structural elucidation. The spectra are complex due to the presence of both the flavanone skeleton and the two sugar moieties. The anomeric protons of the glucose and rhamnose units typically appear as distinct doublets in the ¹H NMR spectrum, providing key information on the glycosidic linkage.
Experimental Protocols
Detailed and reproducible methodologies are paramount for scientific research. Below are standard protocols for determining key physical properties of flavonoids like this compound.
This method determines the temperature range over which the solid compound transitions to a liquid.
-
Sample Preparation : A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.
-
Capillary Loading : The open end of a glass capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup : The loaded capillary is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.
-
Heating : The sample is heated rapidly to about 15-20 °C below the expected melting point (239 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁–T₂.
References
Preliminary Studies on Neohesperidin and Bone Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on neohesperidin, a citrus flavonoid, and its potential therapeutic effects on bone health. The document synthesizes findings from various in vitro and in vivo studies, focusing on the molecular mechanisms, cellular effects, and potential applications in treating bone disorders like osteoporosis.
Introduction
This compound is a flavanone glycoside predominantly found in citrus fruits.[1][2] Like other flavonoids, it possesses anti-inflammatory and antioxidant properties that are being investigated for various therapeutic applications.[2][3] Recent research has highlighted its potential role in bone metabolism, suggesting it may be a valuable agent for controlling bone diseases such as osteoporosis and rheumatoid arthritis.[4] This guide summarizes the current understanding of this compound's impact on bone cell function, the signaling pathways it modulates, and the outcomes observed in preclinical models.
Effects of this compound on Bone Cell Function
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Preliminary studies indicate that this compound beneficially influences this balance by simultaneously inhibiting osteoclast activity and promoting osteoblast function.
Inhibition of Osteoclast Differentiation and Bone Resorption
Multiple studies have demonstrated that this compound exerts an inhibitory effect on osteoclastogenesis (the formation of osteoclasts) and their resorptive activity. In vitro, this compound has been shown to suppress the differentiation of bone marrow macrophages into mature osteoclasts induced by the Receptor Activator of NF-κB Ligand (RANKL). This inhibition is accompanied by a significant reduction in the expression of key osteoclast marker genes, including tartrate-resistant acid phosphatase (TRAP) and cathepsin K.
Promotion of Osteoblast Proliferation and Differentiation
Conversely, this compound has been found to promote the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs), which are precursors to osteoblasts. Treatment of BMSCs with this compound leads to increased alkaline phosphatase (ALP) activity, enhanced calcium deposition, and the upregulation of crucial osteogenic markers such as Runt-related transcription factor 2 (Runx2), Osteocalcin (OCN), and Bone Morphogenetic Protein 2 (BMP-2).
Key Signaling Pathways Modulated by this compound
The effects of this compound on bone cells are mediated through its interaction with several key intracellular signaling pathways.
Inhibition of RANKL/NF-κB and Calcium Signaling in Osteoclasts
The primary mechanism for this compound's anti-osteoclastic effect is the inhibition of the RANKL-induced signaling cascade. It has been shown to prevent the activation of the nuclear factor-κB (NF-κB) pathway by inhibiting the degradation of its inhibitor, IκBα. Furthermore, this compound suppresses RANKL-induced calcium oscillations, which in turn inhibits the activation of the nuclear factor of activated T-cells (NFATc1), a master regulator of osteoclast differentiation. The MAPK pathway may also be involved, as related compounds like hesperetin have been shown to affect osteoclast differentiation via JNK downregulation.
Activation of BMP2-Wnt/β-catenin Signaling in Osteoblasts
This compound's pro-osteogenic effects are largely attributed to its activation of the Wnt/β-catenin signaling pathway. Studies have shown that this compound upregulates the expression of genes related to this pathway. It appears to act upstream by increasing the expression of BMP2, which subsequently activates the canonical Wnt pathway. This leads to the nuclear translocation of β-catenin, which then promotes the transcription of osteogenic genes like Runx2 and OCN. The pro-osteogenic effects of this compound can be partially blocked by Wnt pathway antagonists like Dickkopf-1 (DKK1), confirming the pathway's involvement.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro and in vivo studies on this compound.
Table 1: Summary of In Vitro Effects on Osteoclasts
| Cell Type | This compound Conc. | Key Findings | Reference |
|---|---|---|---|
| Bone Marrow Macrophages (BMMs) | Not Specified | Inhibited RANKL-induced osteoclast differentiation. | |
| BMMs | Not Specified | Suppressed expression of osteoclast markers TRAP and Cathepsin K. |
| BMMs | Not Specified | Inhibited RANKL-induced activation of NF-κB and calcium oscillations. | |
Table 2: Summary of In Vitro Effects on Osteoblasts/MSCs
| Cell Type | This compound Conc. | Key Findings | Reference |
|---|---|---|---|
| Bone Marrow MSCs | 0, 10, 30, 100 µM | Significantly improved proliferation, especially at 30 µM. | |
| Bone Marrow MSCs | Dose-dependent | Increased ALP activity and calcium deposition. | |
| Bone Marrow MSCs | Not Specified | Upregulated expression of Runx2, OCN, BMP-2, and β-catenin. |
| Bone Marrow MSCs | Not Specified | Identified 855 differentially expressed genes, with overexpression related to the Wnt/β-catenin pathway. | |
Table 3: Summary of In Vivo Effects in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Ovariectomized (OVX) Mice | This compound administration | Protected against bone loss, with effects similar to estrogen administration. | |
| Ovariectomized (OVX) Mice | This compound administration | Significantly reduced trabecular bone loss. | |
| Ovariectomized (OVX) Mice | This compound administration | Significantly reduced Osteoclast Number/Bone Surface (N.Oc/BS) and Osteoclast Surface/Bone Surface (Oc.S/BS). |
| Steroid-induced Femoral Head Necrosis Mice | this compound administration | Reduced histopathological changes and improved femoral head structure. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited this compound research.
In Vitro Osteoclast Differentiation Assay
-
Cell Isolation: Bone marrow cells are flushed from the femurs and tibias of mice.
-
Culture: Cells are cultured in α-MEM with M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Differentiation Induction: BMMs are seeded and stimulated with RANKL and M-CSF in the presence or absence of various concentrations of this compound.
-
Staining and Analysis: After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
In Vitro Osteogenic Differentiation Assay
-
Cell Culture: Bone Marrow Stromal Cells (BMSCs) are isolated and cultured.
-
Induction: Cells are treated with different concentrations of this compound (e.g., 0, 10, 30, 100 µM).
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., 7 days), cells are fixed and stained for ALP activity, an early marker of osteogenic differentiation.
-
Alizarin Red S (ARS) Staining: At a later time point (e.g., 14-21 days), cells are fixed and stained with ARS to visualize calcium nodule deposition, indicating matrix mineralization.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the expression levels of target genes such as Runx2, OCN, ALP, BMP-2, RANKL, Cathepsin K, and β-catenin.
-
Western Blot: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of proteins such as NF-κB, IκBα, β-catenin, and phosphorylated components of the MAPK pathway.
In Vivo Ovariectomy (OVX) Mouse Model
-
Model Creation: Female mice undergo bilateral ovariectomy to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment: Following surgery and recovery, OVX mice are treated with this compound (via oral gavage or other methods) or a vehicle control for a specified period (e.g., 4-6 weeks).
-
Analysis: At the end of the treatment period, femurs are harvested for analysis.
-
Micro-computed Tomography (micro-CT): Provides high-resolution 3D imaging to quantify bone microarchitecture parameters, such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histomorphometry: Bone sections are prepared and stained (e.g., H&E, TRAP) to quantify cellular parameters like osteoclast number per bone surface (N.Oc/BS) and osteoblast surface per bone surface (Ob.S/BS).
-
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound is a promising natural compound for promoting bone health. Its dual action of inhibiting bone resorption and stimulating bone formation makes it an attractive candidate for further development as a therapeutic agent for osteoporosis and other bone-related disorders.
Future research should focus on:
-
Dose-Response Studies: Establishing optimal therapeutic dosages and treatment durations in more extensive preclinical models.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand its in vivo behavior.
-
Clinical Trials: Advancing the research to well-designed human clinical trials to validate the safety and efficacy of this compound in treating bone loss.
-
Combination Therapies: Exploring the potential synergistic effects of this compound when combined with existing osteoporosis treatments.
References
- 1. This compound suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
The Crosstalk Between Neohesperidin and Gut Microbiota: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is emerging as a significant modulator of gut microbiota and host health. Due to its low bioavailability in its native form, the bioactivity of this compound is largely dependent on its biotransformation by the colonic microbiota. This process not only enhances its absorption but also triggers a cascade of interactions that influence microbial composition, gut barrier integrity, and host inflammatory responses. This technical guide provides an in-depth analysis of the current scientific understanding of the this compound-gut microbiota axis, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and drug development in this promising area.
Introduction
The gut microbiota is increasingly recognized as a critical determinant of human health and disease. The intricate community of microorganisms residing in the gastrointestinal tract plays a pivotal role in metabolism, immunity, and even neurological function. Dietary phytochemicals, such as flavonoids, are known to exert a profound influence on this microbial ecosystem. This compound, with its characteristic neohesperidose moiety, is a prime example of a dietary compound whose health benefits are unlocked through microbial metabolism. Upon reaching the colon, gut bacteria enzymatically cleave this sugar group, releasing the aglycone hesperetin, which is more readily absorbed and biologically active. This guide delves into the specifics of this interaction, exploring the metabolic pathways, the resulting shifts in microbial populations, and the downstream effects on host physiology, with a particular focus on inflammatory pathways.
Metabolism of this compound by Gut Microbiota
The journey of this compound through the gastrointestinal tract is characterized by minimal absorption in the small intestine, leading to its arrival in the colon largely intact. Here, it becomes a substrate for a variety of bacterial enzymes. The primary metabolic event is the hydrolysis of the glycosidic bond, a reaction catalyzed by enzymes such as α-rhamnosidase and β-glucosidase, which are possessed by various gut commensals.
Key Metabolic Steps
The biotransformation of this compound can be summarized in the following key steps:
-
Deglycosylation: The neohesperidose sugar moiety is cleaved from the flavanone backbone, yielding hesperetin.
-
Ring Fission: The C-ring of the hesperetin molecule can be further broken down by microbial enzymes, leading to the formation of smaller phenolic acids.
This metabolic process is crucial, as the resulting metabolites, particularly hesperetin, exhibit enhanced biological activity compared to the parent glycoside.
Quantitative Effects of this compound on Gut Microbiota and Host Parameters
Recent studies have provided quantitative insights into how this compound supplementation can alter the gut microbial landscape and influence host physiology, particularly in the context of metabolic disorders. The following tables summarize key findings from a study investigating the effects of this compound in a high-fat diet (HFD)-induced colitis model in rats.[1][2]
Table 1: Effect of this compound on Gut Microbiota Composition
| Microbial Group | HFD Group | HFD + this compound (80 mg/kg) | Fold Change |
| Phylum | |||
| Firmicutes/Bacteroidetes Ratio | Increased | Significantly Decreased | - |
| Genus | |||
| Bacteroides | Decreased | Increased | ↑ |
| Blautia | Decreased | Increased | ↑ |
| Lactobacillus | Decreased | Increased | ↑ |
| Akkermansia | Decreased | Increased | ↑ |
Data adapted from a study on HFD-fed rats supplemented with this compound for 12 weeks.[1][2]
Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (in vitro fecal fermentation)
| SCFA | HFD Group Feces | HFD + this compound Group Feces | % Increase |
| Acetic Acid (µmol/g) | 18.5 ± 1.2 | 25.4 ± 1.5 | ~37% |
| Propionic Acid (µmol/g) | 5.8 ± 0.5 | 9.2 ± 0.8 | ~59% |
| Butyric Acid (µmol/g) | 4.1 ± 0.4 | 7.8 ± 0.6 | ~90% |
Values are presented as mean ± SD. Data is from in vitro fermentation of fecal samples collected from HFD-fed rats with and without this compound supplementation.[1]
Table 3: Effect of this compound on Inflammatory Markers and Signaling Proteins
| Marker/Protein | HFD Group | HFD + this compound (80 mg/kg) | % Reduction |
| TNF-α (pg/mg protein) | 152.3 ± 10.1 | 89.5 ± 7.8 | ~41% |
| IL-1β (pg/mg protein) | 110.7 ± 9.2 | 65.1 ± 6.5 | ~41% |
| p-JAK2/JAK2 ratio | 2.79 ± 0.21 | 2.09 ± 0.18 | ~25% |
| p-STAT3/STAT3 ratio | 3.54 ± 0.25 | 2.60 ± 0.22 | ~26% |
Values are presented as mean ± SD. Protein levels were measured in the colonic tissue of HFD-fed rats.
Modulation of Inflammatory Signaling Pathways
A key mechanism through which the this compound-gut microbiota interaction exerts its beneficial effects is the modulation of host inflammatory signaling pathways. In the context of HFD-induced colitis, this compound has been shown to attenuate inflammation by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This pathway is a critical regulator of cytokine signaling and is often upregulated in inflammatory conditions.
The metabolites of this compound, along with the increased production of SCFAs, are thought to contribute to the downregulation of this pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides a detailed overview of the methodologies employed in a key study investigating the effects of this compound on HFD-induced colitis in rats.
Animal Model and Experimental Design
-
Animals: Male Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: 1 week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Diet:
-
Control Group: Standard chow diet.
-
HFD Group: High-fat diet (e.g., 60% of calories from fat).
-
This compound Groups: HFD supplemented with this compound at 40 mg/kg and 80 mg/kg body weight.
-
-
Administration: this compound was administered daily via oral gavage for 12 consecutive weeks.
-
Sample Collection: At the end of the study period, fecal samples were collected for microbiota and SCFA analysis. Colonic tissue was harvested for histological and biochemical analysis.
Gut Microbiota Analysis
-
DNA Extraction: Total genomic DNA was extracted from fecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene was amplified by PCR using specific primers (e.g., 341F and 806R).
-
Sequencing: The amplified products were sequenced on an Illumina MiSeq platform.
-
Data Analysis: Raw sequences were processed using bioinformatics pipelines such as QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses were performed to assess within-sample and between-sample diversity, respectively.
SCFA Analysis
-
Sample Preparation: Fecal samples were homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid) and centrifuged.
-
Derivatization (if necessary): The supernatant containing SCFAs may require derivatization for gas chromatography analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The prepared samples were analyzed by GC-MS to identify and quantify the concentrations of acetic, propionic, and butyric acids. Standard curves were generated using known concentrations of SCFA standards.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from colonic tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, and p-STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Conclusion and Future Directions
The interaction between this compound and the gut microbiota represents a compelling area of research with significant therapeutic potential. The biotransformation of this compound by gut bacteria is a prerequisite for its beneficial effects on host health, which include the modulation of gut microbial composition, enhancement of SCFA production, and attenuation of inflammatory signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms underlying these effects.
Future research should focus on:
-
Identifying the specific bacterial species and enzymes responsible for this compound metabolism.
-
Elucidating the precise molecular mechanisms by which this compound metabolites and SCFAs modulate host signaling pathways.
-
Conducting well-controlled clinical trials to validate the therapeutic efficacy of this compound in human inflammatory and metabolic diseases.
A deeper understanding of the this compound-gut microbiota axis will undoubtedly pave the way for the development of novel prebiotics, functional foods, and targeted therapies for a range of health conditions.
References
The Solubility Profile of Neohesperidin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of neohesperidin, a flavonoid glycoside found in citrus fruits, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in the pharmaceutical and food industries. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound and its derivative, this compound dihydrochalcone (NHDC), has been reported in a range of organic solvents and aqueous solutions. The following table summarizes the available quantitative data to facilitate comparison.
| Compound | Solvent | Temperature | Solubility |
| This compound | Water | 37 °C | 161.81 µg/mL[1] |
| This compound Dihydrochalcone (NHDC) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL[2] |
| This compound Dihydrochalcone (NHDC) | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (ultrasonic assistance may be needed)[3] |
| This compound Dihydrochalcone (NHDC) | Dimethylformamide (DMF) | Not Specified | ~50 mg/mL[2] |
| This compound Dihydrochalcone (NHDC) | Ethanol | Not Specified | ~25 mg/mL[2] |
| This compound Dihydrochalcone (NHDC) | Ethanol | 20 °C | 12 g/L |
| This compound Dihydrochalcone (NHDC) | Ethanol + Water (1:1, v/v) | 20 °C | 123 g/L |
| This compound Dihydrochalcone (NHDC) | Water | 20 °C | 0.4 g/L |
| This compound Dihydrochalcone (NHDC) | Water | 80 °C | 650 g/L |
Experimental Protocols for Solubility Determination
The determination of this compound solubility typically employs established methods such as the shake-flask technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method (based on OECD Guideline 105)
This is a widely accepted method for determining the water solubility of compounds. A similar principle is applied for organic solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary tests.
-
After reaching equilibrium, the suspension is allowed to stand to let the undissolved particles settle.
-
A sample of the supernatant is withdrawn and centrifuged to further separate any suspended particles.
-
The clear supernatant is then carefully sampled, diluted as necessary with an appropriate solvent, and filtered through a syringe filter.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, typically HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration of dissolved this compound.
Typical HPLC System:
-
HPLC instrument with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., methanol or acetonitrile). The exact composition can be optimized.
-
Isocratic or gradient elution
Procedure:
-
A calibration curve is prepared using standard solutions of this compound of known concentrations.
-
The filtered sample from the shake-flask experiment is injected into the HPLC system.
-
The peak area of this compound in the sample chromatogram is measured.
-
The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
A Technical Guide to the Degradation of Neohesperidin: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is a precursor to the intense sweetener this compound Dihydrochalcone (NHDC). The stability of this compound and its derivatives is a critical factor in the food and pharmaceutical industries. Understanding the degradation products and pathways of this compound is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides an in-depth analysis of the degradation of this compound under various conditions, including microbial, chemical, and physical stressors. It summarizes quantitative data, details experimental protocols, and visualizes the degradation pathways to serve as a comprehensive resource for professionals in research and development.
Degradation Pathways and Products
This compound is susceptible to degradation through several pathways, including microbial metabolism, acid and base hydrolysis, oxidation, thermal stress, and photolysis. These processes lead to the formation of various degradation products, altering the compound's structure and properties.
Microbial Degradation
In the human gut, this compound dihydrochalcone (NHDC) undergoes significant metabolism by intestinal microbiota.[1][2] The primary degradation pathway involves a stepwise deglycosylation followed by hydrolysis.
The initial step is the removal of the rhamnose and glucose moieties, leading to the formation of the aglycone, hesperetin dihydrochalcone.[1] This is followed by the hydrolysis of hesperetin dihydrochalcone to form 3-(3-hydroxy-4-methoxyphenyl)propionic acid and phloroglucinol.
Key Degradation Products:
-
Hesperetin dihydrochalcone 4'-β-D-glucoside (transient intermediate)
-
Hesperetin dihydrochalcone (aglycone)
-
3-(3-hydroxy-4-methoxyphenyl)propionic acid
-
3-(3,4-dihydroxyphenyl)propionic acid
-
Phloroglucinol
Chemical Degradation: Acid and Base Hydrolysis
This compound is highly susceptible to degradation under both acidic and basic conditions. Forced degradation studies have shown that significant degradation occurs upon exposure to 0.1 N HCl and 0.1 N NaOH.
Under acidic conditions at elevated temperatures, the glycosidic bonds of NHDC are hydrolyzed, leading to the formation of the aglycone hesperetin dihydrochalcone, along with glucose and rhamnose. Strong alkaline conditions, particularly at high temperatures which can be encountered during manufacturing, can also lead to the formation of specific degradation products.
Key Degradation Products:
-
Hesperetin dihydrochalcone
-
Glucose
-
Rhamnose
-
Phloroacetophenone neohesperidoside (formed under strong alkaline conditions)
-
Hesperetin dihydrochalcone 7'-glucoside
Oxidative Degradation
This compound exhibits susceptibility to oxidative stress. Studies have shown that treatment with hydrogen peroxide can lead to degradation, although to a lesser extent compared to acid and base hydrolysis.
Thermal and Photolytic Degradation
Thermal stability studies indicate that the degradation of NHDC in aqueous solutions follows pseudo-first-order kinetics. The stability is pH-dependent, with maximum stability observed in the pH range of 3-5. At a pH of 4.5, the degradation follows first-order kinetics with a half-life that decreases with increasing temperature.
This compound also undergoes moderate degradation when exposed to dry heat and UV radiation.
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data from forced degradation studies and kinetic analyses of this compound and NHDC.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of this compound |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Reflux | 0% |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Reflux | 0% |
| Oxidative Stress | 6% w/w H₂O₂ | 4 hours | Room Temp. | 88.1% |
| Hydrolytic (Water) | Water | 8 hours | Reflux | 97.6% |
| Dry Heat | - | 8 hours | 105°C | 48.8% |
| Photolytic | UV radiation (254 nm) | 8 hours | - | 59.9% |
Table 2: Thermal Degradation Kinetics of this compound Dihydrochalcone (NHDC) at pH 4.5
| Temperature (°C) | Half-life (t₁/₂) |
| 50 | 195 days |
| 70 | 62 days |
| 90 | 23 days |
Note: The time to achieve a 10% decrease in the initial concentration of NHDC in an aqueous solution at 20°C and pH 4.5 has been reported as 164 days.
Experimental Protocols
Forced Degradation Studies of this compound
1. Acid-Induced Degradation:
-
Procedure: Reflux 10 mg of this compound in 10 ml of 0.1 N Hydrochloric acid (HCl) for 2 hours.
-
Sample Preparation: Dilute the solution 10 times with methanol before chromatographic analysis.
2. Base-Induced Degradation:
-
Procedure: Reflux 10 mg of this compound in 10 ml of 0.1 N Sodium Hydroxide (NaOH) for 2 hours.
-
Sample Preparation: Dilute the solution 10 times with methanol for analysis.
3. Oxidative Degradation:
-
Procedure: Add 10 ml of 6% w/w Hydrogen Peroxide (H₂O₂) to 10 mg of this compound and keep the solution for 4 hours.
-
Sample Preparation: Dilute the solution 10 times with methanol prior to analysis.
4. Hydrolytic (Water-Induced) Degradation:
-
Procedure: Reflux 10 mg of this compound in 10 ml of water for 8 hours.
-
Sample Preparation: Dilute the resulting solution 10 times with methanol.
5. Dry Heat Degradation:
-
Procedure: Place 10 mg of this compound in an oven at 105°C for 8 hours.
-
Sample Preparation: Dissolve the sample in 100 ml of methanol for analysis.
6. Photochemical Stability Study:
-
Procedure: Place 10 mg of this compound in an Ultraviolet (UV) cabinet at 254 nm for 8 hours.
-
Sample Preparation: Transfer the exposed sample to a 100 ml volumetric flask and make up the volume with methanol.
Analytical Method:
-
Technique: High-Performance Thin-Layer Chromatography (HPTLC).
-
Mobile Phase: Ethyl acetate:methanol:formic acid:water (7.1:1.4:1:0.5 v/v/v/v).
-
Detection: Scanning at 254 nm.
In Vitro Microbial Degradation of this compound Dihydrochalcone
-
Inoculum: Human fecal slurries from healthy donors.
-
Culture Medium: A complex medium suitable for the growth of anaerobic intestinal bacteria.
-
Procedure:
-
Prepare anaerobic fecal slurries.
-
Inoculate the culture medium with the fecal suspension.
-
Add a stock solution of this compound dihydrochalcone to the culture to a final concentration of 0.5 mM.
-
Incubate the cultures under anaerobic conditions.
-
Collect samples at different time points for analysis.
-
-
Analysis:
-
Identify and quantify this compound dihydrochalcone and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
-
Conclusion
The degradation of this compound is a multifaceted process influenced by a variety of factors including pH, temperature, microbial activity, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis of the glycosidic linkages and further breakdown of the aglycone structure. For professionals in the pharmaceutical and food industries, a thorough understanding of these degradation pathways and the resulting products is essential for developing stable formulations, predicting shelf-life, and ensuring the quality and safety of products containing this compound or its derivatives. The provided data and protocols serve as a foundational guide for further research and development in this area.
References
In Vitro Biological Activities of Neohesperidin: A Technical Guide
Abstract: Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This document provides a comprehensive technical overview of the primary biological activities of this compound as demonstrated through in vitro studies. It details the compound's antioxidant, anti-inflammatory, and anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this compound.
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. Its efficacy has been evaluated using various standard in vitro assays, which measure its ability to neutralize reactive oxygen species (ROS) and other radicals.
Quantitative Data: Antioxidant Assays
The antioxidant capacity of this compound has been quantified through several methods, with results summarized below.
| Assay Type | Radical/Species | Key Findings | Reference |
| TEAC | ABTS Radical | Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.6 ± 0.2 mM. | [1] |
| Superoxide Scavenging | Superoxide Anion (O₂⁻) | Scavenging activity/inhibition of formation ranging from 31.53% to 84.62%. | [2] |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Scavenging effect ranging from 6.00% to 23.49%. | [2] |
| Lipid Peroxidation | Non-enzymatic | Inhibition ranging from 15.43% to 95.33%. | [2] |
| ROS Accumulation | TNF-α induced ROS | Reduced the accumulation of ROS in human rheumatoid arthritis fibroblast-like synoviocytes. | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
This compound (and positive control, e.g., Ascorbic Acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
Procedure (Microplate Method):
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM or 0.2 mM stock solution of DPPH in methanol. Protect from light. Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol.
-
Assay:
-
To respective wells of a 96-well plate, add 100 µL of the various concentrations of the this compound solutions.
-
Add 100 µL of methanol to blank wells.
-
Add 100 µL of the DPPH working solution to all sample and control wells.
-
To the blank wells, add 100 µL of methanol.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Cell Line / Model | Stimulus | Measured Effect | Quantitative Result | Reference |
| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | Cytokine Reduction | Decrease in IL-1β, IL-6, IL-8, TNF-α | |
| Macrophage and Adipocyte Cultures | - | Cytokine Reduction | Significant reduction in TNF-α and IL-6 | |
| 3T3-L1 Cells | - | Cytokine mRNA Reduction | TNF-α: ↓45.4%; IL-1β: ↓47.0% | |
| HUVECs | LPS | Cytokine Release Inhibition | Decrease in IL-1β, IL-6, TNF-α |
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Studies show this compound can suppress the activity of the transcription factor NF-κB. This is achieved by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade halts the transcription of various pro-inflammatory genes.
Caption: Modulation of the MAPK Pathway by this compound.
This compound has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including TAK1, ERK1/2, and p38. By downregulating these signaling molecules, this compound effectively dampens the downstream inflammatory response.
Anticancer Activity
In vitro studies have revealed that this compound possesses cytotoxic and pro-apoptotic properties against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Quantitative Data: Cytotoxicity
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 24 h | 47.4 ± 2.6 µM | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 48 h | 32.5 ± 1.8 µM |
Mechanism: Induction of Apoptosis
This compound induces apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins.
References
- 1. scispace.com [scispace.com]
- 2. In vitro scavenger and antioxidant properties of hesperidin and this compound dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
Neohesperidin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1] Extensive preclinical research highlights its potential in the management of various pathologies, including neurodegenerative diseases, inflammatory conditions, metabolic disorders, and cancer. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
Flavonoids, a class of natural phytochemicals, are renowned for their health-promoting benefits.[2][3] Among them, this compound and its derivatives have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the scientific evidence for this compound's therapeutic applications.
Pharmacological Activities and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. Its diverse activities are detailed below.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury and Alzheimer's disease.
-
Mechanism in Cerebral Ischemia: In a rat model of middle cerebral artery occlusion (MCAO), this compound was found to attenuate cerebral ischemia-reperfusion injury. It achieves this by inhibiting neuronal apoptosis and oxidative stress through the regulation of the apoptotic pathway and the activation of the Akt/Nrf2/HO-1 pathway. Specifically, it inhibits the upregulation of Bax, cytochrome c, and cleaved caspases-9 and -3, while also preventing the downregulation of Bcl-2. Furthermore, it activates the Akt/Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.
-
Mechanism in Alzheimer's Disease: A derivative, this compound dihydrochalcone (NHD), has been identified as a multi-target inhibitor for Alzheimer's disease therapeutics. It exhibits strong BACE1 and amyloid-β (Aβ) aggregation inhibition, alongside potent antioxidant activity. NHD binds to the active site of BACE1, inducing a conformational change that prevents substrate recognition. It also alters the aggregation pathways of Aβ, reducing the formation of toxic oligomers and fibrils. Additionally, this compound has been shown to protect primary cultured hippocampal neurons from Aβ₂₅₋₃₅-induced apoptosis by preventing the S-nitrosylation of protein-disulphide isomerase (PDI), thereby reducing endoplasmic reticulum (ER) stress.
Anti-inflammatory and Immunomodulatory Effects
This compound and its derivatives exhibit potent anti-inflammatory properties across various models.
-
Mechanism of Action: this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and adipocytes. The anti-inflammatory effects of this compound in fibroblast-like synoviocytes from patients with rheumatoid arthritis are attributed to the inhibition of the MAPK signaling pathway. Furthermore, in a model of colitis-associated colorectal cancer, this compound inhibited the NF-κB/p65 and ERK/p38 MAPK pathways, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. NHDC has also been shown to alleviate lipopolysaccharide-induced vascular endothelium dysfunction by inhibiting the release of inflammatory cytokines and decreasing the phosphorylation of TAK1, ERK1/2, and NF-κB. In a model of high-fat diet-induced colitis, this compound was found to reduce colorectal inflammation via the JAK2/STAT3 pathway.
Anticancer Activity
This compound has demonstrated pro-apoptotic and anti-proliferative effects in cancer cells.
-
Mechanism in Breast Cancer: In human breast adenocarcinoma MDA-MB-231 cells, this compound induces apoptosis by activating the Bcl-2/Bax-mediated signaling pathway. It upregulates the expression of p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.
-
Mechanism in Colitis-Associated Colorectal Cancer: In an in vivo model, this compound was shown to inhibit colon tumorigenesis by attenuating tumor proliferation, inducing apoptosis, and inhibiting angiogenesis. These effects are linked to the inhibition of the NF-κB/p65 and ERK/p38 MAPK pathways.
Metabolic Regulation
This compound and its derivatives have shown potential in managing metabolic disorders.
-
Mechanism in Glycolipid Metabolism: this compound dihydrochalcone (NHDC) has been found to ameliorate high-fat diet-induced glycolipid metabolism disorder in rats. It improves fasting blood glucose levels and alleviates the inhibitory effect of a high-fat diet on the expression of hepatic GLUT-4 and IRS-1. Furthermore, it reduces inflammation in the ileum through the TLR4/MyD88/NF-κB signaling pathway and favorably modulates the gut microbiota.
-
Mechanism in Obesity: In diet-induced obese mice, this compound demonstrated potent hypolipidemic effects, leading to a significant reduction in body weight. This is associated with the upregulation of fibroblast growth factor 21 (FGF21) and the activation of the AMPK/SIRT1/PGC-1α signaling axis. Another study showed that NHDC and its glycoside derivative attenuate subcutaneous fat and lipid accumulation by regulating the PI3K/AKT/mTOR pathway and AMPK-related lipogenesis and fat browning.
Bone Health
This compound has shown promise in promoting bone health by influencing bone formation and resorption.
-
Mechanism of Action: In vitro studies have shown that this compound inhibits RANKL-induced osteoclast differentiation and the expression of osteoclastic markers like cathepsin K and TRAP. It also suppresses the activity of the transcription factor NF-κB. Furthermore, it promotes the proliferation and osteogenic differentiation of mesenchymal stem cells (MSCs) by activating the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line/Model | Endpoint | Result | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | IC50 (24h) | 47.4 ± 2.6 µM | |
| This compound | MDA-MB-231 (Breast Cancer) | IC50 (48h) | 32.5 ± 1.8 µM | |
| This compound Dihydrochalcone (NHD) | BACE1 Enzyme Assay | Inhibition | 500 nM completely inhibits BACE1 activity | |
| Dihydrocaffeic acid (DHCA) | RAW 264.7 Macrophages | TNF-α reduction (100 µM) | 60.294 ± 1.451 ng/mL | |
| Dihydrocaffeic acid (DHCA) | RAW 264.7 Macrophages | TNF-α reduction (500 µM) | 15.624 ± 0.967 ng/mL | |
| This compound Dihydrochalcone (NHDC) | 3T3-L1 Adipocytes | Triacylglycerol accumulation reduction (50 µM) | 11.7% decrease | |
| This compound Dihydrochalcone (NHDC) | 3T3-L1 Adipocytes | Triacylglycerol accumulation reduction (100 µM) | 15.4% decrease |
Table 2: In Vivo Efficacy of this compound and its Derivatives
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| This compound | Rat MCAO model | Cerebral Ischemia-Reperfusion | Not specified | Significantly improved neurological functions and attenuated infarct volume. | |
| This compound | AOM/DSS-induced mouse model | Colitis-Associated Colorectal Cancer | 50 mg/kg and 100 mg/kg daily gavage for 10 weeks | 50 mg/kg had a therapeutic effect comparable to 100 mg/kg mesalazine. 100 mg/kg was more effective than 100 mg/kg mesalazine. | |
| This compound Dihydrochalcone (NHDC) | High-fat diet-induced obese mice | Obesity | Not specified | Successfully down-regulated body weight gain in a dose-dependent manner. | |
| This compound Dihydrochalcone (NHDC) | High-fat diet-induced rats | Glycolipid Metabolism Disorder | 40-80 mg/kg oral administration for 12 weeks | Effectively downregulated fasting blood glucose levels. | |
| This compound | Chronic unpredictable mild stress (CUMS) mice | Depression-like behavior | 25, 50, and 100 mg/kg for two weeks | Dose-dependently improved depressive-like behavior. | |
| This compound | Diet-induced obese (DIO) mice | Dyslipidemia and Obesity | Not specified | Significantly improved lipid profiles and led to body weight loss. |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating this compound's therapeutic potential.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., MDA-MB-231) in 96-well plates.
-
Treat cells with varying concentrations of this compound for specified time periods (e.g., 24 and 48 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
-
-
Apoptosis Detection (Flow Cytometry):
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse treated cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Akt, Nrf2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with the test compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats:
-
Anesthetize the rats.
-
Expose the common carotid artery, external carotid artery, and internal carotid artery.
-
Insert a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
After a specific period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Administer this compound at specified doses.
-
Evaluate neurological deficits, infarct volume, and perform histological and biochemical analyses on brain tissue.
-
-
Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS)-Induced Colitis-Associated Cancer Model in Mice:
-
Administer a single intraperitoneal injection of AOM.
-
After a recovery period, provide cycles of DSS in the drinking water to induce colitis.
-
Administer this compound or a control substance daily by oral gavage throughout the study period.
-
Monitor body weight, disease activity index, and colon length.
-
At the end of the study, collect colon tissues for histopathological analysis, and measurement of tumor number and size.
-
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Feed animals a high-fat diet to induce obesity and metabolic syndrome.
-
Administer this compound or its derivatives at specified doses.
-
Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, lipid profiles).
-
Collect tissues (e.g., liver, adipose tissue) for histological and molecular analysis.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for Neohesperidin Extraction from Citrus Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin, a flavanone glycoside predominantly found in citrus peels, is a compound of significant interest due to its potential therapeutic applications and its use as a precursor for the high-intensity sweetener this compound dihydrochalcone (NHDC). This document provides detailed application notes and protocols for the extraction and purification of this compound from citrus peel, intended for use by researchers, scientists, and professionals in the field of drug development. The protocols described herein are based on established scientific literature and patents, offering a comprehensive guide to achieving high-yield and high-purity this compound.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction techniques to facilitate methodological comparison.
| Extraction Method | Raw Material | Solvent/System | Key Parameters | This compound Yield | Purity | Reference |
| Deep Eutectic Solvent (DES) Extraction | Aurantii Fructus | 40% water in betaine/ethanediol (1:4) | 60°C for 30 min | 35.94 ± 0.63 mg/g | Not specified | [1] |
| Percolation and Column Chromatography | Citrus peel and fructus aurantii immaturus (1:2) | 20% ethanol, then macroporous and cation exchange resins | 44°C for 10h percolation | 5.3% | 95% | [2] |
| Ultrasound-Assisted Extraction (UAE) | Citrus reticulata peel | Methanol | 60 kHz, 40°C, 60 min | Not specified | Not specified | [3] |
| Supercritical Fluid Extraction (SFE) | Citrus peel | Supercritical CO₂ with ethanol as co-solvent | 30-40 MPa, 40-60 min | Not specified | Not specified | [4] |
| Macroporous Resin and HSCCC | Citrus reticulata cv. Suavissima albedo | 55% ethanol for resin elution | - | 68.97% recovery from crude extract | 97.47% | [5] |
| Alkaline Extraction and Acid Precipitation | Fruitlet and peel of citrus | Alkali solution, then acid precipitation | pH adjustments and temperature control | 2.2% or more | 88.0% or more |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol details an efficient method for extracting this compound from citrus peels using ultrasonic assistance, which can enhance extraction efficiency by disrupting plant cell walls.
Materials and Equipment:
-
Dried and powdered citrus peel
-
Methanol (analytical grade)
-
Ultrasonic bath or probe sonicator (e.g., 60 kHz)
-
Water bath or temperature controller
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered citrus peel and place it into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of methanol to the beaker.
-
Ultrasonic Extraction: Place the beaker in an ultrasonic bath set to a frequency of 60 kHz. Maintain the temperature at 40°C using a water bath. Sonicate for 60 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For faster filtration, a vacuum filtration setup can be used.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the methanol.
-
Crude Extract: The resulting residue is the crude this compound extract.
-
Quantification: Analyze the crude extract using HPLC to determine the yield and purity of this compound.
Protocol 2: Purification of this compound using Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC)
This protocol is designed for the purification of this compound from a crude extract to achieve high purity.
Materials and Equipment:
-
Crude this compound extract
-
D101 macroporous resin
-
Glass column for chromatography
-
Ethanol (various concentrations)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Ethyl acetate, n-butanol, and water (for HSCCC solvent system)
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Crude Extract Preparation: Dissolve the crude this compound extract in a minimal amount of 50% ethanol.
-
Macroporous Resin Chromatography:
-
Pack a glass column with D101 macroporous resin.
-
Equilibrate the column with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the this compound using 55% aqueous ethanol.
-
Collect the eluate and concentrate it using a rotary evaporator. This yields a resin-refined sample.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water (4:1:5, v/v/v).
-
Equilibrate the HSCCC instrument with the stationary phase (upper phase).
-
Dissolve the resin-refined sample in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Perform the separation using the mobile phase (lower phase) at a specific flow rate.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain high-purity this compound. A purity of 97.47% can be achieved with this method.
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. qascf.com [qascf.com]
- 2. CN105481920A - Method for extracting hesperidin, this compound and synephrine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. KR101722165B1 - A method of preparation of this compound dihydrochalcone from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 5. Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Neohesperidin Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of neohesperidin, a flavonoid glycoside predominantly found in citrus fruits, using various column chromatography techniques. The methods outlined below are designed to be a valuable resource for researchers in natural product chemistry, as well as professionals involved in the development and manufacturing of pharmaceuticals and nutraceuticals.
Introduction
This compound has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Furthermore, it serves as a precursor for the synthesis of this compound dihydrochalcone (NHDC), a potent artificial sweetener. Obtaining high-purity this compound is crucial for both research and commercial applications. Column chromatography is a versatile and scalable technique for the isolation and purification of this compound from crude plant extracts. This document details three common column chromatography methods: macroporous resin, silica gel, and reverse-phase chromatography.
Data Presentation
The following table summarizes the quantitative data from a documented two-step purification process for this compound, providing a benchmark for purity and recovery rates.
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) | Fold Purification | Reference |
| D101 Macroporous Resin Chromatography | 4.92 | 58.22 | 68.97 | 11.83 | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | 58.22 | 97.47 | 65.85 | 1.67 | [1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the purification of this compound using different column chromatography techniques.
Caption: General workflow for this compound purification.
Caption: Macroporous resin chromatography workflow.
Experimental Protocols
Purification of this compound using D101 Macroporous Resin
This protocol is based on a method for the initial clean-up of this compound from crude extracts, which can significantly increase its purity.[1]
Materials and Equipment:
-
D101 macroporous adsorption resin
-
Chromatography column
-
Crude this compound extract (dissolved in an appropriate solvent)
-
Deionized water
-
Ethanol (95%)
-
Peristaltic pump or gravity feed setup
-
Fraction collector (optional)
-
Rotary evaporator
Methodology:
-
Resin Pre-treatment:
-
Soak the D101 resin in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the eluate is clear and neutral.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and compact bed.
-
Continuously drain the water during packing to avoid air bubbles.
-
Equilibrate the packed column by washing with 2-3 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a small volume of the initial mobile phase (deionized water) to a suitable concentration.
-
Load the sample solution onto the top of the column at a controlled flow rate.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove highly polar impurities such as sugars and salts.
-
-
Elution:
-
Elute the adsorbed this compound from the resin using 55% aqueous ethanol as the mobile phase.[1]
-
Maintain a constant flow rate and collect the eluate in fractions.
-
-
Fraction Analysis and Collection:
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
-
Purification of this compound using Silica Gel Column Chromatography
This is a general protocol for the purification of flavonoids using normal-phase silica gel chromatography. The specific mobile phase composition may require optimization.
Materials and Equipment:
-
Silica gel (60-120 or 100-200 mesh)
-
Chromatography column
-
Partially purified this compound extract
-
Organic solvents (e.g., n-butanol, acetic acid, water, ethyl acetate, methanol)
-
Cotton wool or fritted disc
-
Sand (acid-washed)
-
Fraction collection tubes
-
TLC plates and developing chamber
Methodology:
-
Column Preparation:
-
Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly under gravity, gently tapping the column to dislodge air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the this compound sample in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for flavonoids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:5 v/v/v ratio).
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Spot the collected fractions on TLC plates and develop them in an appropriate solvent system to identify the fractions containing this compound.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification of this compound using Preparative Reverse-Phase (C18) HPLC
Analytical HPLC methods can be scaled up for preparative purification. This protocol provides a general guideline.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Partially purified this compound
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid (optional, for pH adjustment and improved peak shape)
-
Syringe filters (for sample preparation)
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phases. A common system for this compound is a gradient of acetonitrile and water.[2] A small amount of acid (e.g., 0.1% formic acid) is often added to both phases to improve peak shape.
-
-
System and Column Equilibration:
-
Install the preparative C18 column and equilibrate the system with the initial mobile phase composition at the desired flow rate until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the this compound sample in the initial mobile phase.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
-
Chromatographic Separation:
-
Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it to elute this compound. The exact gradient profile should be optimized based on analytical scale separations.
-
Monitor the elution profile at a suitable wavelength (e.g., 283 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
If the purity is satisfactory, combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the final purified this compound.
-
References
- 1. Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of this compound dihydrochalcone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Quantification of Neohesperidin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits.[1][2] It is a compound of significant interest due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant-derived samples. The described protocol is based on established methodologies and provides a comprehensive guide for researchers.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acids: Formic acid or acetic acid (analytical grade).
-
Standards: this compound reference standard (purity ≥95%).
-
Plant Material: Dried and powdered plant material suspected to contain this compound.
Instrumentation
-
HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Volumetric flasks and pipettes.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging, for example, from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation from Plant Extracts
-
Extraction: Accurately weigh approximately 1 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 80% ethanol or methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. For smaller volumes, be aware that some filter materials may adsorb flavanone glycosides.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (often with 0.1% formic or acetic acid). A common starting point is Acetonitrile:Water (30:70, v/v). |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Injection Volume | 10 - 20 µL. |
| Column Temperature | 25 - 35 °C. |
| Detection Wavelength | 282 - 283 nm. |
Data Presentation: Method Validation Summary
The following tables present a summary of typical quantitative data for a validated HPLC method for this compound, compiled from various studies.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.84 µg/mL |
| Limit of Quantification (LOQ) | < 2.84 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Typical Value |
| Accuracy (Recovery) | 88% - 130% |
| Intra-day Precision (RSD) | < 4.6% |
| Inter-day Precision (RSD) | < 4.0% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts by HPLC.
Caption: HPLC quantification workflow for this compound in plant extracts.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The protocol, including sample preparation and chromatographic conditions, can be readily implemented in a laboratory setting. The presented validation data underscores the method's accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
References
- 1. This compound | C28H34O15 | CID 442439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, this compound, this compound Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC separation of naringin, this compound and their C-2 epimers in commercial samples and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Neohesperidin Dihydrochalcone from Neohesperidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener and flavor enhancer, is synthesized from the naturally occurring bitter flavonoid, this compound. This document provides detailed application notes and experimental protocols for the synthesis of NHDC via two primary methodologies: a well-established chemical synthesis involving alkaline hydrolysis and catalytic hydrogenation, and a novel, greener biocatalytic route employing yeast-mediated hydrogenation. The protocols are designed to be reproducible in a laboratory setting. Quantitative data from various synthesis conditions are summarized for comparative analysis. Additionally, visual diagrams of the synthesis workflows are provided to facilitate a clear understanding of the processes.
Introduction
This compound, a flavanone glycoside predominantly found in bitter oranges (Citrus aurantium), is characterized by a pronounced bitter taste. Through a straightforward chemical modification, it can be converted into this compound dihydrochalcone (NHDC), a compound that is approximately 1500-1800 times sweeter than sucrose on a weight basis.[1] NHDC is valued not only for its intense sweetness but also for its ability to mask bitterness and enhance other flavors, making it a valuable ingredient in the food, beverage, and pharmaceutical industries.[2][3]
The synthesis of NHDC from this compound involves the opening of the flavanone ring to form a chalcone, followed by the hydrogenation of a carbon-carbon double bond to yield the dihydrochalcone structure. This transformation can be achieved through traditional chemical methods or by leveraging biocatalytic systems. This document outlines detailed protocols for both approaches.
Chemical Synthesis of this compound Dihydrochalcone
The chemical synthesis of NHDC is a robust and high-yielding method. The process is a one-pot reaction that involves two main steps: the alkaline-induced ring-opening of this compound to its chalcone form, and the subsequent catalytic hydrogenation of the chalcone.
Principle
Under strong alkaline conditions (e.g., potassium hydroxide or sodium hydroxide), the heterocyclic C ring of the this compound flavanone structure opens to form the corresponding chalcone.[4][5] This intermediate is then immediately hydrogenated in the presence of a metal catalyst, such as Raney nickel or palladium, to reduce the α,β-unsaturated ketone of the chalcone to a saturated dihydrochalcone. The reaction is typically carried out at or near atmospheric pressure.
Experimental Protocol
This protocol is an amalgamation of several published methods to provide a comprehensive and detailed procedure.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Raney nickel or Palladium on carbon (Pd/C) catalyst
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Preparation of Alkaline Solution: Prepare a 2 N sodium hydroxide solution by dissolving 80 g of NaOH in 1 L of deionized water. Alternatively, a 10% (w/v) KOH solution can be used.
-
Dissolution of this compound: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 18.9 g (0.031 mol) of this compound in 90 mL of the 2 N NaOH solution. Stir until all the this compound has dissolved.
-
Addition of Catalyst: To the resulting solution, carefully add 1.2 g of Raney nickel catalyst. Alternatively, 500 mg of palladium black can be used for a 5 g scale reaction.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Maintain a hydrogen atmosphere at normal pressure and stir the reaction mixture vigorously for 15 hours at room temperature.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: Upon completion of the reaction, carefully filter the reaction mixture through a bed of celite to remove the catalyst.
-
Neutralization and Crystallization: Cool the filtrate in an ice bath. While stirring, slowly add 5 N hydrochloric acid to neutralize the solution to a pH of approximately 6-7. A precipitate of crude NHDC will begin to form.
-
Product Isolation: Allow the mixture to stand in a refrigerator (4°C) for 48 hours to ensure complete crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with cold deionized water and dry them overnight in a vacuum oven at a temperature not exceeding 60°C.
-
Recrystallization (Optional): For higher purity, the crude NHDC can be recrystallized from hot water or aqueous ethanol.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported chemical synthesis protocols for NHDC.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Base | 2 N NaOH or 10% KOH | |
| Catalyst | Raney nickel or Palladium black | |
| Reaction Time | 6 - 15 hours | |
| Pressure | Atmospheric | |
| Yield | ~95% | |
| Melting Point | 150°C |
Workflow Diagram
Caption: Chemical synthesis workflow for this compound Dihydrochalcone.
Biocatalytic Synthesis of this compound Dihydrochalcone
A more recent and environmentally friendly approach to NHDC synthesis utilizes whole-cell biocatalysis. Certain yeast strains have been identified that can efficiently hydrogenate the chalcone intermediate to produce NHDC, offering a potentially safer and more cost-effective manufacturing process.
Principle
The biocatalytic method also begins with the alkaline treatment of this compound to form the chalcone. However, instead of a metal catalyst, whole yeast cells, such as Rhodotorula glutinis or Yarrowia lipolytica, are introduced into the reaction mixture. These microorganisms possess enzymes that can selectively reduce the carbon-carbon double bond of the chalcone, leading to the formation of NHDC. This biotransformation is typically carried out under mild conditions.
Experimental Protocol
This protocol is based on a recently published study on yeast-mediated NHDC synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Yeast strain (Rhodotorula glutinis GDMCC 2.28 or Yarrowia lipolytica GDMCC 2.187)
-
Yeast culture medium (e.g., YPD broth)
-
Phosphate buffer
-
Standard laboratory glassware
-
Shaking incubator
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Yeast Culture Preparation: Inoculate the selected yeast strain into a suitable culture medium (e.g., YPD broth) and grow in a shaking incubator at 28-30°C for 48-72 hours until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration.
-
Alkalization of this compound: Prepare a solution of this compound in an alkaline medium as described in the chemical synthesis protocol (e.g., dissolving in NaOH solution) to form the this compound chalcone.
-
Biotransformation: Add the prepared yeast cell suspension to the this compound chalcone solution. The reaction is typically carried out in a shaking incubator at a controlled temperature (e.g., 30°C) for 72-120 hours.
-
Reaction Monitoring: Monitor the conversion of the chalcone to NHDC using HPLC.
-
Product Extraction and Purification: After the desired conversion is achieved, separate the yeast cells from the reaction mixture by centrifugation. The supernatant containing the NHDC can be further purified using chromatographic techniques.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biocatalytic synthesis of NHDC.
| Parameter | Rhodotorula glutinis | Yarrowia lipolytica | Reference |
| Reaction Time | 72 hours | 120 hours | |
| Yield | 83.5% | 71.1% |
Workflow Diagram
Caption: Biocatalytic synthesis workflow for this compound Dihydrochalcone.
Conclusion
The synthesis of this compound dihydrochalcone from this compound can be effectively achieved through both chemical and biocatalytic methods. The chemical synthesis route offers high yields and is a well-established, robust process. The emerging biocatalytic approach presents a promising green alternative with comparable yields, operating under milder conditions and avoiding the use of heavy metal catalysts. The choice of method will depend on the specific requirements of the researcher or manufacturer, considering factors such as scale, cost, and environmental impact. The protocols and data provided in this document serve as a comprehensive guide for the successful laboratory-scale synthesis of this valuable sweetener.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Bakerâs yeast: An efficient, green, and reusable biocatalyst for the one-pot synthesis of biologically important N-substituted decahydroacridine-1,8-dione derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Improved production of biocatalysts by Yarrowia lipolytica using natural sources of the biopolyesters cutin and suberin, and their application in hydrolysis of poly (ethylene terephthalate) (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Neohesperidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant interest for its potential health benefits, including its antioxidant properties. As a potent scavenger of free radicals, this compound is a promising candidate for the development of novel therapeutic agents against oxidative stress-related diseases. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, it includes a summary of its antioxidant activity and an overview of the Nrf2 signaling pathway, a key mechanism in the cellular antioxidant response.
Data Presentation
The antioxidant capacity of this compound and its derivative, this compound dihydrochalcone (NHDC), has been evaluated using various assays. The following table summarizes the available quantitative data.
| Compound | Assay | Parameter | Value | Reference |
| This compound | ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 0.6 ± 0.2 mM | [1] |
| This compound Dihydrochalcone (NHDC) | DPPH | IC50 | 58.3 ± 7.9 µM | [2] |
| This compound Dihydrochalcone (NHDC) | ABTS | IC50 | 20.5 ± 0.2 µM | [2] |
| This compound Dihydrochalcone (NHDC) | Superoxide Radical Scavenging | IC50 | 56.0 ± 1.7 µM | [2] |
| This compound Dihydrochalcone (NHDC) | FRAP | Antioxidant Activity | > Naringin dihydrochalcone | [2] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of this compound or ascorbic acid solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol/ethanol instead of the sample.
-
For the blank well, add 200 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in ethanol or PBS.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control, Trolox.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the different concentrations of this compound or Trolox solutions.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Trolox or Ferrous sulfate (FeSO₄) (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a standard curve using different concentrations of Trolox or FeSO₄.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the different concentrations of this compound or standard solutions.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and is typically expressed as µmol of Trolox equivalents (TE) or Fe²⁺ equivalents per gram of the sample.
-
Mandatory Visualization
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Activation of the Nrf2 Signaling Pathway by this compound.
References
Experimental Design for In Vivo Studies of Neohesperidin in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential therapeutic properties. Preclinical in vivo studies in murine models have demonstrated its efficacy in mitigating conditions associated with inflammation, oxidative stress, and metabolic dysregulation. This document provides detailed application notes and standardized protocols for the experimental design of in vivo studies investigating the effects of this compound in mice. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, ensuring reproducibility and robustness of experimental findings.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on the effects of this compound in mice.
Table 1: Effect of this compound on Body Weight in High-Fat Diet (HFD)-Induced Obese Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Reference |
| Normal Diet (ND) | 22.1 ± 1.5 | 28.5 ± 2.1 | 6.4 ± 1.2 | [1] |
| High-Fat Diet (HFD) | 22.3 ± 1.6 | 40.2 ± 2.8 | 17.9 ± 2.5 | [1] |
| HFD + this compound (50 mg/kg) | 22.2 ± 1.4 | 35.1 ± 2.4 | 12.9 ± 1.9 | [1] |
*p < 0.05 compared to HFD group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Serum Pro-inflammatory Cytokines in Mice
| Treatment Group | Model | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Reference |
| Control | - | 15.2 ± 2.1 | 10.8 ± 1.5 | 8.5 ± 1.2 | [2] |
| High-Fat Diet (HFD) | Obesity | 35.8 ± 4.5 | 28.4 ± 3.9 | 20.1 ± 2.8 | [2] |
| HFD + this compound (80 mg/kg) | Obesity | 20.1 ± 2.9 | 15.7 ± 2.2 | 11.3 ± 1.9 | |
| Control | - | 25.4 ± 3.1 | 18.9 ± 2.5 | 15.6 ± 2.0 | |
| DSS-induced Colitis | Colitis | 85.3 ± 9.2 | 65.7 ± 7.8 | 50.2 ± 6.1 | |
| DSS + this compound (50 mg/kg) | Colitis | 40.1 ± 5.3 | 32.4 ± 4.1 | 25.8 ± 3.5 |
*p < 0.01 compared to the disease model group. Data are presented as mean ± SD.
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Mouse Tissue
| Treatment Group | Tissue | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione Peroxidase (GPx) (U/mg protein) | Reference |
| Control | Liver | 125.4 ± 10.2 | 85.6 ± 7.8 | 95.3 ± 8.1 | |
| Paraquat-induced Injury | Liver | 70.2 ± 6.5 | 45.3 ± 5.1 | 50.1 ± 4.9 | |
| Paraquat + NHDC (100 mg/kg) | Liver | 110.8 ± 9.8 | 75.9 ± 6.9 | 80.2 ± 7.2 | |
| Control | Hippocampus | 150.2 ± 12.5 | 98.4 ± 9.1 | 112.7 ± 10.3 | |
| CUMS-induced Depression | Hippocampus | 95.8 ± 8.9 | 60.1 ± 6.2 | 75.4 ± 7.1 | |
| CUMS + this compound (100 mg/kg) | Hippocampus | 138.5 ± 11.7 | 89.2 ± 8.5 | 101.3 ± 9.4 |
*p < 0.05 compared to the disease model group. NHDC: this compound Dihydrochalcone; CUMS: Chronic Unpredictable Mild Stress. Data are presented as mean ± SD.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet to study the metabolic effects of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (ND, ~10% kcal from fat)
-
High-fat diet (HFD, ~60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge)
-
Animal scale
Procedure:
-
Acclimatize mice for one week with free access to water and a normal chow diet.
-
Randomly divide mice into three groups: Normal Diet (ND), High-Fat Diet (HFD), and HFD + this compound.
-
House mice individually or in small groups under controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.
-
Provide the ND group with the normal chow diet and the HFD and HFD + this compound groups with the high-fat diet for 8-12 weeks to induce obesity.
-
During the diet induction period, monitor body weight and food intake weekly.
-
After the induction period, begin treatment. Prepare this compound by dissolving it in the vehicle to the desired concentration (e.g., 50 mg/kg).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for 4-8 weeks.
-
Continue to monitor body weight and food intake throughout the treatment period.
-
At the end of the study, collect blood and tissue samples for further analysis.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol details the induction of acute colitis in mice to investigate the anti-inflammatory properties of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge)
-
Animal scale
-
Hemoccult test kit
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into three groups: Control, DSS, and DSS + this compound.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage to the respective treatment groups, starting 3-7 days before DSS administration and continuing throughout the experiment.
-
To induce colitis, provide drinking water containing 2.5-3% (w/v) DSS to the DSS and DSS + this compound groups for 7 consecutive days. The control group receives regular drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (using a Hemoccult test).
-
Calculate the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and rectal bleeding.
-
At the end of the 7-day DSS administration period, euthanize the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol describes the detection of key proteins in the NF-κB signaling pathway in mouse tissue lysates.
Materials:
-
Mouse tissue (e.g., liver, colon)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize the tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
ELISA for Pro-inflammatory Cytokines
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in mouse serum.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α ELISA kit, mouse IL-6 ELISA kit)
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein and centrifuge to obtain serum.
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate.
-
Incubate the plate, followed by washing steps.
-
Add a detection antibody, followed by another incubation and washing.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Measurement of Oxidative Stress Markers
This protocol describes the assessment of antioxidant enzyme activities (SOD, CAT) in mouse tissue homogenates.
Materials:
-
Mouse tissue (e.g., liver, brain)
-
Homogenization buffer
-
Commercially available assay kits for SOD and CAT activity
-
Spectrophotometer
Procedure:
-
Homogenize the tissue in the appropriate buffer as per the kit instructions and centrifuge to obtain the supernatant.
-
Determine the protein concentration of the supernatant.
-
Follow the protocols provided with the commercial assay kits for SOD and CAT.
-
These assays are typically colorimetric and involve measuring the change in absorbance over time.
-
Calculate the enzyme activity and express it as units per milligram of protein.
Histopathological Analysis of Colon Tissue
This protocol outlines the preparation and staining of colon tissue for histological evaluation.
Materials:
-
Mouse colon tissue
-
4% paraformaldehyde
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Fix the collected colon tissue in 4% paraformaldehyde overnight.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to assess tissue morphology, inflammatory cell infiltration, and mucosal damage.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
References
Application Notes and Protocols for Administering Neohesperidin in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering neohesperidin and its derivatives, such as this compound dihydrochalcone (NHDC), to animal models for the study of obesity and related metabolic disorders. The following protocols are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.
Introduction
This compound, a flavonoid glycoside predominantly found in citrus fruits, and its derivative NHDC, have garnered significant interest for their potential anti-obesity effects.[1][2] Studies in various animal models of obesity have demonstrated that this compound can attenuate weight gain, reduce fat accumulation, and improve metabolic parameters. The primary mechanisms of action appear to involve the modulation of gut microbiota, regulation of lipid metabolism signaling pathways, and reduction of low-grade inflammation.[1][2]
Data Presentation: Efficacy of this compound and NHDC in Animal Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound and NHDC in animal models of obesity.
Table 1: Effects of this compound (Neo) on High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | This compound (50 mg/kg) | Outcome | Reference |
| Study Duration | 12 weeks | 12 weeks | [1] | |
| Administration | Oral Gavage | Oral Gavage | ||
| Body Weight Gain | Increased | Attenuated | This compound reduces weight gain associated with a high-fat diet. | |
| Inflammation | Increased | Attenuated | This compound mitigates low-grade inflammation. | |
| Insulin Resistance | Increased | Attenuated | This compound improves insulin sensitivity. | |
| Gut Barrier | Damaged | Restored | This compound helps restore gut barrier integrity. | |
| Gut Microbiota | Dysbiosis | Reversed | This compound reverses HFD-induced gut microbiota dysbiosis, notably altering the Bacteroidetes and Firmicutes ratio. |
Table 2: Effects of this compound Dihydrochalcone (NHDC) in Genetic and HFD-Induced Obesity Models
| Parameter | Control | NHDC Treatment | Animal Model | Outcome | Reference |
| Study Duration | 4 weeks | 100 mg/kg b.w. | C57BLKS/J db/db mice | Decreased body weight gain, subcutaneous fat, and total adipose tissue. | |
| Study Duration | 4 weeks | 100 mg/kg b.w. | C57BL/6J-ob/ob mice | In combination with Rebaudioside A, significantly reduced body weight gain, food efficiency ratio, and fat mass. | |
| Study Duration | 12 weeks | 40-80 mg/kg b.w. | High-Fat Diet-fed rats | Effectively downregulated fasting blood glucose levels. | |
| Gene Expression | - | Downregulated | db/db mice | Decreased expression of genes related to fatty acid uptake, lipogenesis, and adipogenesis. | |
| Gene Expression | - | Upregulated | db/db mice | Increased expression of genes related to β-oxidation and fat browning. |
Experimental Protocols
Protocol 1: Induction of Obesity in Mice using a High-Fat Diet
Objective: To induce an obese phenotype in mice that mimics diet-induced obesity in humans.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet (approx. 10% kcal from fat)
-
High-fat diet (HFD) (45-60% kcal from fat, typically from lard or milk fat)
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, housing them in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Randomize mice into two groups: a control group and a high-fat diet group.
-
Provide the control group with the standard chow diet.
-
Provide the experimental group with the high-fat diet. Ensure the control diet is matched in composition to the HFD, differing primarily in fat content.
-
Continue the respective diets for a period of 8-16 weeks to induce a stable obese phenotype.
-
Monitor body weight and food intake weekly throughout the study. An increase in body weight of 20-30% in the HFD group compared to the control group is indicative of obesity.
Protocol 2: Preparation and Administration of this compound
Objective: To prepare and administer this compound to animal models via oral gavage.
Materials:
-
This compound or this compound Dihydrochalcone (NHDC) powder
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose (CMC-Na) or sterile water)
-
Vortex mixer
-
Oral gavage needles (20-22 gauge for mice, with a flexible or ball tip)
-
1 ml syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animals.
-
Suspend the this compound powder in the chosen vehicle. For example, to prepare a 5 mg/ml solution for a 50 mg/kg dose, dissolve 50 mg of this compound in 10 ml of 0.5% CMC-Na.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The volume should not exceed 0.10 ml per 10 grams of body weight.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the esophagus until the predetermined depth is reached. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately following the procedure.
-
Administer daily for the duration of the study (e.g., 4-12 weeks).
-
Protocol 3: Glucose Tolerance Test (GTT)
Objective: To assess the ability of the animal to clear a glucose load from the blood, an indicator of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% Dextrose in sterile saline)
-
Glucometer and test strips
-
Timer
-
Restraining device for mice
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
At the end of the fasting period, obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
Protocol 4: Insulin Tolerance Test (ITT)
Objective: To evaluate the systemic response to insulin by measuring the rate of glucose clearance from the circulation.
Materials:
-
Humulin R (or other short-acting insulin)
-
Sterile saline
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 2-6 hours with free access to water.
-
Obtain a baseline blood glucose measurement (t=0) from the tail tip.
-
Administer insulin via IP injection. The dose should be calibrated for the specific mouse strain and degree of insulin resistance, typically ranging from 0.5 to 1.2 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Protocol 5: Adipose Tissue Collection and Gene Expression Analysis
Objective: To collect various adipose tissue depots for subsequent analysis of gene expression related to lipid metabolism.
Materials:
-
Surgical tools (scissors, forceps)
-
Liquid nitrogen
-
RNase-free tubes
-
RNA isolation kit
-
qRT-PCR reagents and equipment
Procedure:
-
Tissue Collection:
-
Euthanize the mouse according to approved protocols.
-
Make a midline incision to open the abdominal cavity.
-
Carefully dissect different adipose depots, such as epididymal white adipose tissue (eWAT), perirenal, and subcutaneous adipose tissue.
-
Immediately flash-freeze the collected tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
RNA Isolation and Gene Expression Analysis:
-
Isolate total RNA from the adipose tissue samples using a suitable RNA isolation kit, following the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes involved in lipogenesis (e.g., SREBP-1c, FASN), adipogenesis (e.g., PPARγ, C/EBPα), β-oxidation (e.g., CPT1α), and fat browning (e.g., UCP1).
-
Protocol 6: Gut Microbiota Analysis
Objective: To analyze the composition of the gut microbiota following this compound treatment.
Materials:
-
Sterile collection tubes
-
DNA extraction kit for fecal samples
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Procedure:
-
Fecal Sample Collection:
-
Place the mouse in a clean, empty cage and wait for it to defecate.
-
Collect fresh fecal pellets into a sterile tube.
-
Immediately freeze the samples on dry ice and store them at -80°C.
-
-
DNA Extraction and Sequencing:
-
Extract microbial DNA from the fecal samples using a commercially available kit.
-
Amplify the V3-V4 or V4 variable region of the 16S rRNA gene using specific primers.
-
Sequence the amplicons using a next-generation sequencing platform.
-
-
Data Analysis:
-
Process the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to classify the microbial taxa.
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different phyla and genera, such as the Firmicutes to Bacteroidetes ratio.
-
Visualizations
The following diagrams illustrate the key experimental workflow and the signaling pathways modulated by this compound and its derivatives in the context of obesity.
Caption: Experimental workflow for obesity studies using this compound.
Caption: Signaling pathways modulated by NHDC in obesity.
References
Application Notes: Techniques for Measuring Neohesperidin's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neohesperidin, a flavanone glycoside found abundantly in citrus fruits, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Understanding the molecular mechanisms underlying these properties is crucial for its therapeutic development. A key aspect of this investigation involves elucidating how this compound modulates cellular function at the genetic level. These application notes provide an overview of key signaling pathways affected by this compound and detailed protocols for common techniques used to measure its impact on gene expression.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several critical intracellular signaling pathways. These interactions lead to changes in the transcription of various genes involved in inflammation, oxidative stress, and metabolism.
The Keap1-Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation.[2][3] Upon exposure to oxidative stress or certain phytochemicals like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of phase II antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This activation enhances the cell's capacity to counteract oxidative damage.
References
- 1. This compound attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]
- 4. This compound Dihydrochalcone versus CCl4-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation [agris.fao.org]
Application Notes and Protocols for Studying the Impact of Neohesperidin on Gut Microbiota Composition
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neohesperidin (NHP), a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Emerging research indicates that NHP can modulate the composition of the gut microbiota, which plays a crucial role in host health and disease.[2][3] Dysbiosis of the gut microbiota has been linked to various metabolic disorders, including obesity and inflammatory bowel disease.[2][3] NHP's ability to reverse these changes suggests its potential as a prebiotic agent for attenuating such conditions.
This document provides a detailed protocol for investigating the impact of this compound on the gut microbiota composition in a high-fat diet (HFD)-induced obesity mouse model. The protocol outlines the experimental design, sample collection, and key analytical techniques, including 16S rRNA gene sequencing for microbial composition analysis and gas chromatography-mass spectrometry (GC-MS) for short-chain fatty acid (SCFA) quantification.
Experimental Design
A well-controlled animal study is essential to elucidate the effects of this compound. A common model is the HFD-induced obese mouse, which mimics human metabolic syndrome.
2.1. Animal Model and Grouping
-
Animal Model: C57BL/6J mice are a suitable choice for this model.
-
Acclimatization: House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Experimental Groups:
-
Control Group (CON): Fed a standard chow diet.
-
High-Fat Diet Group (HFD): Fed a diet where 45-60% of calories are derived from fat.
-
This compound Treatment Group (NHP): Fed an HFD and administered this compound.
-
2.2. Dosing and Administration
-
Dosage: Based on previous studies, a dosage of 40-80 mg/kg body weight of this compound is effective.
-
Administration: Administer this compound daily via oral gavage for a period of 12 weeks. The control and HFD groups should receive a vehicle control (e.g., saline or 0.5% carboxymethylcellulose sodium).
2.3. Sample Collection
-
Fecal Samples: Collect fresh fecal samples at baseline and at regular intervals throughout the 12-week study. Immediately freeze samples at -80°C for microbiota and SCFA analysis.
-
Blood Samples: At the end of the study, collect blood samples via cardiac puncture for serum analysis of inflammatory markers and metabolic parameters.
-
Tissue Samples: Collect colon and liver tissues for histological analysis and gene expression studies.
Experimental Protocols
3.1. 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This technique is used to identify and quantify the different types of bacteria present in the fecal samples.
Protocol:
-
DNA Extraction:
-
Homogenize 100-200 mg of frozen fecal sample.
-
Extract microbial DNA using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
-
Perform PCR in a thermal cycler with appropriate cycling conditions.
-
Verify the PCR products by gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second round of PCR to attach sequencing adapters and barcodes.
-
Pool the barcoded amplicons in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform (2x300 bp paired-end sequencing).
-
-
Data Analysis:
-
Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2 or DADA2.
-
Perform quality filtering, denoising, and chimera removal.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) metrics.
-
Perform statistical analysis to identify significant differences in microbial composition between the experimental groups.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis
SCFAs are key metabolites produced by the gut microbiota and play a vital role in host health.
Protocol:
-
Sample Preparation:
-
Homogenize 50-100 mg of frozen fecal sample in a suitable buffer.
-
Acidify the sample with hydrochloric or succinic acid.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Extract the SCFAs with an organic solvent like diethyl ether or methyl tert-butyl ether.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the SCFAs to a new vial.
-
(Optional but recommended for some methods) Derivatize the SCFAs to enhance volatility for GC analysis. Common derivatizing agents include N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.
-
-
GC-MS Analysis:
-
Inject the extracted and derivatized sample into a GC-MS system.
-
Separate the SCFAs on a suitable capillary column (e.g., a high-polarity polyethylene glycol (PEG) type column).
-
Detect and quantify the SCFAs using a mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify and quantify individual SCFAs (e.g., acetate, propionate, butyrate) by comparing their retention times and mass spectra to those of known standards.
-
Normalize the concentrations of SCFAs to the weight of the fecal sample.
-
Perform statistical analysis to compare SCFA levels between the experimental groups.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Gut Microbiota Alpha Diversity
| Group | Shannon Index | Simpson Index |
| CON | 6.5 ± 0.4 | 0.92 ± 0.03 |
| HFD | 4.8 ± 0.5 | 0.85 ± 0.04 |
| NHP | 6.2 ± 0.3# | 0.91 ± 0.02# |
Data are presented as mean ± SD. *p < 0.05 vs. CON group; #p < 0.05 vs. HFD group.
Table 2: Relative Abundance of Key Bacterial Phyla
| Phylum | CON (%) | HFD (%) | NHP (%) |
| Firmicutes | 60.2 ± 5.1 | 75.8 ± 6.2 | 65.4 ± 4.8# |
| Bacteroidetes | 35.1 ± 4.5 | 20.3 ± 3.9 | 30.1 ± 4.1# |
| Proteobacteria | 2.3 ± 0.8 | 3.5 ± 1.1 | 2.6 ± 0.9 |
Data are presented as mean ± SD. *p < 0.05 vs. CON group; #p < 0.05 vs. HFD group.
Table 3: Fecal Short-Chain Fatty Acid Concentrations (μmol/g)
| SCFA | CON | HFD | NHP |
| Acetate | 135.2 ± 15.1 | 95.8 ± 12.3 | 128.7 ± 14.5# |
| Propionate | 38.6 ± 5.2 | 25.4 ± 4.1 | 35.9 ± 4.8# |
| Butyrate | 30.1 ± 4.5 | 18.9 ± 3.7* | 28.2 ± 4.1# |
Data are presented as mean ± SD. *p < 0.05 vs. CON group; #p < 0.05 vs. HFD group.
Visualizations
5.1. Experimental Workflow
Caption: Overall experimental workflow for studying this compound's impact.
5.2. Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's action on gut health.
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on the gut microbiota and its subsequent impact on host metabolism. The findings from such studies can provide valuable insights into the therapeutic potential of this compound for metabolic diseases. Studies have shown that this compound can attenuate weight gain, low-grade inflammation, and insulin resistance in mice fed a high-fat diet. Furthermore, this compound administration has been found to restore gut barrier damage and reverse HFD-induced intestinal microbiota dysbiosis, characterized by an increase in microbiota diversity and a shift in the relative abundances of Bacteroidetes and Firmicutes. The beneficial effects of this compound on obesity appear to be largely dependent on the gut microbiota, as demonstrated by fecal microbiota transplantation experiments. Some studies also suggest that this compound may exert its anti-inflammatory effects by inhibiting signaling pathways such as the NF-κB and MAPK pathways. Additionally, this compound has been shown to mitigate colitis by modulating the gut microbiota and enhancing the synthesis of short-chain fatty acids. The degradation of this compound by human intestinal bacteria into smaller phenolic acids may also contribute to its biological activity.
References
- 1. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neohesperidin Dihydrochalcone (NHDC) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin Dihydrochalcone (NHDC) is a semi-synthetic flavonoid derivative of this compound, a flavanone glycoside naturally occurring in bitter oranges. NHDC is widely recognized for its intense sweet taste and is used as an artificial sweetener. In the realm of scientific research, NHDC has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This document provides detailed protocols for the preparation of NHDC solutions for in vitro cell culture experiments, ensuring reproducible and reliable results.
Physicochemical Properties of this compound Dihydrochalcone (NHDC)
Proper preparation of NHDC solutions begins with an understanding of its physical and chemical characteristics.
Chemical Structure:
Data Presentation: Solubility and Storage
The solubility of NHDC is a critical factor in preparing homogenous solutions for cell culture. The following table summarizes the solubility of NHDC in various solvents and recommended storage conditions.
| Solvent | Solubility | Notes |
| Water | 0.4 g/L (at room temperature) | Solubility increases significantly with temperature.[2] |
| Ethanol | ~25 mg/mL[3] | Sonication may be required to facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Sonication is recommended for complete dissolution. |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Slightly soluble | It is not recommended to store aqueous solutions for more than one day. |
Storage Conditions:
-
Solid NHDC: Store at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions (in organic solvents): Store at -20°C or -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.
Experimental Protocols
Protocol 1: Preparation of a 10 mM NHDC Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted to desired working concentrations.
Materials:
-
This compound Dihydrochalcone (NHDC) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile-filtered pipette tips
Procedure:
-
Calculate the required mass of NHDC:
-
Molecular Weight of NHDC = 612.58 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 612.58 g/mol * 1 mL = 0.0061258 g = 6.13 mg
-
-
-
Weighing: Carefully weigh 6.13 mg of NHDC powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the NHDC powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
-
Sterilization (Optional but Recommended):
-
If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the stock solution to the final desired concentration for treating cells.
Materials:
-
10 mM NHDC stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Determine the final desired concentration of NHDC and the final concentration of DMSO. It is crucial to keep the final DMSO concentration below a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
C₂ = Final desired concentration of NHDC (e.g., 100 µM)
-
V₂ = Final volume of the working solution (e.g., 10 mL)
-
-
Example calculation for a 100 µM working solution in 10 mL of medium:
-
10,000 µM * V₁ = 100 µM * 10 mL
-
V₁ = (100 µM * 10 mL) / 10,000 µM = 0.1 mL = 100 µL
-
-
-
Prepare the working solution:
-
In a sterile conical tube, add 9.9 mL of pre-warmed complete cell culture medium.
-
Add 100 µL of the 10 mM NHDC stock solution to the medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 100 µL) to the same final volume of cell culture medium (10 mL) without NHDC. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Immediately add the prepared working solution (and vehicle control) to your cell cultures.
Mandatory Visualizations
Signaling Pathway: Anti-inflammatory Action of NHDC
Caption: NHDC's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow: Preparing NHDC Solutions
Caption: Workflow for preparing NHDC solutions for cell culture.
Logical Relationships: Troubleshooting Common Issues
Caption: Troubleshooting guide for NHDC in cell culture experiments.
References
Analytical Techniques for Identifying Neohesperidin Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, and its derivative, this compound dihydrochalcone (NHDC), a low-calorie sweetener, are known for their various biological activities, including antioxidant and anti-inflammatory effects.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety in drug development and food applications. The primary route of this compound metabolism occurs through biotransformation by the gut microbiota.[3][4] This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify this compound and its metabolites in various biological matrices.
Metabolic Pathway of this compound
The biotransformation of this compound is primarily carried out by the intestinal microflora.[5] The initial step involves the enzymatic removal of the sugar moieties, leading to the formation of its aglycone, hesperetin. Subsequently, hesperetin can be further metabolized. A key metabolic pathway for this compound dihydrochalcone (NHDC), a synthetic derivative of this compound, involves its degradation by human intestinal microbiota. This process begins with deglycosylation to hesperetin dihydrochalcone 4'-beta-d-glucoside and then to hesperetin dihydrochalcone. The latter is then hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid. Another important metabolite identified after oral consumption of NHDC is dihydrocaffeic acid (DHCA), which is formed by the intestinal microbiota.
The following diagram illustrates the microbial degradation pathway of this compound dihydrochalcone.
Caption: Microbial degradation pathway of this compound dihydrochalcone.
Analytical Techniques
The identification and quantification of this compound and its metabolites are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode-array detection (DAD), and mass spectrometry (MS). LC-MS/MS, in particular, offers high sensitivity and selectivity for analyzing complex biological samples.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. The goal is to extract the analytes of interest while removing interfering substances.
Plasma/Serum Samples:
A common method for plasma and serum is protein precipitation.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Urine Samples:
Urine samples often require dilution and filtration before analysis.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase or water) as needed to bring the analyte concentrations within the linear range of the analytical method.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.
-
Fecal Samples:
Fecal samples require homogenization and extraction to isolate the metabolites.
-
Protocol:
-
Homogenize a known weight of fecal sample in a suitable buffer or solvent (e.g., phosphate-buffered saline or methanol).
-
Sonicate or vortex the homogenate to ensure complete extraction of the metabolites.
-
Centrifuge the homogenate at high speed to pellet solid debris.
-
Collect the supernatant for analysis. Further cleanup using solid-phase extraction (SPE) may be necessary to remove interferences.
-
Solid Samples (e.g., Feeds):
For solid samples like animal feed, a solvent extraction followed by cleanup is typically employed.
-
Protocol:
-
Extract a known weight of the homogenized solid sample with methanol.
-
Evaporate the methanol extract to dryness.
-
Dissolve the residue in a methanol-water mixture (e.g., 2:8 v/v).
-
Clean up the sample solution using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water and a low-concentration methanol-water mixture (e.g., 3:7 v/v) to remove polar impurities.
-
Elute the analytes of interest with a higher concentration methanol-water mixture (e.g., 7:3 v/v).
-
The eluate is then ready for HPLC or LC-MS/MS analysis.
-
The following diagram illustrates a general experimental workflow for the analysis of this compound metabolites.
Caption: General workflow for this compound metabolite analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for separating this compound and its metabolites.
-
Typical HPLC-UV/DAD Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Detection: UV or DAD detector set at a wavelength of approximately 282 nm, which is an absorption maximum for this compound dihydrochalcone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the preferred method, especially for complex biological matrices.
-
Typical LC-MS/MS Protocol:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) can be used for faster and more efficient separations.
-
Column: A C18 column is commonly used (e.g., SB-C18, 2.1 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typical.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) can be used.
-
Detection Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used with a triple quadrupole instrument. For identification, full scan and product ion scan modes are used.
-
-
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for this compound and its related compounds.
Table 1: HPLC-UV Method Performance for Flavonoids
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |
| Hesperidin | Not Specified | < 0.84 | < 2.84 | 88 - 130 | 1.2 - 4.6 |
| This compound | Not Specified | < 0.84 | < 2.84 | 88 - 130 | 1.2 - 4.6 |
| This compound DC | Not Specified | < 0.84 | < 2.84 | 88 - 130 | 1.2 - 4.6 |
| Hesperetin | Not Specified | < 0.84 | < 2.84 | 88 - 130 | 1.2 - 4.6 |
Table 2: LC-MS/MS Method Performance for this compound Dihydrochalcone (NHDC) in Rat Plasma
| Parameter | Value |
| Linearity Range | 10 - 3000 ng/mL |
| LLOQ | 10 ng/mL |
| Mean Recovery | > 80.3% |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
Table 3: HPLC-DAD Method Performance for this compound Dihydrochalcone (NHDC) in Feedingstuffs
| Parameter | Value |
| LOD | 0.1 mg/kg |
| LOQ | 0.8 mg/kg |
Signaling Pathways Influenced by this compound Metabolites
This compound and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism. For instance, this compound dihydrochalcone (NHDC) and its metabolite dihydrocaffeic acid (DHCA) can attenuate fat and lipid accumulation by regulating the PI3K/AKT/mTOR pathway. Additionally, NHDC has been reported to exert protective effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in the inflammatory response.
The following diagram depicts the inhibitory effect of NHDC on the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by NHDC.
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the identification and quantification of this compound and its metabolites in various biological matrices. The use of advanced techniques such as UPLC-Q-TOF/MS allows for high-throughput and accurate analysis, which is essential for pharmacokinetic studies and understanding the biological effects of these compounds. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Neohesperidin as a Standard in Flavonoid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of neohesperidin as a standard in the quantitative analysis of flavonoids using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry.
Introduction
This compound, a flavanone glycoside predominantly found in citrus fruits, serves as an excellent analytical standard for the quantification of various flavonoids in plant extracts, pharmaceutical formulations, and food matrices.[1][2] Its high purity, stability, and structural relevance to other citrus flavonoids make it a reliable choice for developing accurate and reproducible analytical methods. These notes offer comprehensive protocols for utilizing this compound as an external standard for both chromatographic and spectrophotometric analyses.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use as an analytical standard.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₁₅ |
| Molecular Weight | 610.56 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 241-243 °C |
| Solubility | Soluble in methanol and hot water; sparingly soluble in cold water. |
| Storage | 2-8°C, protected from light and moisture. |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the simultaneous separation and quantification of multiple flavonoids in a sample. This compound is frequently used to create a calibration curve for the quantification of itself and structurally related flavonoids like hesperidin, naringin, and their aglycones.[2][3][4]
Experimental Protocol: HPLC-UV Analysis of Flavonoids
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound analytical standard (≥98% purity)
-
Hesperidin, naringin, and other relevant flavonoid standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
3.1.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3.1.3. Sample Preparation
-
Extraction: Extract flavonoids from the sample matrix (e.g., plant material, food sample) using an appropriate solvent such as methanol or ethanol, often with the aid of sonication or heating.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
3.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 280 nm is a common wavelength for the detection of flavanones like this compound and hesperidin.
-
Injection Volume: 10-20 µL
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound and other flavonoids in the sample by comparing their peak areas to the calibration curve.
Method Validation Data for HPLC-UV Analysis
The following tables summarize typical validation parameters for HPLC-UV methods utilizing this compound as a standard for flavonoid analysis.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 2.5 - 100 | ≥ 0.9997 | 0.0527 - 0.84 | 0.1598 - 2.84 | |
| Hesperidin | 2.5 - 100 | ≥ 0.9997 | 0.0635 - 0.84 | 0.1925 - 2.84 | |
| Naringin | 2.5 - 100 | ≥ 0.9997 | 0.0879 | 0.2663 | |
| Narirutin | 2.5 - 100 | ≥ 0.9997 | 0.0931 | 0.2821 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| This compound | < 0.055 | < 0.599 | 92.30 - 108.80 | |
| Hesperidin | < 0.055 | < 0.599 | 92.30 - 108.80 | |
| Naringin | < 0.055 | < 0.599 | 92.30 - 108.80 | |
| Narirutin | < 0.055 | < 0.599 | 92.30 - 108.80 |
RSD: Relative Standard Deviation
Quantitative Analysis by UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the determination of total flavonoid content. This method is based on the formation of a stable complex between the flavonoids and aluminum chloride (AlCl₃), which results in a bathochromic shift that can be measured colorimetrically. This compound can be used as a standard to express the total flavonoid content as "this compound equivalents."
Experimental Protocol: Total Flavonoid Content Determination
4.1.1. Equipment and Reagents
-
UV-Visible Spectrophotometer
-
This compound analytical standard (≥98% purity)
-
Aluminum chloride (AlCl₃)
-
Methanol or ethanol
-
Sodium acetate or potassium acetate (optional, for pH adjustment)
-
Volumetric flasks and pipettes
4.1.2. Preparation of Standard Solutions
-
Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve it in 50 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.
4.1.3. Sample Preparation
-
Extraction: Prepare a methanolic or ethanolic extract of the sample as described in the HPLC protocol.
-
Dilution: Dilute the sample extract with methanol to a concentration that falls within the linear range of the calibration curve.
4.1.4. Measurement Procedure
-
Pipette 1 mL of each working standard solution or diluted sample extract into separate test tubes.
-
Add 0.3 mL of 5% sodium nitrite solution to each tube and mix.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution and mix.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide and immediately make up the volume to 10 mL with distilled water.
-
Mix thoroughly and measure the absorbance at the wavelength of maximum absorption (typically around 510 nm) against a blank (prepared in the same manner without the standard or sample).
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the this compound standards against their concentration.
-
Determine the total flavonoid content of the sample from the calibration curve and express the result as mg of this compound equivalents per gram of sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, this compound, this compound Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative study of flavonoids in leaves of citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Neohesperidin in Topical Applications
Introduction
Neohesperidin, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant interest for its potential therapeutic applications in dermatology.[1] Its potent antioxidant and anti-inflammatory properties make it a promising candidate for topical formulations aimed at mitigating skin damage, reducing inflammation, and improving overall skin health.[1][2][3] However, its poor water solubility presents a considerable challenge for effective topical delivery.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies to enhance the solubility and skin permeability of this compound for topical application studies. Detailed experimental protocols and data presentation are included to facilitate reproducible and robust research.
Physicochemical Properties and Formulation Challenges
This compound's low aqueous solubility limits its bioavailability and therapeutic efficacy in topical preparations. To overcome this, various formulation strategies can be employed to improve its solubility and enhance its penetration through the skin barrier.
Table 1: Solubility and Stability of this compound and Related Flavonoids
| Compound | Solubility in Water | pH Stability | Temperature Stability | Formulation Approaches to Enhance Solubility |
| This compound | 0.16 mg/mL | Stable in aqueous solutions at pH 2-6 for up to 12 months. | Stable at room temperature for over three years as a bulk material. | Ternary complexation with cyclodextrins (e.g., HP-β-CD) and co-solvents (e.g., meglumine) can increase solubility to 5.81 mg/mL. Blending with other sweeteners like sodium saccharin or sodium cyclamate also improves water solubility. |
| Hesperidin | 4.95 µg/mL | Stable in aqueous solutions up to 2 months; undergoes alkaline hydrolysis at pH 9. | Stable at 25°C and 40°C in the tested pH range, except at pH 9. | Encapsulation in nanoformulations such as emulsomes, transethosomes, and nanostructured lipid carriers (NLCs). |
Advanced Formulation Strategies for Topical Delivery
To enhance the topical delivery of this compound, advanced formulation strategies such as nanoencapsulation can be utilized. These technologies can improve solubility, stability, and skin permeation.
Table 2: Characterization of Hesperidin-Loaded Nanoformulations (Model for this compound)
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release | Skin Permeation Flux (µg/cm²/h) | Reference |
| Emulsomes | Stearic acid, cholesterol, soya lecithin | 50 | -1.8 | - | 98.6% in 6 hrs | 12.3 | |
| Transethosomes | Phospholipids, ethanol, edge activator | 178.98 | -31.14 | 89.51 | 81.12% in comparison to HSD suspension | 9.62 | |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | Oleic acid, Compritol® 888 ATO, polymer | 91.43 | +23 | 92.8 | 79.97% in 24 hrs | - | |
| Nanostructured Lipid Carriers (NLCs) | Oleic acid, Compritol® 888 ATO, Tween 80 | - | - | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of this compound-loaded topical formulations.
Preparation of this compound-Loaded Nanoemulgel
This protocol is adapted from methods used for hesperidin and is suitable for this compound.
Objective: To prepare a stable nanoemulgel of this compound to enhance its solubility and skin permeability.
Materials:
-
This compound
-
Oil phase (e.g., oleic acid, caprylic/capric triglyceride)
-
Surfactant (e.g., Tween 80, Span 80)
-
Co-surfactant (e.g., propylene glycol, ethanol)
-
Aqueous phase (phosphate buffer, pH 5.5)
-
Gelling agent (e.g., Carbopol 934, HPMC)
-
Neutralizing agent (e.g., triethanolamine)
Protocol:
-
Preparation of the Nanoemulsion:
-
Dissolve this compound in the oil phase.
-
In a separate vessel, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear solution is formed.
-
Slowly add the aqueous phase to the oil phase mixture under high-speed homogenization until a milky nanoemulsion is formed.
-
Sonicate the nanoemulsion to reduce the droplet size.
-
-
Preparation of the Gel Base:
-
Disperse the gelling agent (e.g., Carbopol 934) in distilled water and allow it to swell overnight.
-
-
Formation of the Nanoemulgel:
-
Slowly add the prepared nanoemulsion to the gel base with continuous stirring.
-
Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH (typically 5.5-6.5) and consistency are achieved.
-
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the prepared topical formulation.
Apparatus: Franz diffusion cell apparatus.
Protocol:
-
Prepare a synthetic membrane (e.g., dialysis membrane) by soaking it in the release medium for 24 hours.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Apply a known amount of the this compound formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Ex Vivo Skin Permeation Study
Objective: To assess the permeation of this compound through the skin from the topical formulation.
Apparatus: Franz diffusion cell apparatus.
Protocol:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine or rat skin) and remove any subcutaneous fat.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C.
-
Apply the this compound formulation to the skin surface in the donor compartment.
-
Collect samples from the receptor compartment at specified time intervals and analyze for this compound content.
-
At the end of the study, the skin can be removed, and the amount of drug retained in different skin layers (epidermis and dermis) can be determined.
Signaling Pathways and Experimental Workflows
Antioxidant and Anti-inflammatory Signaling Pathway of this compound
This compound exerts its beneficial effects on the skin through the modulation of key signaling pathways involved in inflammation and oxidative stress. It has been shown to reduce the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). Furthermore, it can decrease the production of reactive oxygen species (ROS) and enhance the antioxidant response.
Caption: this compound's antioxidant and anti-inflammatory mechanism.
Experimental Workflow for Topical Formulation Development
The development and evaluation of a topical this compound formulation follow a systematic workflow, from initial formulation to preclinical evaluation.
References
- 1. Recent advances in the biosynthesis, bioavailability, toxicology, pharmacology, and controlled release of citrus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Neohesperidin's Aqueous Solubility
Welcome to the technical support center for improving the aqueous solubility of neohesperidin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the preparation and handling of this compound aqueous solutions.
Q1: My this compound solution is cloudy and shows precipitation at room temperature. What is the cause and how can I fix it?
A1: this compound has low intrinsic solubility in water at room temperature, which is approximately 0.4 g/L.[1][2] Cloudiness and precipitation indicate that the concentration of this compound has exceeded its solubility limit. To resolve this, you can:
-
Increase the temperature: The solubility of this compound significantly increases with temperature. For instance, at 80°C, its solubility in water can reach up to 650 g/L.[1][2]
-
Adjust the pH: The solubility of flavonoids like this compound can be pH-dependent. While specific data for this compound's solubility across a wide pH range is nuanced, related flavonoids show increased solubility at higher pH values.[1] However, be mindful of the compound's stability, as thermodegradation is pH-dependent, with optimal stability observed around pH 4.5.
-
Utilize a cosolvent system: Adding a water-miscible organic solvent, such as ethanol, can dramatically improve solubility. A 50:50 (v/v) mixture of water and ethanol can increase this compound solubility to 123 g/L at 20°C.
-
Employ a solubilizing agent: Cyclodextrins are highly effective at increasing the aqueous solubility of this compound by forming inclusion complexes.
Q2: I am trying to prepare a stock solution of this compound. Which solvent system is recommended?
A2: For preparing a concentrated stock solution, using a cosolvent system is a common and effective approach. A mixture of Dimethyl Sulfoxide (DMSO) and other solvents like PEG300 and Tween-80 can achieve a solubility of at least 2.5 mg/mL. For applications where DMSO is not suitable, an ethanol/water mixture is a good alternative.
Q3: Can I improve the solubility of this compound by simply adjusting the pH of my aqueous solution?
A3: Yes, pH adjustment can influence the solubility of this compound. However, it's a delicate balance, as the stability of the compound is also pH-dependent. Studies on this compound dihydrochalcone (NHDC), a derivative, show that its stability is optimal around pH 4.5. Deviating too far from this, especially at elevated temperatures, could lead to degradation. For related flavonoids, increasing the pH to alkaline conditions (e.g., pH 8 or higher) can increase solubility. It is crucial to validate the stability of this compound under your specific experimental pH and temperature conditions.
Q4: I am considering using cyclodextrins to enhance this compound solubility. Which type of cyclodextrin is most effective?
A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be very effective in increasing the aqueous solubility of this compound. The formation of an inclusion complex with HP-β-CD can increase the solubility of this compound from 161.81 µg/mL to 1927.12 µg/mL at 37°C. Ternary systems, which include a third component like meglumine along with HP-β-CD, can further enhance solubility up to 36-fold.
Q5: What is a solid dispersion and can it be used to improve the solubility of this compound?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, highly soluble carrier. This technique can enhance the dissolution rate and apparent solubility of the drug. For flavonoids like hesperidin, forming amorphous solid dispersions with polymers such as Soluplus®, sodium alginate, and hydroxypropylmethylcellulose (HPMC) has been shown to improve solubility. This approach is also a promising strategy for this compound.
Quantitative Data on this compound Solubility Enhancement
The following table summarizes the quantitative improvements in this compound's aqueous solubility achieved through various methods.
| Method | Conditions | Initial Solubility (in water) | Enhanced Solubility | Fold Increase | Reference |
| Temperature | 20°C vs 80°C | 0.4 g/L (at 20°C) | 650 g/L (at 80°C) | ~1625 | |
| Cosolvency | Water/Ethanol (50:50, v/v) at 20°C | 0.4 g/L | 123 g/L | ~307 | |
| Cyclodextrin Complexation | HP-β-CD at 37°C | 0.16 mg/mL | 1.92 mg/mL | 12 | |
| Ternary Cyclodextrin System | HP-β-CD with Meglumine at 37°C | 0.16 mg/mL | 5.81 mg/mL | 36 |
Detailed Experimental Protocols
Here are detailed protocols for key experiments aimed at enhancing the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the preparation of a this compound-hydroxypropyl-β-cyclodextrin (NH-HP-β-CD) inclusion complex using the solvent method.
Materials:
-
This compound (NH)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filter (0.45 µm)
-
HPLC system for quantification
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The concentration can be varied to study the phase solubility.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, filter the suspension through a 0.45 µm filter to remove the undissolved this compound.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method.
-
The phase solubility diagram can be constructed by plotting the concentration of dissolved this compound against the concentration of HP-β-CD.
Protocol 2: Improving Solubility with a Cosolvent System
This protocol details the use of a water-ethanol mixture to increase the solubility of this compound.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Prepare different ratios of water and ethanol (v/v), for example, 80:20, 60:40, 50:50, 40:60, and 20:80.
-
Add an excess amount of this compound to a known volume of each cosolvent mixture in separate flasks.
-
Seal the flasks to prevent solvent evaporation.
-
Stir the mixtures at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, filter it, and determine the concentration of dissolved this compound using a suitable analytical method like HPLC.
Protocol 3: General Protocol for Solubility Determination
This protocol provides a general framework for determining the solubility of a test chemical like this compound.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, cosolvent mixture)
-
Glass vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial.
-
Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the suspension to separate the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the context of improving this compound solubility.
References
neohesperidin stability issues in acidic or alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neohesperidin, focusing on its stability in acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could stability be an issue?
A1: Yes, inconsistent results can be a sign of this compound degradation, especially if your experimental conditions involve acidic or alkaline solutions. This compound is highly susceptible to degradation under both acidic and basic conditions. Forced degradation studies have shown that recovery of this compound can be as low as 0% in the presence of strong acids or bases.[1][2][3] It is crucial to maintain an appropriate pH to ensure the integrity of the compound throughout your experiment.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: While studies on this compound itself are specific, research on the closely related compound this compound dihydrochalcone (NHDC) provides valuable insights. NHDC exhibits maximum stability in the pH range of 3 to 5.[4] Outside of this range, particularly in strongly acidic or alkaline environments, the rate of degradation increases significantly.
Q3: I am using this compound in cell culture media, which is typically buffered around pH 7.4. Should I be concerned about its stability?
A3: Yes, you should be. While the degradation rate at a neutral pH is lower than in strongly acidic or alkaline conditions, it is not negligible, especially over longer incubation times. The degradation of the related compound NHDC follows first-order kinetics, and the rate constant for degradation increases as the pH moves away from the optimal stability range.[5] For long-term experiments, it is advisable to prepare fresh stock solutions and minimize the time the compound spends in the culture media before analysis.
Q4: What are the likely degradation products of this compound in acidic or alkaline solutions?
A4: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This would result in the formation of its aglycone, hesperetin, along with the sugars L-rhamnose and D-glucose. Studies on the related compound NHDC confirm that acid hydrolysis cleaves the glycosidic linkages, yielding hesperetin dihydrochalcone and hesperetin dihydrochalcone glucoside. Under strong alkaline conditions, other degradation products may be formed.
Q5: I am studying cellular signaling pathways. Can the degradation of this compound affect my results?
A5: Absolutely. If this compound degrades, the observed biological effects may be due to the degradation products rather than the parent compound. This is critical as this compound and its derivatives have been shown to influence several key signaling pathways, including:
-
Wnt/β-catenin pathway: this compound has been observed to promote osteoblastic differentiation through this pathway.
-
MAPK signaling pathway: Its effects on fibroblast-like synoviocytes may be partially mediated by the inhibition of this pathway.
-
NF-κB signaling pathway: this compound can suppress the activity of this transcription factor, which is involved in inflammation and oxidative stress.
-
Nrf2/ARE signaling pathway: The derivative NHDC has been shown to exert antioxidant effects by activating this pathway.
Degradation could lead to a loss of the intended biological activity or the introduction of confounding effects from the breakdown products.
Troubleshooting Guide
Issue: Loss of this compound Potency or Inconsistent Assay Results
Possible Cause 1: pH-induced Degradation
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your stock solutions and final assay buffers.
-
Buffer Selection: If possible, use a buffer system that maintains the pH within the optimal stability range of 3-5. For cell-based assays where physiological pH is required, consider the timing of your experiments as outlined below.
-
Minimize Exposure Time: Prepare fresh solutions of this compound immediately before use. For longer experiments, consider adding the compound at later time points or replenishing it.
-
Control Experiments: Run control experiments with freshly prepared this compound alongside aged solutions to assess the impact of potential degradation on your results.
-
Possible Cause 2: Temperature Effects
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions of this compound at -20°C or -80°C to minimize degradation over time.
-
Experimental Temperature: Be aware that higher experimental temperatures will accelerate the degradation rate. The degradation of the related compound NHDC is temperature-dependent.
-
Possible Cause 3: Oxidative Degradation
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity solvents to prepare your solutions.
-
Inert Atmosphere: If your application is highly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Forced degradation studies show that this compound is susceptible to oxidative degradation.
-
Data on this compound Stability
The following table summarizes the percentage recovery of this compound after forced degradation under various stress conditions.
| Stress Condition | Reagents and Duration | % Recovery of this compound | Reference |
| Acid Hydrolysis | 0.1 M HCl, refluxed for 8 hours | 0% | |
| Base Hydrolysis | 0.1 M NaOH, refluxed for 8 hours | 0% | |
| Oxidative Degradation | 3% H₂O₂, refluxed for 8 hours | 88.1% | |
| Hydrolytic Degradation | Water, refluxed for 8 hours | 97.6% | |
| Dry Heat Degradation | 80°C for 8 hours | 48.8% | |
| Photolytic Degradation | UV radiation at 254 nm for 8 hours | 59.9% |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Acidic and Alkaline Conditions
This protocol outlines a general method for assessing the stability of this compound under forced degradation conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Alkaline: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral (Control): Mix an aliquot of the stock solution with purified water.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Neutralization: After incubation, neutralize the acidic and alkaline samples.
-
Sample Preparation for Analysis: Dilute the samples to an appropriate concentration with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the peak area of this compound in the stressed samples to that of the control to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a representative HPLC-UV method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % A % B 0 90 10 20 60 40 25 60 40 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µL
Visualizations
References
- 1. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Neohesperidin and Its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of neohesperidin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and its isomers?
A good starting point for the separation of this compound and its isomers, such as hesperidin and naringin, is a reversed-phase HPLC method. A C18 column is most commonly used, with a gradient elution employing a mobile phase of acetonitrile and water, acidified with a small amount of formic or acetic acid to improve peak shape.[1][2]
Q2: Why are my peaks for this compound and its isomers showing significant tailing?
Peak tailing for flavonoid glycosides like this compound is often due to interactions between the analytes and residual silanols on the silica-based stationary phase of the column. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[3] Other potential causes include column contamination, a void at the column inlet, or extra-column volume.
Q3: I am observing peak splitting for my this compound standard. What could be the cause?
Peak splitting can occur for several reasons. It might indicate the presence of two co-eluting compounds, which could be isomers of this compound. In this case, optimizing the mobile phase gradient or temperature may be necessary to improve resolution. Alternatively, peak splitting can be a sign of a partially blocked column frit, a void in the column packing, or an injection solvent that is too strong or incompatible with the mobile phase.
Q4: How can I improve the resolution between this compound and its closely related isomers?
To enhance the resolution between this compound and its isomers, several strategies can be employed:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the separation of closely eluting compounds.
-
Adjust the Mobile Phase pH: Fine-tuning the pH with additives like formic or acetic acid can alter the retention characteristics of the isomers and improve separation. Formic acid is a stronger acid than acetic acid and can lead to a lower mobile phase pH.[4]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the run time.
-
Consider a Different Stationary Phase: If a C18 column does not provide adequate separation, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of the flavonoids.[5]
Q5: What is the importance of mobile phase additives like formic acid or acetic acid?
Mobile phase additives like formic acid and acetic acid are crucial for achieving good peak shape and reproducible retention times for flavonoids. They acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl groups on the flavonoid molecules. This minimizes undesirable interactions with the stationary phase, leading to sharper and more symmetrical peaks.
Troubleshooting Guides
Problem: Poor Resolution Between this compound and an Isomer
Problem: Peak Tailing
Data Presentation
Table 1: Comparison of HPLC Columns for Flavonoid Separation
| Column Type | Stationary Phase | Key Characteristics for Flavonoid Separation |
| C18 (ODS) | Octadecylsilane | Good hydrophobic retention, widely used for flavonoids. |
| Phenyl-Hexyl | Phenyl-hexyl ligands | Provides alternative selectivity through π-π interactions with aromatic flavonoids, which can improve the resolution of isomers. |
Table 2: Effect of Mobile Phase Additives on Peak Shape
| Additive (in water/acetonitrile) | Concentration | Effect on Flavonoid Peaks |
| Formic Acid | 0.1% | Reduces peak tailing and improves peak symmetry by suppressing silanol interactions. |
| Acetic Acid | 0.1% - 2% | Similar to formic acid, improves peak shape. Formic acid is a stronger acid and may be more effective at lower concentrations. |
| No Additive | - | Can lead to broad, tailing peaks due to interactions with the stationary phase. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Quantification of this compound
This protocol is a general method for the quantification of this compound in samples such as citrus extracts.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
2. Sample Preparation (from Citrus Peel):
-
Weigh approximately 1g of dried, ground citrus peel powder.
-
Extract with a suitable solvent such as methanol or 70% ethanol, often with the aid of ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 283 nm |
| Injection Volume | 10 µL |
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Chiral HPLC Method for Separation of this compound Epimers
This protocol is designed for the separation of the C-2 epimers of this compound.
1. Preparation of Standard and Sample Solutions:
-
Prepare solutions of this compound in the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of n-hexane, ethanol, and methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 283 nm |
| Injection Volume | 10 µL |
Method Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, this compound, this compound Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. what effect does a formic acid buffer have on my HPLC result - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
troubleshooting low yield in neohesperidin extraction from citrus
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of neohesperidin from citrus sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield? Low yields in this compound extraction can typically be attributed to several factors: suboptimal extraction parameters (e.g., solvent type and concentration, temperature, time), degradation of the target molecule due to harsh conditions, inefficient purification methods, or improper selection and preparation of the raw citrus material.
Q2: Which citrus varieties are the best sources for this compound? this compound is a flavanone glycoside predominantly found in bitter oranges (Citrus aurantium) and other citrus fruits like pomelos.[1][2] The concentration of this compound can also be influenced by the maturity of the fruit, with immature or young fruits often containing higher levels.[3]
Q3: How does the choice of solvent impact extraction efficiency? The solvent system is critical for achieving high extraction yields. Aqueous ethanol solutions are commonly used, with concentrations between 65% and 85% often cited as optimal.[3][4] The use of co-solvents or modifiers can also enhance efficiency. For instance, in supercritical CO2 extraction, adding ethanol as a co-solvent significantly increases the yield. Deep eutectic solvents (DESs) have also been shown to improve extraction yields compared to conventional solvents like methanol.
Q4: What is the role of temperature in the extraction process? Temperature is a key parameter that must be carefully controlled. While increasing the temperature can enhance the solubility of this compound and improve extraction kinetics, excessively high temperatures can lead to its degradation. Optimal temperatures often range from 40°C to 80°C, depending on the specific extraction method employed.
Q5: Can this compound degrade during the extraction and purification process? Yes, this compound is susceptible to degradation, particularly under strong acidic or alkaline conditions, which can cause hydrolysis. It is also sensitive to oxidative stress and, to a lesser extent, high heat. Therefore, it is crucial to avoid extreme pH values and prolonged exposure to high temperatures throughout the extraction and purification workflow.
Troubleshooting Guide for Low Extraction Yield
Problem 1: Low this compound Concentration in the Crude Extract
Possible Cause: Inefficient initial extraction due to suboptimal parameters. Solution: The extraction process should be systematically optimized. Key parameters to evaluate include the solvent type, solvent concentration, extraction temperature, and extraction time. The solid-to-liquid ratio also plays a significant role. Studies have shown that pressurized extraction methods can yield higher quantities of flavonoids compared to non-pressurized methods.
Possible Cause: Improper preparation of the raw citrus material. Solution: Proper preparation of the citrus peel is essential. The material should be thoroughly dried and crushed into a fine powder to increase the surface area available for solvent interaction. Using immature fruits, which may have a higher concentration of the target compound, can also improve initial yields.
Possible Cause: Enzymatic degradation or cellular sequestration of this compound. Solution: The use of enzymes like pectinase can help break down the plant cell wall matrix, improving the release of flavonoids into the solvent. A typical procedure involves treating the extract with pectinase at around 50°C before deactivating the enzyme by heating to 70°C.
Problem 2: Significant Product Loss During Purification
Possible Cause: Inefficient adsorption or elution from macroporous resin. Solution: Macroporous resin chromatography is a common and effective method for purifying this compound from the crude extract. Ensure the correct type of resin is used (e.g., D101 has been shown to be effective). The low yield may stem from improper loading conditions or, more commonly, a suboptimal elution solvent. The concentration of ethanol in the eluting solvent is critical; studies often use a stepwise gradient, with a 55-65% ethanol solution being effective for eluting this compound.
Possible Cause: Poor recovery during crystallization. Solution: Low temperatures are crucial for effective crystallization of this compound. The process should be carried out at temperatures below 15°C. To further enhance precipitation and recovery, an assisting agent such as a 5% solution of (NH₄)₂SO₄/NaCl can be used.
Problem 3: Low Purity of the Final Product
Possible Cause: Co-elution of structurally similar flavonoids. Solution: Citrus extracts contain a complex mixture of flavonoids (e.g., hesperidin, naringin) that can be difficult to separate. If a single purification step like resin chromatography is insufficient, a multi-step approach may be necessary. Combining macroporous resin chromatography with a high-resolution technique like high-speed counter-current chromatography (HSCCC) can effectively separate this compound and achieve purities greater than 97%.
Possible Cause: Presence of degradation products. Solution: Review the entire workflow for conditions that could cause degradation. Avoid strong acids and bases, as this compound is highly susceptible to acid and base hydrolysis. Minimize heat exposure where possible. If degradation is suspected, techniques like HPLC or HPTLC can be used to identify and quantify the impurities.
Data Summary
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Raw Material | Solvent/Conditions | Reported Yield/Purity | Reference |
| Percolation & Resin Chromatography | Citrus peel & Fructus aurantii immaturus | 0-20% Ethanol; 40-45°C | 5.3% yield; 95% purity | |
| Supercritical CO2 Extraction (Optimized) | By-product of citrus processing | SC-CO2, 30-40 MPa, 40-60 min, 20-40% ethanol co-solvent | 162.22% improvement over conventional ethanol extraction | |
| Deep Eutectic Solvents (DES) | Aurantii Fructus | Betaine/ethanediol (1:4) with 40% water; 60°C for 30 min | 35.94 ± 0.63 mg/g | |
| Conventional Solvent Extraction | Aurantii Fructus | Methanol | 30.14 ± 0.62 mg/g | |
| Resin & HSCCC Purification | Albedo of Citrus reticulata | D101 Resin with 55% ethanol elution | Purity increased from 4.92% to 58.22% (Resin); Final purity of 97.47% (HSCCC) |
Table 2: Impact of Key Parameters on Flavonoid Extraction
| Parameter | Condition | Effect on Yield | Reference |
| Ethanol Concentration | Increased from 20% to 80% | Significantly increased yields of limonin and hesperidin. | |
| Temperature | Increased from 50°C to 70°C | Generally decreased yields of limonin and hesperidin, suggesting potential degradation. | |
| pH | Varied from 7 to 11 | Had the least effect on yield compared to solvent concentration and temperature. However, pH > 9 can cause degradation. | |
| Extraction Pressure | Increased pressure in SC-CO2 | Increased extraction yield. | |
| Extraction Time | Increased time | Increased extraction yield in a time-dependent manner. |
Visualizations
Caption: Standard workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Detailed Experimental Protocols
Protocol 1: General Solvent Extraction & Pectinase Treatment
This protocol is a composite based on common methodologies.
-
Preparation: Dry citrus peels at 50-60°C until brittle. Grind the dried peels into a fine powder and pass through a 60 or 100-mesh sieve.
-
Percolation Extraction: Mix the citrus powder with a 0-20% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 to 1:30 (g/mL).
-
Incubation: Place the mixture in a water bath at 40-45°C and allow it to percolate for 10-12 hours.
-
Filtration: Filter the mixture through gauze and then filter paper to separate the filtrate (crude extract) from the solid residue.
-
Enzymatic Treatment: Add 0.05-0.1% (w/v) pectinase to the filtrate. Stir the solution at 50°C for 30 minutes.
-
Enzyme Deactivation: Increase the temperature to 70°C and maintain for 15-30 minutes to completely deactivate the pectinase.
-
Final Filtration: Cool the solution and filter again to remove any precipitates. The resulting filtrate is the crude extract ready for purification.
Protocol 2: Purification by Macroporous Resin Chromatography
This protocol is based on established purification techniques.
-
Resin Preparation: Select a suitable macroporous resin (e.g., D101) and pack it into a chromatography column. Pre-condition the column by washing sequentially with ethanol and then deionized water until the effluent is neutral.
-
Loading: Pass the crude this compound extract through the prepared resin column at a controlled flow rate.
-
Washing (Impurity Removal): Wash the column with deionized water to remove unbound sugars and other polar impurities. Follow this with a wash using a low-concentration (e.g., 20-30%) ethanol solution to remove more polar flavonoids and impurities.
-
Elution (this compound Recovery): Elute the target compound, this compound, by passing a 55-65% aqueous ethanol solution through the column. Collect the eluate in fractions.
-
Concentration: Combine the fractions containing high-purity this compound (as determined by HPLC analysis). Concentrate the solution using a rotary evaporator under reduced pressure.
-
Crystallization and Drying: Transfer the concentrated solution to a vessel and cool to below 15°C to induce crystallization. The resulting crystals can be washed and dried to yield the final purified product.
References
Technical Support Center: Overcoming Poor Bioavailability of Neohesperidin in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of neohesperidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to several factors:
-
Poor Aqueous Solubility: this compound has low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Enzymatic Degradation: It can be metabolized by intestinal enzymes, which may reduce the amount of active compound available for absorption.
-
First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.[1][2]
Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?
A2: Several promising strategies are being employed to enhance the bioavailability of this compound. These can be broadly categorized as:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), phospholipid complexes, and cyclodextrin inclusion complexes can improve its solubility, protect it from degradation, and enhance its absorption.
-
Enzymatic Modification: Modifying the structure of this compound, for instance, by enzymatic hydrolysis to its aglycone form (hesperetin) or by converting it to this compound dihydrochalcone (NHDC), can alter its physicochemical properties and improve its absorption characteristics.[3][4][5]
Q3: How do nanoformulations enhance the bioavailability of this compound?
A3: Nanoformulations improve the bioavailability of this compound through various mechanisms:
-
Increased Surface Area: Nanoparticles have a large surface area-to-volume ratio, which can lead to an increased dissolution rate.
-
Enhanced Solubility: Encapsulation in hydrophilic carriers or forming complexes can significantly improve the aqueous solubility of this compound.
-
Protection from Degradation: The nanocarrier can protect this compound from the harsh environment of the gastrointestinal tract and enzymatic degradation.
-
Improved Permeability: Some nanocarriers can facilitate the transport of this compound across the intestinal epithelium.
Q4: Can you explain the role of enzymatic modification in improving this compound's bioavailability?
A4: Enzymatic modification can significantly enhance the bioavailability of this compound. For instance, the enzymatic hydrolysis of hesperidin (a related flavonoid) to its aglycone, hesperetin, has been shown to improve bioavailability by shifting the absorption site from the colon to the small intestine, resulting in faster and higher peak plasma concentrations. Similarly, converting this compound to this compound dihydrochalcone (NHDC) through enzymatic and chemical processes can improve its stability and absorption.
Troubleshooting Guides
Issue 1: Low drug loading and encapsulation efficiency in nanoformulations.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen lipid or polymer matrix. | 1. Screen different lipids or polymers with varying polarities to find a more compatible matrix. 2. Consider using a co-solvent during the formulation process to improve this compound's solubility in the organic phase. 3. Prepare a phospholipid complex of this compound prior to encapsulation to enhance its lipophilicity. |
| Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration). | 1. Systematically optimize the drug-to-carrier ratio to maximize loading without compromising nanoparticle stability. 2. Adjust the concentration and type of surfactant to ensure proper emulsification and stabilization of the nanoparticles. |
| Inefficient encapsulation method. | 1. Compare different preparation methods (e.g., thin-film hydration, high-pressure homogenization, solvent evaporation) to identify the most efficient one for your specific formulation. 2. Optimize process parameters such as sonication time, homogenization speed, and temperature. |
Issue 2: Inconsistent or poor in vitro dissolution profiles of this compound formulations.
| Possible Cause | Troubleshooting Step |
| Inappropriate dissolution medium. | 1. Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the intended site of absorption (e.g., simulated gastric fluid, simulated intestinal fluid). 2. Add a small percentage of a surfactant (e.g., Tween 80) to the dissolution medium to ensure sink conditions, especially for poorly soluble compounds. |
| Aggregation of nanoparticles during the dissolution test. | 1. Verify the stability of the nanoformulation in the dissolution medium. 2. Consider using a different stabilizer or coating the nanoparticles to prevent aggregation. |
| Incomplete drug release from the carrier. | 1. Evaluate the interaction between this compound and the carrier matrix. Strong interactions may hinder drug release. 2. Modify the composition of the carrier to facilitate a more controlled and complete release. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Instability of the formulation in the gastrointestinal tract. | 1. Assess the stability of your formulation in simulated gastric and intestinal fluids, including the presence of enzymes. 2. Consider enteric coating of the formulation to protect it from the acidic environment of the stomach. |
| Inconsistent dosing and sampling. | 1. Ensure accurate and consistent administration of the formulation to the animal model. 2. Standardize the blood sampling times and procedures to minimize variability. |
| Inter-animal physiological differences. | 1. Use a sufficient number of animals in each group to account for biological variability. 2. Ensure that the animals are of a similar age, weight, and health status. |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility through Different Formulation Strategies.
| Formulation Strategy | Solubility Enhancement (fold increase) | Reference |
| Phospholipid Complex | ~2 | |
| HP-β-CD Inclusion Complex | ~2 | |
| This compound-Taro Starch Complex | Not explicitly quantified as fold increase, but shown to improve physicochemical properties. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Formulations in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound Dihydrochalcone (Oral) | - | 980.3 | - | - | 21.8 | |
| This compound Dihydrochalcone (I.V.) | - | - | - | - | - | |
| Fructus aurantii extract (containing this compound) | 8 mL/kg | 418.4 ± 72.08 | 0.28 ± 0.08 | 985.7 ± 410.8 | - |
Note: The table is populated with available data. Direct comparative studies with free this compound were not always available in the initial search results.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve a specific molar ratio of SPC and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution and mix until it is completely dissolved.
-
Remove the organic solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain smaller and more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).
-
Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8). Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm
Procedure:
-
Place the this compound formulation (e.g., a capsule containing nanoparticles) in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for the preparation of this compound-loaded liposomes.
Caption: Simplified metabolic pathway of this compound in vivo.
Caption: Troubleshooting logic for addressing poor this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. Microbial-Driven Synthesis and Hydrolysis of this compound Dihydrochalcone: Biotransformation Process and Feasibility Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of plant cells for biotransformation of hesperedin into this compound, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing neohesperidin degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of neohesperidin during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected concentrations of this compound in my final analysis. What could be the cause?
A1: Lower than expected this compound concentrations are often due to degradation during sample preparation. The primary factors leading to degradation are improper pH, exposure to high temperatures, light, and enzymatic activity. Review your sample preparation workflow to ensure these factors are controlled.
Q2: What is the optimal pH for maintaining this compound stability?
A2: this compound exhibits maximum stability in acidic conditions, specifically within a pH range of 3 to 5.[1] Under acidic and basic conditions, it is highly susceptible to degradation.[2][3] For instance, studies have shown 0% recovery of this compound after acid and base-induced degradation under certain experimental conditions.[3]
Q3: How does temperature affect this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to keep samples cool throughout the preparation process. While stable at room temperature for extended periods, this compound shows moderate degradation when exposed to dry heat.[3] For example, one study reported only 48.8% recovery after exposure to dry heat.
Q4: Can light exposure lead to this compound degradation?
A4: Yes, exposure to UV radiation can cause significant degradation. A study on forced degradation showed 59.9% recovery of this compound after exposure to UV radiation. It is crucial to protect samples from light by using amber-colored vials or by working in a dimly lit environment.
Q5: How can I prevent oxidative degradation of this compound?
A5: Oxidative degradation can be a significant issue. To mitigate this, consider adding an antioxidant such as ascorbic acid to your extraction solvent. While this compound is less susceptible to oxidative degradation compared to acid or base hydrolysis, it can still occur, with studies showing around 88.1% recovery under oxidative stress.
Q6: I am working with fresh plant material. Could enzymes be affecting my results?
A6: Yes, fresh plant samples contain endogenous enzymes that can degrade this compound. It is important to quickly process or freeze fresh samples to minimize enzymatic activity. Blanching or using extraction solvents with a high percentage of organic solvent (e.g., methanol or ethanol) can also help to denature these enzymes.
Quantitative Data Summary
The following table summarizes the stability of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Reagents/Parameters | Recovery of this compound (%) |
| Acidic Hydrolysis | 0.1 M HCl | 0% |
| Basic Hydrolysis | 0.1 M NaOH | 0% |
| Oxidative Stress | 6% H₂O₂ | 88.1% |
| Hydrolytic Degradation | Water | 97.6% |
| Dry Heat | 105°C | 48.8% |
| Photolytic Degradation | UV radiation (254 nm) | 59.9% |
Data compiled from forced degradation studies. The exact conditions and duration of exposure may vary between studies.
Experimental Protocols
Protocol 1: Extraction of this compound from Citrus Peel
This protocol outlines a general procedure for the extraction of this compound from citrus peel for subsequent analysis.
Materials:
-
Dried and powdered citrus peel
-
Methanol
-
Solid Phase Extraction (SPE) column (e.g., HLB)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Extraction:
-
Weigh a precise amount of the powdered citrus peel.
-
Add methanol to the sample. The ratio of solid to liquid can be optimized, but a common starting point is 1:60 g/mL.
-
Stir the mixture thoroughly.
-
For enhanced extraction, sonicate the mixture for approximately 10 minutes.
-
Continue stirring at room temperature for about 20 minutes.
-
-
Purification (Solid Phase Extraction):
-
Centrifuge the extract to pellet the solid material.
-
Condition an SPE column (e.g., HLB) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with water to remove polar impurities.
-
Elute the this compound from the column using methanol.
-
-
Sample Preparation for HPLC:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using methanol and water, both containing 0.1% formic acid, is often effective.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Diode array detector can be used to monitor the analyte.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase.
-
-
Sample Analysis:
-
Inject the prepared sample and calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
-
Visualizations
Factors Leading to this compound Degradation
Caption: Key factors that can cause the degradation of this compound.
Recommended Workflow for this compound Sample Preparation
Caption: A generalized workflow for preparing samples containing this compound for analysis.
References
dealing with interference in neohesperidin quantification
Welcome to the Technical Support Center for neohesperidin quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the accurate quantification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Problem 1: Poor chromatographic separation of this compound from other compounds.
Question: My chromatogram shows overlapping peaks, and I cannot get a clear peak for this compound. What could be the cause, and how can I fix it?
Answer:
Poor peak resolution is a common issue in this compound quantification, often caused by the co-elution of structurally similar compounds or matrix components.
Potential Causes and Solutions:
-
Co-eluting Flavonoids: Other flavonoids commonly found in citrus extracts, such as naringin and hesperidin, can interfere with this compound quantification.[1]
-
Solution: Optimize your HPLC mobile phase. Adjusting the acetonitrile or methanol concentration can alter the elution profile. Introducing a gradient elution can also help separate compounds with different polarities. For instance, a gradient of acetonitrile and water with 0.1% formic acid has been shown to effectively separate hesperidin, this compound, and this compound dihydrochalcone.[2][3]
-
-
Interfering Preservatives: In commercial juice samples, preservatives like sodium benzoate and potassium sorbate can co-elute with this compound.
-
Solution: Adjusting the mobile phase pH can help resolve these peaks. For example, using an aqueous acetic acid:acetonitrile mobile phase can eliminate this interference.[4]
-
-
Inappropriate Column: The choice of HPLC column is critical for good separation.
-
Solution: A C18 column is commonly used and effective for flavonoid separation.[2] Ensure your column is not old or degraded, which can lead to peak broadening and poor resolution.
-
Problem 2: Low recovery of this compound.
Question: The amount of this compound I'm detecting is much lower than expected. What could be causing this loss, and how can I improve my recovery?
Answer:
Low recovery of this compound can occur at various stages of sample preparation and analysis.
Potential Causes and Solutions:
-
Adsorption to Filter Membranes: During sample filtration, this compound can adsorb to the filter membrane, leading to significant losses, especially with small sample volumes.
-
Solution: Use inorganic or cellulose acetate filter membranes, which show negligible adsorption. Avoid nylon membranes, as they have been shown to adsorb flavanone glycosides.
-
-
Inefficient Extraction: The extraction solvent and method may not be optimal for recovering this compound from the sample matrix.
-
Solution: Methanol is a commonly used and effective solvent for extracting flavonoids from citrus peels. For solid samples, techniques like ultrasound-assisted extraction can improve efficiency.
-
-
Degradation of this compound: this compound can be sensitive to pH and temperature.
-
Solution: Ensure that your sample preparation and analysis are conducted under controlled conditions. Maintaining a stable column temperature (e.g., 35°C) can improve reproducibility.
-
Problem 3: Matrix effects are interfering with quantification.
Question: I suspect that components in my sample matrix are affecting the ionization of this compound in my LC-MS analysis, leading to inaccurate results. How can I mitigate these matrix effects?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based quantification.
Potential Causes and Solutions:
-
Complex Sample Matrix: Citrus juices and extracts contain a complex mixture of sugars, organic acids, and other compounds that can interfere with the ionization of this compound.
-
Solution 1: Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution 2: Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing interfering compounds. A C18 cartridge can be used to retain this compound while washing away more polar interferences.
-
Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound quantification in citrus samples?
A1: The most common interfering compounds are other flavonoids naturally present in citrus, such as naringin and hesperidin. In commercially prepared samples, preservatives like sodium benzoate and potassium sorbate can also co-elute with this compound and cause interference.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: A reversed-phase C18 column is the most commonly used and recommended column for the separation of this compound and other flavonoids.
Q3: How can I improve the peak shape of this compound in my chromatogram?
A3: Peak tailing can be an issue in flavonoid analysis. Adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape and reduce tailing by ensuring the analyte is in a single ionic form.
Q4: What is a suitable sample preparation method for quantifying this compound in a solid sample like citrus peel?
A4: A common method involves first defatting the powdered peel with a non-polar solvent like petroleum ether, followed by extraction with methanol using a technique like Soxhlet extraction or ultrasonication. The resulting extract can then be filtered and injected into the HPLC system. For cleaner samples, a solid-phase extraction (SPE) step is recommended.
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound using HPLC-UV?
A5: LOD and LOQ values can vary depending on the specific method and instrument sensitivity. However, reported values are typically in the sub-µg/mL range. For example, one study reported an LOD of below 0.84 µg/mL and an LOQ of below 2.84 µg/mL for this compound.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | C18 | XB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (99%) and 0.1% Formic Acid (gradient) | Methanol/Water (gradient) |
| Flow Rate | 0.9 mL/min | Not specified |
| Detection | UV | Diode Array Detector (DAD) |
| Column Temp. | 35°C | Not specified |
| LOD | < 0.84 µg/mL | Not specified |
| LOQ | < 2.84 µg/mL | 0.02 mg/kg |
| Recovery | 88% to 130% | 86.2% to 105.0% |
| Reference |
Experimental Protocols
Protocol 1: Sample Preparation of Citrus Juice for HPLC Analysis
-
Centrifugation: Centrifuge the juice sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm cellulose acetate or inorganic filter membrane. Avoid using nylon filters.
-
Injection: The filtered sample is now ready for injection into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Complex Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the retained this compound with a stronger solvent, such as a higher percentage of methanol in water (e.g., 70%).
-
Analysis: The eluate can then be analyzed by HPLC.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in this compound quantification.
Caption: A recommended sample preparation workflow for this compound quantification to minimize interference.
Caption: A diagram illustrating the relationships between different sources of interference and their effects on this compound quantification.
References
improving the stability of neohesperidin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of neohesperidin and this compound dihydrochalcone (NHDC) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Dihydrochalcone (NHDC)?
A1: this compound is a flavanone glycoside naturally found in citrus fruits, and it has a bitter taste.[1][2] this compound Dihydrochalcone (NHDC) is an artificial sweetener produced from this compound through catalytic hydrogenation.[3][4] NHDC is approximately 1500-1800 times sweeter than sugar at threshold concentrations and is widely used as a sweetener and flavor enhancer.[5] Due to its widespread use and stability, most stability data available refers to NHDC.
Q2: What is the best solvent for preparing a stable stock solution of NHDC?
A2: The choice of solvent depends on the experimental requirements.
-
Organic Solvents: For high concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. NHDC is soluble up to 100 mg/mL in fresh DMSO and approximately 50 mg/mL in DMF. Ethanol is also a suitable solvent, with a solubility of about 25 mg/mL. Stock solutions in DMSO can be stored for up to one year at -80°C.
-
Aqueous Solutions: NHDC is only slightly soluble in water at room temperature (approx. 0.23-0.4 g/L). Its solubility in water increases significantly with temperature. For aqueous experiments, it is common to first dissolve NHDC in a small amount of DMSO and then dilute it with the aqueous buffer of choice. However, aqueous solutions are not recommended for storage for more than one day.
Q3: How should I store my NHDC stock solution?
A3: Storage conditions are critical for maintaining the stability of your NHDC stock solution.
-
Solid Form: Solid NHDC is stable for at least 4 years when stored at -20°C.
-
Organic Stock Solutions: For long-term storage, prepare aliquots of your stock solution in an organic solvent like DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
-
Aqueous Solutions: Aqueous solutions of NHDC are not recommended for long-term storage. It is best to prepare them fresh for each experiment.
Q4: My NHDC solution has turned yellow. What does this mean?
A4: A yellow discoloration in an aqueous NHDC solution can indicate degradation over time. NHDC is susceptible to degradation under certain conditions, particularly with prolonged storage in aqueous media or exposure to high pH and temperature. It is recommended to use freshly prepared aqueous solutions to avoid this issue.
Q5: How does pH affect the stability of NHDC in aqueous solutions?
A5: NHDC exhibits maximum stability in the pH range of 2 to 6. At room temperature, it is resistant to hydrolysis at pH values above 2. However, at very low pH (e.g., pH 1) and higher temperatures, the glycosidic bond can be hydrolyzed. The degradation of NHDC in aqueous solutions generally follows first-order kinetics and is pH-dependent.
Troubleshooting Guide
Issue 1: NHDC Precipitates Out of Solution After Dilution in Aqueous Buffer.
-
Cause: This is often due to the low aqueous solubility of NHDC, especially when a concentrated stock in an organic solvent is diluted too quickly or into a buffer where it is less soluble.
-
Solution:
-
Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.
-
When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing.
-
Consider using a co-solvent system, such as a water-ethanol mixture, which can significantly improve NHDC solubility. The solubility of NHDC in a 50:50 (v/v) water/ethanol mixture at 20°C is about 300 times higher than in water alone.
-
Issue 2: Inconsistent Experimental Results Using an NHDC Stock Solution.
-
Cause: This could be due to the degradation of the NHDC in your stock solution. Factors like improper storage temperature, repeated freeze-thaw cycles, or prolonged storage of aqueous solutions can lead to a decrease in the effective concentration of the compound.
-
Solution:
-
Verify Storage Conditions: Ensure your stock solutions are stored at the recommended temperatures (-20°C or -80°C).
-
Aliquot Your Stock: Prepare single-use aliquots from a freshly made stock solution to prevent degradation from repeated freeze-thaw cycles.
-
Use Fresh Solutions: For critical experiments, always use a freshly prepared stock solution or one that has been stored correctly for a validated period.
-
Perform Quality Control: Periodically check the purity and concentration of your stock solution using an analytical method like HPLC.
-
Quantitative Data Summary
Table 1: Solubility of this compound Dihydrochalcone (NHDC) in Various Solvents.
| Solvent | Temperature | Solubility |
|---|---|---|
| Water | Room Temperature | ~0.4 g/L |
| Water | 80 °C | ~650 g/L |
| Ethanol | 20 °C | ~12 g/L |
| Ethanol | — | ~25 mg/mL |
| DMSO | — | ~100 mg/mL |
| DMF | — | ~50 mg/mL |
| Water/Ethanol (50:50, v/v) | 20 °C | ~123 g/L |
Table 2: Stability of NHDC in Aqueous Solutions Under Accelerated Conditions (pH 3).
| Solvent System | Temperature | Half-life |
|---|---|---|
| Aqueous Buffer | 70 °C | ~10 days |
| 50% Ethanol | 70 °C | ~100 days |
| Aqueous Buffer | 90 °C | ~1.5 days |
| 50% Ethanol | 90 °C | ~12 days |
Data extrapolated from kinetic degradation charts presented in Montijano and Borrego (1999). The stability of NHDC is significantly improved in liquid media containing solvents with a lower dielectric constant than water, such as ethanol.
Table 3: Recommended Storage Conditions for NHDC.
| Form | Solvent | Temperature | Duration |
|---|---|---|---|
| Solid | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -20°C | Up to 1 year |
| Stock Solution | DMSO | -80°C | Up to 2 years |
| Aqueous Solution | Aqueous Buffer | 4°C | Not recommended (> 1 day) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated NHDC Stock Solution in DMSO
-
Objective: To prepare a 100 mM NHDC stock solution in DMSO for long-term storage.
-
Materials:
-
This compound dihydrochalcone (MW: 612.58 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and vortex mixer
-
-
Procedure:
-
Weigh out 61.26 mg of NHDC powder and place it into a sterile glass vial.
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until all the NHDC powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Once dissolved, dispense the solution into single-use aliquots (e.g., 20 µL) in sterile, labeled microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).
-
Protocol 2: General Method for Stability Assessment by HPLC
-
Objective: To determine the stability of an NHDC solution over time under specific storage conditions.
-
Materials:
-
NHDC solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and acidified water)
-
0.45 µm syringe filters
-
-
Procedure:
-
Initial Sample (T=0): Immediately after preparing the NHDC solution, take an aliquot, dilute it to a suitable concentration within the HPLC's linear range, filter it through a 0.45 µm filter, and inject it into the HPLC system.
-
Storage: Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution.
-
Sample Analysis: Prepare and analyze the sample by HPLC as described in step 1. The detection wavelength for NHDC is typically set to 282 nm.
-
Data Analysis: Quantify the peak area of NHDC at each time point. Calculate the percentage of NHDC remaining relative to the T=0 sample. The degradation can be modeled using pseudo-first-order kinetics to determine the rate constant and half-life of the compound under the tested conditions.
-
Visual Guides and Workflows
Caption: Workflow for preparing and storing stable NHDC stock solutions.
Caption: Primary hydrolytic degradation pathway of NHDC.
Caption: Troubleshooting flowchart for common NHDC solution issues.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochalcone - Wikipedia [en.wikipedia.org]
- 5. This compound DIHYDROCHALCONE (NHDC) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Scaling Up Neohesperidin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of neohesperidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale purification of this compound?
A1: The most common industrial approach involves a two-step process. Initially, a crude extract from citrus peels, often from the bitter orange (Citrus aurantium), is enriched using macroporous adsorption resin (MAR) chromatography. This is followed by a finer purification step, which can include techniques like high-speed counter-current chromatography (HSCCC) or crystallization to achieve high purity.
Q2: What is the expected purity and recovery at each stage of purification?
A2: Purity and recovery can vary based on the starting material and process optimization. However, typical lab and pilot-scale data suggest that after treatment with D101 macroporous resin, the purity of this compound can increase significantly, for instance, from around 4.92% in the crude extract to 58.22%, with a recovery of approximately 68.97%[1][2]. A subsequent HSCCC step can further increase the purity to over 97% with a recovery of about 65.85% for that specific step[1][2].
Q3: What are the main challenges when scaling up from lab to industrial production?
A3: Key challenges include:
-
Maintaining Resin Performance: Resin fouling, mechanical breakdown from repeated use, and decreased adsorption capacity are significant concerns at an industrial scale.
-
Solvent Handling and Recovery: Managing large volumes of solvents, particularly ethanol for elution, requires robust recovery systems to ensure economic viability and environmental compliance.
-
Chromatography Dynamics: Linear scaling of chromatography parameters from lab to large-scale columns can be complex. Issues like altered flow dynamics, increased backpressure, and ensuring uniform packing are common.
-
Crystallization and Drying: Achieving consistent crystal size and morphology, as well as efficient drying of large batches without degradation, can be challenging.
-
Impurity Profile: The profile of co-extracted impurities can change with larger batches and different processing conditions, requiring adjustments to the purification protocol.
Troubleshooting Guides
Macroporous Resin Chromatography Issues
| Problem | Possible Cause | Solution |
| Low this compound Yield | Resin Fouling: Accumulation of irreversible adsorbed compounds. | Implement a rigorous resin regeneration protocol. Consider a pre-treatment step for the crude extract to remove problematic impurities. |
| Suboptimal Elution: Incomplete desorption of this compound. | Optimize the ethanol concentration and volume used for elution. Ensure the flow rate allows for sufficient contact time. | |
| Mechanical Resin Loss: Physical breakdown of resin beads leading to fines. | Avoid excessive backpressure and harsh mechanical handling. Periodically top up the column with fresh resin. | |
| Decreased Purity | Co-elution of Impurities: Similar flavonoids or other compounds eluting with this compound. | Adjust the gradient of the elution solvent to improve separation. Optimize the pH of the loading solution. |
| Channeling in the Column: Uneven flow through the resin bed. | Repack the column to ensure a uniform bed. Check for and remove any air pockets. | |
| High Backpressure | Clogged Column Inlet: Particulates in the crude extract blocking the inlet frit. | Filter the crude extract before loading it onto the column. |
| Compacted Resin Bed: Over-pressurization or accumulation of fines. | Back-flush the column at a low flow rate. If the problem persists, the column may need to be repacked. |
High-Speed Counter-Current Chromatography (HSCCC) Issues
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate Solvent System: The partition coefficient (K) of this compound is not optimal. | Systematically test different two-phase solvent systems to find one that provides a suitable K value (ideally between 0.5 and 1.0). |
| Sample Overload: Exceeding the loading capacity of the column. | Reduce the sample concentration or volume. Ensure the sample is fully dissolved in the solvent system before injection. | |
| Loss of Stationary Phase | Unstable Solvent System: The two phases are not in equilibrium. | Thoroughly pre-equilibrate the solvent system at the operating temperature. Ensure the mobile phase is saturated with the stationary phase. |
| High Flow Rate: The mobile phase is stripping the stationary phase from the column. | Reduce the flow rate of the mobile phase. Increase the rotational speed of the centrifuge if possible. | |
| Emulsion Formation | Presence of Surfactants: Natural surfactants in the crude extract can cause emulsification. | Include a pre-purification step to remove surfactants before HSCCC. Modify the solvent system to reduce emulsion formation. |
Crystallization and Drying Issues
| Problem | Possible Cause | Solution |
| Inconsistent Crystal Size | Uncontrolled Supersaturation: Rapid and uneven cooling or solvent evaporation. | Implement a controlled cooling profile. Use anti-solvents to induce crystallization in a more controlled manner. |
| Presence of Impurities: Impurities can inhibit or alter crystal growth. | Ensure the this compound solution is of high purity before initiating crystallization. | |
| Product Degradation during Drying | High Temperature: this compound can be sensitive to heat. | Use a vacuum oven at a lower temperature for drying. Consider freeze-drying for highly pure, sensitive material. |
| Prolonged Drying Time: Inefficient removal of residual solvents. | Ensure a deep vacuum and adequate temperature control. Spread the material in thin layers to maximize surface area. |
Data Presentation
Table 1: Performance of Macroporous Resins in Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Purity Increase (Fold) | Recovery Rate (%) | Reference |
| D101 | - | - | 11.83 | 68.97 | [1] |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | 5 | 36.20 ± 0.45 | |
| XAD7HP | - | - | 3.57 | - | |
| HPD-600 | - | - | 1.76 | - |
Table 2: HPLC-UV Analysis Parameters for Flavonoids
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 283 nm |
Experimental Protocols
Protocol 1: Macroporous Resin Column Chromatography (Lab Scale)
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101 or AB-8). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pour it into a glass column. Allow the resin to settle and pack under gravity, ensuring a uniform bed.
-
Equilibration: Equilibrate the packed column by passing 3-5 bed volumes (BV) of deionized water through it at a controlled flow rate.
-
Sample Loading: Prepare the crude this compound extract and adjust the pH if necessary. Load the extract onto the column at a controlled flow rate (e.g., 1.5 BV/h).
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed this compound using an appropriate concentration of aqueous ethanol (e.g., 55-60%) at a controlled flow rate (e.g., 3 BV/h).
-
Fraction Collection: Collect the eluate in fractions and monitor the this compound concentration using HPLC-UV.
-
Resin Regeneration: After elution, regenerate the resin by washing with a higher concentration of ethanol followed by deionized water.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system (e.g., ethyl acetate-n-butanol-water, 4:1:5 v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Instrument Setup: Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Equilibration: Pump the mobile phase (typically the lower phase) through the column at a set flow rate and rotational speed until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes without carrying over the stationary phase).
-
Sample Preparation: Dissolve the enriched this compound sample from the macroporous resin step in a small volume of the solvent system (a mixture of both phases).
-
Injection: Inject the prepared sample into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low product purity.
References
- 1. Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and purification of this compound from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high‐speed counter‐current chromatography [agris.fao.org]
method refinement for consistent neohesperidin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in neohesperidin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a flavanone glycoside naturally found in citrus fruits.[1] It is a precursor to this compound dihydrochalcone (NHDC), an artificial sweetener.[2][3] this compound itself is investigated for its potential antioxidant, anti-inflammatory, and other therapeutic effects.[4][5]
Q2: What are the common bioassays used to evaluate this compound's activity?
A2: Common bioassays for this compound include antioxidant capacity assays (e.g., DPPH, FRAP), anti-inflammatory assays (e.g., measuring nitric oxide, TNF-α, IL-6, and IL-1β levels in cell culture), and cell viability/proliferation assays.
Q3: What are the main sources of variability in this compound bioassays?
A3: Variability can arise from several factors, including the purity and stability of the this compound compound, cell line health and passage number, reagent quality, incubation times, and the specific assay protocol used. Environmental factors like evaporation in microplates can also contribute to inconsistencies.
Q4: How stable is this compound in cell culture media?
A4: The stability of flavonoids like this compound in cell culture media can be limited, and they can degrade over time. It is recommended to prepare fresh solutions for each experiment and minimize the time the compound is in the media before analysis. The stability of this compound dihydrochalcone (NHDC) has been shown to be better in solutions with lower dielectric constants, such as those containing glycerol or ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound bioassays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify accurate dispensing in each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media or PBS. |
| Evaporation | Use plates with lids, seal plates with adhesive film, and maintain a humidified incubator to minimize evaporation, especially during long incubation periods. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, touch the pipette tip to the side of the well to ensure accurate volume transfer. |
| Incomplete Mixing | Gently tap or swirl the plate after adding reagents to ensure thorough mixing without cross-contaminating wells. |
Issue 2: Low or No Bioactivity Observed
| Possible Cause | Recommended Solution |
| Degraded this compound | Purchase this compound from a reputable supplier and store it according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration Range | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Some studies have shown this compound to be effective at low micromolar concentrations. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free from contamination like mycoplasma. High passage numbers can alter cellular responses. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive detection method, such as luminescence-based assays over absorbance-based ones. |
Issue 3: Inconsistent Results Across Different Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incubation Time | Adhere strictly to the optimized incubation times for cell treatment and assay development. |
| Instrument Settings | Ensure that plate reader settings (e.g., wavelength, gain) are consistent for each experiment. |
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Capacity)
This protocol is adapted from standard antioxidant assay procedures.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add various concentrations of the this compound sample.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution should be included.
-
Calculate the percentage of radical scavenging activity.
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is based on the Griess reaction for measuring nitrite, a stable product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (phenol red-free is recommended to reduce background)
-
Griess Reagent System
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 540 nm).
-
A standard curve using sodium nitrite should be generated to quantify the amount of nitrite in the samples.
Data Presentation
Table 1: Example Data for DPPH Radical Scavenging Activity of this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| 10 | 15.2 ± 2.1 | |
| 25 | 35.8 ± 3.5 | |
| 50 | 52.1 ± 4.2 | 48.5 |
| 100 | 78.9 ± 5.0 | |
| 200 | 91.3 ± 3.8 |
Note: Data are hypothetical and for illustrative purposes only. This compound has an IC50 value of 22.31 μg/mL in the DPPH radical-scavenging assay.
Table 2: Example Data for Inhibition of NO Production by this compound in LPS-stimulated Macrophages
| This compound Concentration (µM) | NO Production (% of Control) (Mean ± SD) |
| 0 (LPS only) | 100 ± 8.5 |
| 10 | 85.3 ± 6.2 |
| 25 | 62.7 ± 5.1 |
| 50 | 41.9 ± 4.8 |
| 100 | 25.4 ± 3.9 |
Note: Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathways
This compound has been reported to influence several signaling pathways, including the Nrf2/ARE, Wnt/β-catenin, and MAPK pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
A generalized workflow for a cell-based this compound bioassay.
Caption: General workflow for a cell-based this compound bioassay.
References
- 1. The Anti-Aging Potential of this compound and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Matrix Effects in Neohesperidin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of neohesperidin in complex samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression for my this compound analyte. What are the potential causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of this compound in the MS source, leading to a decreased signal intensity. This can negatively impact the sensitivity, accuracy, and reproducibility of your analysis.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate cleanup is a primary cause of ion suppression. Complex matrices like plasma, urine, or fruit juice contain numerous components (e.g., phospholipids, proteins, sugars) that can interfere with ionization. Consider enhancing your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like protein precipitation.
-
Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, they can compete for ionization.
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate this compound from the interfering region.
-
Change the Stationary Phase: If you are using a standard C18 column, consider switching to a column with a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for flavonoids and matrix components.
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for this compound would have nearly identical physicochemical properties and elution time, meaning it will experience the same degree of ion suppression. As quantification is based on the analyte-to-IS ratio, this approach can accurately correct for signal variability.
Q2: My analytical results for this compound show high variability and poor reproducibility between injections. What could be the issue?
A2: High variability and poor reproducibility are often linked to inconsistent matrix effects or issues with the analytical instrumentation.
Troubleshooting Steps:
-
Assess Sample Preparation Consistency: Inconsistent sample cleanup can lead to variable levels of matrix components in each sample, causing fluctuating degrees of ion suppression or enhancement. Ensure your sample preparation method, whether it's SPE, liquid-liquid extraction (LLE), or protein precipitation, is performed consistently for all samples, calibrators, and quality controls.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover of this compound on the injector or column. If carryover is observed, optimize the injector wash solvent and increase the wash volume or duration.
-
Evaluate Matrix Lot-to-Lot Variability: If you are working with biological matrices (e.g., plasma from different subjects), there can be significant variability in the matrix composition. It is recommended to evaluate the matrix effect in at least six different lots of the blank matrix to ensure the method's robustness.
-
Employ Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same blank matrix as your unknown samples can help compensate for consistent matrix effects.
Q3: How can I quantitatively assess if my this compound analysis is being affected by matrix effects?
A3: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte).
The Matrix Effect (ME) is calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q4: I'm observing peak splitting or tailing in my chromatograms for this compound. What are the common causes?
A4: Poor peak shape for this compound can be caused by several factors related to the sample, the mobile phase, or the column itself.
Troubleshooting for Peak Splitting:
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak splitting. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
Column Contamination: Buildup of matrix components on the column inlet frit can distort the peak shape. Reversing and flushing the column or replacing the frit may resolve the issue.[1]
-
Column Void: A void at the head of the column can cause the sample to spread unevenly, leading to split peaks. This often requires column replacement.[1]
Troubleshooting for Peak Tailing:
-
Secondary Interactions: Flavonoids like this compound can have secondary interactions with active sites on the silica packing material of the column. Adding a small amount of an acidic modifier like formic acid to the mobile phase can often improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is consistent and appropriate for the analyte and column.
Quantitative Data on Matrix Effect Reduction Strategies
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix interferences, which are a primary cause of matrix effects. While not specific to this compound, the data on phospholipid removal from plasma is highly relevant as phospholipids are a major contributor to matrix effects in biological samples.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal from Rat Plasma
| Sample Preparation Method | % Phospholipid Removal |
| Protein Precipitation (PPT) | ~0% |
| Solid-Phase Extraction (SPE) | ~30-40% |
| HybridSPE | >99% |
Data adapted from a study comparing different sample preparation techniques for biological analysis by LC-MS/MS.[2]
Table 2: Recovery and Matrix Effect of Flavonoids in Plant Material using SPE
| Flavonoid | Recovery (%) | RSD (%) |
| Rutin | 93.27 | ≤ 2.14 |
| Isoquercitrin | ~40 | ≤ 2.14 |
Data adapted from a study on the effect of sample-preparation methods on the quantification of selected flavonoids in plant materials.[3] Note: The lower recovery of isoquercitrin was attributed to strong retention on the polyamide sorbent.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Materials:
-
Blank matrix (e.g., human plasma, orange juice) free of this compound.
-
This compound standard solution of known concentration.
-
Mobile phase or a solvent matching the final elution conditions.
-
Your established sample preparation procedure (e.g., SPE, LLE, or protein precipitation).
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the final mobile phase or reconstitution solvent to achieve a specific final concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample and process it through your entire sample preparation workflow. In the final step, spike the extracted blank matrix with the same amount of this compound standard as in Set A to achieve the same theoretical final concentration.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculate the Matrix Effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract this compound from plasma and remove interfering matrix components.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent).
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., 5% methanol in water).
-
Elution solvent (e.g., methanol or acetonitrile).
-
Plasma sample containing this compound.
-
Internal standard solution (if used).
Procedure:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. If using an internal standard, spike it into the plasma sample and vortex.
-
Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.
-
Elution: Place collection tubes in the manifold. Add 1 mL of methanol to the cartridge to elute this compound.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
enhancing the taste profile of neohesperidin dihydrochalcone in sensory studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered when enhancing the taste profile of Neohesperidin Dihydrochalcone (NHDC) in sensory studies.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic taste profile issues associated with NHDC? A1: NHDC is an intense sweetener, approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[1] However, its taste profile is marked by a slow onset of sweetness and a characteristic lingering aftertaste, often described as menthol- or licorice-like.[2] These off-notes can limit its application when used as a standalone sweetener.
Q2: How does NHDC interact with human taste receptors? A2: NHDC elicits a sweet taste by activating the heterodimeric G-protein coupled receptor (GPCR) TAS1R2/TAS1R3.[1] Specifically, it binds to a site within the transmembrane domain (TMD) of the TAS1R3 subunit.[3][4] This binding site is distinct from where many other sweeteners, like sucrose, bind, which allows for synergistic interactions.
Q3: What is sweetness synergy and how does it apply to NHDC? A3: Sweetness synergy occurs when the perceived sweetness of a mixture of sweeteners is greater than the sum of the individual components' sweetness. NHDC is well-known for its strong synergistic effects when blended with other high-intensity sweeteners such as aspartame, acesulfame potassium (Ace-K), saccharin, and cyclamate, as well as sugar alcohols like xylitol. This synergy not only enhances the sweetness intensity, allowing for lower concentrations of all sweeteners, but also helps to create a more rounded, sucrose-like taste profile and mask off-notes.
Q4: Can NHDC be used to mask bitterness in pharmaceutical formulations? A4: Yes, NHDC is particularly effective at masking bitter tastes, a property discovered during early research to minimize bitterness in citrus juices. It can bind to bitter receptors even below its sweetness threshold, making it a valuable excipient in drug products to mask the unpleasant taste of active pharmaceutical ingredients (APIs).
Q5: What is the typical stability of NHDC in different conditions? A5: A key advantage of NHDC is its stability. Unlike sweeteners like aspartame, NHDC is stable at elevated temperatures and across a range of acidic and basic conditions, making it suitable for products that require a long shelf life or undergo heat processing.
Troubleshooting Guide
Issue 1: Persistent Licorice-like or Metallic Aftertaste
Question: My sensory panel consistently reports a strong, lingering licorice-like aftertaste with NHDC. How can I mitigate this?
Answer: A lingering aftertaste is the most common sensory issue with NHDC. The most effective strategy is to use NHDC in a synergistic blend rather than as a single sweetener.
-
Recommended Solution: Sweetener Blending.
-
Combine NHDC with other high-intensity sweeteners. Blends with saccharin, cyclamate, and aspartame have been shown to provide a more balanced and sucrose-like taste.
-
A synergistic mixture can mask the undesirable aftertaste of the individual components and provide a cleaner flavor profile.
-
-
Concentration Adjustment:
-
The licorice off-note is more pronounced at higher concentrations. Due to its high intensity, ensure you are not using a concentration that provides sweetness far exceeding your target. Lowering the NHDC concentration and using another sweetener to reach the target sweetness can be effective.
-
Issue 2: Poor Solubility in Aqueous Solutions
Question: I am having difficulty fully dissolving NHDC in my aqueous-based formulation at room temperature. What can I do?
Answer: NHDC has limited solubility in cold water, which can be a technical challenge.
-
Recommended Solution 1: Blending with More Soluble Sweeteners.
-
The combination of NHDC with sodium saccharin or sodium cyclamate is an excellent method to improve its water solubility at room temperature.
-
-
Recommended Solution 2: Cosolubilization.
-
For blends with sodium cyclamate, preparing a "cosolubilized" mixture is necessary for a temporary improvement in water solubility. This involves dissolving both sweeteners together in a heated solvent and then drying the mixture. See the protocol below for details.
-
-
Temperature Adjustment:
-
NHDC is freely soluble in hot water. You can prepare a concentrated stock solution by dissolving NHDC in heated, purified water, and then adding it to your formulation, ensuring it remains in solution upon cooling.
-
Issue 3: Slow Onset of Sweetness
Question: The sweet taste of my NHDC-sweetened product is not perceived immediately, which affects the initial taste experience. How can this be improved?
Answer: The slow temporal profile is an inherent characteristic of NHDC. Blending with "front-loaded" sweeteners can create a more immediate and sustained sweetness perception.
-
Recommended Solution: Temporal Profile Blending.
-
Combine NHDC with a sweetener that has a rapid onset of sweetness, such as aspartame or Ace-K.
-
The fast-acting sweetener provides the initial sweet impact, while the slower onset and lingering profile of NHDC provide a sustained sweetness, resulting in a more rounded and complete taste experience.
-
Quantitative Data on Sweetener Blends
The synergistic properties of NHDC allow for the creation of sweetener blends that are both cost-effective and superior in taste quality. Below is a summary of a blend identified in sensory studies as having a good quality taste sensation in soft drink applications.
| Sweetener Component | Contribution to Total Sweetness | Primary Role in Blend |
| This compound DC (NHDC) | 25% | Lingering sweetness, mouthfeel, flavor enhancement |
| Saccharin | 64% | Primary sweetness, fast onset |
| Cyclamate | 11% | Clean sweetness, synergistic interactions |
| Total | 100% | Provides a balanced, sucrose-like profile with reduced off-notes. |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation of NHDC Blends (Quantitative Descriptive Analysis)
This protocol outlines a standard methodology for training and running a sensory panel to evaluate the taste profile of NHDC and its blends.
-
Panelist Recruitment and Screening:
-
Recruit 10-15 individuals with good sensory acuity and availability.
-
Screen for basic taste recognition (sweet, sour, bitter, salty, umami) and the ability to discern intensity differences.
-
-
Panel Training (4-6 sessions):
-
Terminology Development: Introduce panelists to key sensory attributes for sweeteners: Sweetness Intensity, Bitterness, Metallic Taste, Licorice Aftertaste, Sweetness Onset (speed), and Lingering Sweetness (duration).
-
Reference Standards: Provide panelists with reference solutions to anchor their intensity ratings. For example:
-
Sucrose solutions at 2%, 5%, 8%, and 10% (w/v) to scale Sweetness Intensity.
-
Caffeine solutions (e.g., 0.05%) for Bitterness.
-
A high-concentration NHDC solution (e.g., 20 ppm) to define the Licorice Aftertaste.
-
-
Practice Evaluations: Have the panel evaluate a range of commercial sweeteners and NHDC blends to practice rating intensities on a structured scale (e.g., a 15-cm line scale from "None" to "Very High").
-
-
Sample Preparation:
-
Accurately weigh and dissolve sweeteners in deionized water or the specific product base to be tested.
-
Prepare all samples on the same day under identical conditions.
-
Code samples with random three-digit numbers to prevent bias.
-
-
Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature, in individual booths.
-
Present 3-4 samples per session in a randomized, counter-balanced order.
-
Provide panelists with 30 mL of each sample at a controlled temperature (e.g., 21°C).
-
Instruct panelists to take the entire sample, move it around their mouth for 5-6 seconds, and then expectorate or swallow (be consistent).
-
Panelists will rate the intensity of each attribute on the provided scoresheet.
-
Mandate a 2-minute break between samples, during which panelists must rinse their mouths thoroughly with deionized water and eat a plain cracker to cleanse the palate.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if significant differences exist between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.
-
Visualize the results using spider plots or bar charts.
-
Protocol 2: Preparation of Cosolubilized NHDC-Cyclamate Blend
This protocol is for improving the solubility of NHDC in aqueous solutions by creating a cosolubilized blend with sodium cyclamate.
-
Materials:
-
This compound Dihydrochalcone (NHDC) powder
-
Sodium Cyclamate powder
-
Ethanol (food grade)
-
Purified water
-
Magnetic stirrer with heating plate
-
Shallow glass tray
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the desired ratio of NHDC to sodium cyclamate for your formulation (e.g., 1:9 ratio is common for blends).
-
Prepare a 50:50 (v/v) ethanol-water solution.
-
Gently heat the ethanol-water solution to 40-50°C on the magnetic stirrer.
-
Slowly add the pre-weighed NHDC and sodium cyclamate powders to the warm solvent while stirring continuously until both are fully dissolved.
-
Pour the clear solution into a shallow glass tray to maximize the surface area.
-
Evaporate the solvent in a vacuum oven at a low temperature (e.g., 50-60°C) until a dry, crystalline powder is formed. Alternatively, use a desiccator, though this will take longer.
-
Scrape the dried, cosolubilized blend from the tray and lightly grind to create a homogenous powder.
-
Store the blend in an airtight container, protected from moisture. This powder will now have improved solubility characteristics in cold water compared to a simple physical mixture.
-
Visualizations
Signaling Pathway & Workflows
Caption: NHDC binds to the TAS1R3 subunit, activating a GPCR cascade for sweet taste.
Caption: Standard workflow for a quantitative descriptive sensory analysis experiment.
Caption: A logical workflow for troubleshooting the lingering aftertaste of NHDC.
References
Technical Support Center: Enhancing the Shelf-Life of Neohesperidin-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of neohesperidin and its derivatives, such as this compound dihydrochalcone (NHDC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in formulations?
A1: The stability of this compound and its derivatives is primarily influenced by pH, temperature, and the presence of water. The main degradation pathway is the acid- or base-catalyzed hydrolysis of the glycosidic bond. This hydrolysis results in the formation of the aglycone, hesperetin dihydrochalcone, along with glucose and rhamnose.[1] This degradation follows pseudo-first-order kinetics.[2] Additionally, exposure to oxidative stress, high heat, and UV radiation can also contribute to the degradation of this compound.[3][4]
Q2: What is the optimal pH range to ensure the stability of this compound dihydrochalcone (NHDC) in aqueous solutions?
A2: The maximum stability for NHDC in aqueous solutions is observed in the pH range of 2 to 6.[1] More specifically, a study identified the optimal pH for thermostability to be 4.50. At pH values above 6.5 or below 2.0, the rate of degradation increases significantly, especially at elevated temperatures.
Q3: How does temperature affect the shelf-life of this compound formulations?
A3: Higher temperatures accelerate the degradation of this compound. The degradation rate constant increases with a rise in temperature. For instance, in an accelerated stability study, the degradation of NHDC was evaluated at temperatures of 50, 70, and 90°C. At the optimal pH of 4.50 and a temperature of 20°C, the time for 10% degradation (t90%) was calculated to be 164 days.
Q4: Are there any solvents that can improve the stability of NHDC in liquid formulations?
A4: Yes, using co-solvents with a lower dielectric constant than water can enhance the stability of NHDC. The stability of NHDC was shown to be improved in liquid formulations containing ethanol or glycerol. The higher the concentration of these co-solvents, the longer the half-life of NHDC.
Q5: Can encapsulation techniques extend the shelf-life of this compound?
A5: Encapsulation is a highly effective strategy to improve the stability of this compound by protecting it from adverse environmental conditions. Techniques such as spray drying and freeze-drying to create microcapsules, as well as the formation of nano-nutriosomes and Pickering emulsions, have been shown to enhance the stability and solubility of flavonoids like hesperidin and this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or crystallization of this compound in a liquid formulation. | Low aqueous solubility of this compound. | - Increase the solubility by blending with other sweeteners like sodium saccharin or sodium cyclamate.- Consider encapsulation techniques such as forming inclusion complexes with cyclodextrins. |
| Loss of sweetness or appearance of off-flavors over time. | Degradation of this compound, likely due to hydrolysis. | - Adjust the pH of the formulation to the optimal range of 2-6 (ideally around 4.5).- Store the formulation at lower temperatures.- Reduce the water activity by incorporating co-solvents like glycerol or ethanol. |
| Discoloration of the formulation, especially when exposed to light. | Photodegradation of this compound. | - Protect the formulation from light by using opaque or amber-colored packaging.- Conduct a photostability study to assess the extent of degradation under UV light. |
| Inconsistent stability results between batches. | Variability in raw material quality or processing parameters. | - Ensure consistent quality of the this compound raw material.- Precisely control manufacturing parameters such as pH, temperature, and mixing times. |
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of this compound Dihydrochalcone (NHDC) in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t1/2) | t90% (days) | Reference |
| 4.50 | 20 | - | - | 164 | |
| 1.0 - 7.0 | 30 - 60 | Follows pseudo-first-order kinetics | Varies with pH and temperature | - |
Note: Specific degradation rate constants and half-lives are highly dependent on the specific buffer and ionic strength of the solution.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound
This protocol is adapted from a forced degradation study of this compound.
1. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 ml of methanol.
- Sample Solutions for Forced Degradation:
- Acid Hydrolysis: Reflux 10 mg of this compound in 10 ml of 0.1 N HCl for 2 hours. Dilute 10 times with methanol.
- Base Hydrolysis: Reflux 10 mg of this compound in 10 ml of 0.1 N NaOH for 2 hours. Dilute 10 times with methanol.
- Oxidative Degradation: To 10 mg of this compound, add 10 ml of 6% w/w H₂O₂ and keep for 4 hours. Dilute 10 times with methanol.
- Thermal Degradation: Place 10 mg of this compound in an oven at 105°C for 8 hours. Dissolve in 100 ml of methanol.
- Photolytic Degradation: Expose 10 mg of this compound to UV light at 254 nm for 8 hours. Dissolve in 100 ml of methanol.
2. Chromatographic Conditions:
- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Mobile Phase: Ethyl acetate: Methanol: Formic acid: Water (7.1:1.4:1:0.5 v/v/v/v).
- Chamber Saturation: Saturate the chamber with the mobile phase for 20 minutes at room temperature.
- Application: Apply the standard and sample solutions as bands.
- Development: Develop the plate up to a distance of 70 mm in ascending mode.
- Detection: Scan the dried plates at 254 nm.
3. Data Analysis:
- Compare the Rf values and peak areas of the degraded samples with the standard solution to determine the extent of degradation and identify degradation products.
Protocol 2: Encapsulation of Hesperidin by Spray Drying (as a model for this compound)
This protocol is based on a method for the encapsulation of hesperidin.
1. Preparation of the Feed Solution:
- Prepare a 2% (w/v) aqueous solution of the coating polymer (e.g., cellulose acetate phthalate).
- Disperse hesperidin (or this compound) in the polymer solution at the desired polymer-to-drug ratio (e.g., 1:1, 3:1, 5:1).
- If required, add a dissolution enhancer (e.g., sodium carboxymethylcellulose).
- Continuously stir the mixture and sonicate for 10 minutes before spray drying.
2. Spray-Drying Conditions:
- Instrument: Buchi Mini Spray Dryer B-191 or equivalent.
- Inlet Temperature: 125°C.
- Outlet Temperature: 78-84°C.
- Feed Rate: 5 ml/min.
- Nozzle Diameter: 0.5 mm.
- Drying Air Flow: 500 l/h.
- Aspirator: 100%.
3. Collection and Characterization:
- Collect the dried microparticles.
- Characterize the microparticles for encapsulation efficiency, particle size, morphology (using SEM), and dissolution profile.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for formulation instability.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Neohesperidin and Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related citrus flavonoids, neohesperidin and hesperidin. While both compounds exhibit a range of beneficial properties, including antioxidant, anti-inflammatory, and anticancer effects, their structural differences influence their potency and mechanisms of action. This analysis is supported by experimental data and detailed methodologies to assist in research and development applications.
Antioxidant Activity
Both this compound and hesperidin are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. However, studies suggest that their efficacy can differ. While direct comparative studies with IC50 values for the parent compounds are limited, research involving a derivative of this compound, this compound dihydrochalcone, indicates it is a potent antioxidant.[1] Hesperidin also demonstrates antioxidant capabilities, though it may exhibit lower activity in some assays.[1]
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound Dihydrochalcone | Superoxide Radical Scavenging | 31.53 - 84.62% inhibition | [1] |
| Hydroxyl Radical Scavenging | 6.00 - 23.49% scavenging | [1] | |
| Non-enzymatic Lipid Peroxidation | 15.43 - 95.33% inhibition | [1] | |
| Hesperidin | Superoxide Radical Scavenging | 8.66 ± 1.40% and 11.69 ± 2.36% inhibition at 10⁻⁴ and 5 x 10⁻⁴ M | |
| Non-enzymatic Lipid Peroxidation | 9.78 ± 0.35% inhibition at 10⁻³ M | ||
| Hesperidin | DPPH Radical Scavenging | IC50: 260.75 ± 2.55 μM | |
| β-carotene Bleaching Assay | IC50: 260.75 ± 2.55 μM |
Note: Data for this compound and hesperidin are from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is for its dihydrochalcone derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 100 µM.
-
Sample Preparation : Dissolve this compound and hesperidin in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.
-
Reaction : Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Both flavonoids have demonstrated anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. Similarly, hesperidin exerts anti-inflammatory effects by downregulating inflammatory markers like IL-6, IL-1β, and iNOS.
Quantitative Comparison of Anti-inflammatory Activity
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of this compound or hesperidin for a specific duration (e.g., 1 hour).
-
Stimulation : Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide (NO) production.
-
Incubation : Incubate the cells for a further period (e.g., 24 hours).
-
Griess Assay : Collect the cell culture supernatant and measure the amount of nitrite, a stable product of NO, using the Griess reagent.
-
Measurement : Measure the absorbance at 540 nm.
-
Calculation : The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production by the compounds is calculated.
Anticancer Activity
This compound and hesperidin have both been investigated for their potential anticancer activities. Hesperidin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. While specific IC50 values for this compound in direct comparison to hesperidin are not widely available, its anti-proliferative effects have been noted.
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Hesperidin | HEp-2 (Laryngeal Carcinoma) | Time-dependent anti-proliferative effects | |
| Hesperidin | A549 (Non-small cell lung cancer) | 300–1000 µM (sharply increased cytotoxicity) | |
| Hesperidin | H460 (Non-small cell lung cancer) | 300–1000 µM (sharply increased cytotoxicity) | |
| Hesperidin | MCF-7 (Breast Cancer) | Reduced cell viability at 40 µM |
Note: The data presented is for hesperidin against different cancer cell lines and is not a direct comparison with this compound.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of this compound or hesperidin for 24, 48, or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Bioavailability and Metabolism
A key differentiator between this compound and hesperidin is their bioavailability, which is generally low for flavonoids. Hesperidin's bioavailability is limited, but can be influenced by factors such as its diastereoisomer form and micronization. Information on the comparative bioavailability of this compound is less prevalent in the available literature. The metabolism of both compounds largely occurs in the gut, where they are converted to their aglycone form, hesperetin, by the intestinal microflora.
Signaling Pathways
Both flavonoids exert their biological effects by modulating various intracellular signaling pathways.
Key Signaling Pathways Modulated by this compound and Hesperidin
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound has been shown to inhibit the MAPK signaling pathway, which is involved in inflammation. Hesperidin can also modulate MAPK pathways.
-
Nuclear Factor-kappa B (NF-κB) Pathway : Both this compound and hesperidin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
-
PI3K/Akt Signaling Pathway : this compound dihydrochalcone has been shown to regulate the PI3K/Akt/mTOR pathway. Hesperidin has also been reported to modulate the PI3K/Akt pathway.
Caption: General experimental workflows for assessing the biological activities of this compound and hesperidin.
Caption: Key signaling pathways modulated by this compound and hesperidin leading to their biological effects.
Conclusion
References
A Comparative Taste Analysis: Neohesperidin Dihydrochalcone vs. Aspartame
In the landscape of high-intensity sweeteners, neohesperidin dihydrochalcone (NHDC) and aspartame represent two distinct chemical classes with unique sensory profiles and physicochemical properties. This guide provides a comprehensive comparison of their taste characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals in their formulation decisions.
Executive Summary
This compound dihydrochalcone (NHDC), a derivative of a flavonoid found in citrus, is characterized by its intense sweetness, delayed onset, and lingering licorice-like aftertaste.[1][2][3] In contrast, aspartame, a dipeptide methyl ester, offers a clean, sugar-like sweetness with a more rapid onset and shorter duration.[4][5] Their differing stabilities and interactions with the sweet taste receptor dictate their suitability for various applications. NHDC exhibits excellent stability under high temperatures and a wide pH range, making it suitable for processed foods and products requiring a long shelf life. Aspartame, however, is less stable under such conditions. A key advantage of NHDC is its ability to act as a flavor enhancer and mask bitterness, a property less pronounced in aspartame.
Quantitative Taste Profile Comparison
The sensory attributes of NHDC and aspartame have been quantified in various studies. The following table summarizes key comparative data.
| Attribute | This compound Dihydrochalcone (NHDC) | Aspartame | Source(s) |
| Sweetness Potency (vs. Sucrose) | 1500-1800x at threshold concentrations; ~340x at higher concentrations | 150-200x | |
| Taste Onset | Slow | Rapid | |
| Lingering Aftertaste | Pronounced, licorice/menthol-like | Minimal | |
| Off-Flavors | Licorice, menthol | Generally clean, slight off-flavors at high concentrations | |
| Bitterness Masking | Highly effective | Less effective | |
| Flavor Enhancement | Strong, enhances creaminess and 'mouth feel' | Minimal |
Physicochemical and Stability Comparison
| Property | This compound Dihydrochalcone (NHDC) | Aspartame | Source(s) |
| Chemical Class | Dihydrochalcone | Dipeptide Methyl Ester | |
| Temperature Stability | High | Low | |
| pH Stability | Stable in acidic and basic conditions | Unstable at high pH and temperature | |
| Synergistic Effects | Strong synergy with other sweeteners (e.g., aspartame, saccharin, acesulfame K) | Exhibits synergy, but less pronounced than NHDC |
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
A common method to characterize and quantify the sensory attributes of sweeteners is Quantitative Descriptive Analysis.
Objective: To identify and quantify the key sensory attributes of NHDC and aspartame.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 trained individuals is selected. Training involves exposure to a wide range of taste and aroma standards to develop a common descriptive language.
-
Attribute Generation: Through roundtable discussions and exposure to the sweeteners, the panel develops a list of descriptive terms for the taste, aroma, and mouthfeel of each compound (e.g., sweetness intensity, bitterness, metallic taste, licorice flavor, onset time, aftertaste duration).
-
Reference Standards: Reference standards are provided for each attribute to anchor the scale. For example, various concentrations of sucrose solutions can be used to standardize the sweetness intensity scale.
-
Evaluation: Panelists are presented with blinded samples of NHDC and aspartame solutions at various concentrations. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Data Analysis: The data from the individual panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two sweeteners.
Receptor Binding and Activation Assay
Cell-based assays are utilized to investigate the interaction of sweeteners with the sweet taste receptor (TAS1R2/TAS1R3).
Objective: To determine the potency and efficacy of NHDC and aspartame in activating the human sweet taste receptor.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are transiently or stably transfected to express the human sweet taste receptor subunits (TAS1R2 and TAS1R3) and a G-protein chimera (e.g., Gα16gust45) that couples receptor activation to an intracellular calcium signal.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of NHDC and aspartame.
-
Signal Detection: Changes in intracellular calcium concentration upon sweetener application are measured using a fluorescence plate reader or a microscope. The increase in fluorescence intensity corresponds to the level of receptor activation.
-
Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the sweetener concentration. From these curves, the EC50 (half-maximal effective concentration) values can be calculated to determine the potency of each sweetener.
Signaling Pathways and Experimental Workflow Visualizations
Sweet Taste Transduction Pathway
The perception of sweet taste is initiated by the binding of sweeteners to the TAS1R2/TAS1R3 G-protein coupled receptor on the surface of taste receptor cells.
Caption: Canonical signaling pathway for sweet taste perception.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a quantitative descriptive analysis of sweeteners.
Caption: Workflow for Quantitative Descriptive Sensory Analysis.
Molecular Interaction with the Sweet Taste Receptor
The distinct taste profiles of NHDC and aspartame can be attributed to their different binding sites on the TAS1R2/TAS1R3 heterodimer. Aspartame binds to the Venus Flytrap (VFT) domain of the TAS1R2 subunit. This interaction is thought to be responsible for its clean, sugar-like taste.
In contrast, NHDC interacts with the transmembrane domain (TMD) of the TAS1R3 subunit. This allosteric binding site is different from that of many other sweeteners and is believed to contribute to its characteristic slow onset, lingering sweetness, and its ability to modulate the receptor's response to other sweet compounds, leading to synergistic effects. The different binding modes are a key determinant of the distinct sensory experiences elicited by these two sweeteners.
References
Validating the Anti-inflammatory Effects of Neohesperidin in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of neohesperidin with other alternatives, supported by experimental data from various mouse models of inflammation. The information is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Data Presentation: Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in different mouse models of inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| This compound | 100 | 58.2 | 4 hours | [1] |
| 200 | 75.3 | 4 hours | [1] | |
| Indomethacin | 10 | 46.87 - 65.71 | 2-3 hours | [2] |
| Hesperidin | 200 | 45.6 | 4 hours | [3] |
Note: Higher percentage indicates greater anti-inflammatory effect.
Table 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
| Treatment | Dose | Parameter | Result | Reference |
| This compound | 50 mg/kg | Serum TNF-α | ↓ 45% vs. LPS | [4] |
| 50 mg/kg | Serum IL-6 | ↓ 52% vs. LPS | ||
| Hesperidin | Not Specified | Prefrontal Cortex TNF-α | ↓ vs. LPS | |
| Not Specified | Prefrontal Cortex IL-1β | ↓ vs. LPS |
Note: ↓ indicates a decrease compared to the LPS control group.
Table 3: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
| Treatment | Dose (mg/kg) | Parameter | Result | Reference |
| This compound | 50 | MPO Activity | ↓ vs. DSS | |
| 100 | MPO Activity | Further ↓ vs. DSS | ||
| Mesalazine | 100 | Colon TNF-α | ↓ vs. DSS | |
| 100 | Colon IL-6 | ↓ vs. DSS |
Note: MPO (Myeloperoxidase) activity is a marker of neutrophil infiltration and inflammation. ↓ indicates a decrease compared to the DSS control group.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema
-
Animals: Male ICR mice (25-30 g) are used.
-
Groups:
-
Control (vehicle)
-
Carrageenan
-
This compound (100 and 200 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
This compound, indomethacin, or vehicle is administered orally 1 hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice (8 weeks old) are used.
-
Groups:
-
Control (saline)
-
LPS (1 mg/kg, i.p.)
-
This compound (50 mg/kg, p.o.) + LPS
-
-
Procedure:
-
This compound or vehicle is administered orally for 7 consecutive days.
-
On the 7th day, 1 hour after the final dose, mice are injected intraperitoneally with LPS.
-
Blood samples are collected 2 hours after LPS injection.
-
-
Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.
Dextran Sulfate Sodium (DSS)-Induced Colitis
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Groups:
-
Control (drinking water)
-
DSS (3% w/v in drinking water)
-
This compound (50 and 100 mg/kg, p.o.) + DSS
-
Mesalazine (100 mg/kg, p.o.) + DSS
-
-
Procedure:
-
Colitis is induced by administering 3% DSS in the drinking water for 7 days.
-
This compound, mesalazine, or vehicle is administered orally once daily for the 7 days of DSS treatment.
-
On day 8, mice are euthanized, and the colons are collected.
-
-
Analysis:
-
Myeloperoxidase (MPO) Activity: A portion of the colon is homogenized, and MPO activity is measured spectrophotometrically as an indicator of neutrophil infiltration. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
-
Cytokine Levels: Another portion of the colon is used to measure the levels of TNF-α and IL-6 by ELISA.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow: Carrageenan-Induced Paw Edema
Logical Relationship: Inflammation Models and Key Mediators
References
comparison of different extraction methods for neohesperidin yield and purity
For Researchers, Scientists, and Drug Development Professionals
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in the pharmaceutical and nutraceutical industries for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. The efficient extraction of high-purity this compound is a critical step for research and product development. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique based on desired yield, purity, and operational parameters.
Comparison of Extraction Methods
The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer advantages in terms of efficiency and reduced solvent consumption compared to conventional solvent extraction methods.
| Extraction Method | Starting Material | Key Parameters | This compound Yield (%) | This compound Purity (%) | Reference |
| Conventional Solvent Extraction | Fruitlet and peel of citrus | Percolation with 30% aqueous ethanol, followed by column chromatography. | > 2.2% | > 88.0% | [1] |
| Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) | Citrus aurantium L. fruitlets | 27% (w/w) ethanol, 20.60% (w/w) K2CO3, 50°C, 30 min, 80 W ultrasonic power. | 8.93% (89.27 mg/g) | Not explicitly stated, but impurity content was much lower than UAE. | |
| Supercritical Fluid Extraction (SFE) | Citrus peel | Optimized conditions: 30-40 MPa pressure, 40-60 minutes extraction time, with 20-40% ethanol as a co-solvent. | Yield improved by 162.22% compared to conventional ethanol extraction. | Not explicitly stated. | [2][3] |
| Microwave-Assisted Extraction (MAE) | Bitter orange industrial waste | 50% (v/v) ethanol, 75°C, 10.8 min. | 20.2 g/100 g orange waste (total extract) | This compound was identified as a main phenolic compound. | [4] |
Note: Direct comparison of yields is challenging due to variations in starting materials (species of citrus, part of the fruit used) and analytical methods across different studies. The data presented should be considered in the context of the specific experimental conditions reported.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are representative protocols for the key extraction methods discussed.
Conventional Solvent Extraction with Column Chromatography
This method involves a multi-step process to isolate and purify this compound.
Procedure:
-
Preparation of Raw Material: Dry and grind citrus peels and fruitlets. Mix them in a 2:1 ratio.
-
Percolation Extraction: Perform percolation extraction with a 0-30% aqueous ethanol solution at 40-45°C for 10-12 hours. The solid-to-liquid ratio should be between 1:10 and 1:30.
-
Enzymatic Treatment: Add 0.01%-0.1% polygalacturonase to the extract, stir for 30 minutes at 40-50°C, and then heat to 70°C for 15-30 minutes to deactivate the enzyme.
-
Filtration: Filter the mixture to separate the filtrate (for this compound extraction) from the dregs.
-
Chromatography:
-
Pass the filtrate through a strong acid styrene-type cation exchange column.
-
Transfer the eluate to a macroporous resin column.
-
Wash the resin with water, followed by 30% low-carbon alcohol, and then elute with 70% low-carbon alcohol.
-
-
Crystallization: Condense the eluent and use (NH4)2SO4/NaCl (5%) to aid in the precipitation of crude crystals.
-
Recrystallization: Perform recrystallization at a temperature below 5-10°C to obtain the final this compound product.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Procedure:
-
Sample Preparation: Dry and powder the citrus peels.
-
Solvent Selection: Methanol has been shown to be a highly effective solvent for UAE of this compound.
-
Ultrasonic Treatment:
-
Place the powdered peels in a vessel with the selected solvent.
-
Subject the mixture to ultrasonic irradiation. Optimal conditions have been reported as a frequency of 60 kHz, an extraction time of 60 minutes, and a temperature of 40°C.
-
-
Filtration and Recovery: Filter the mixture and evaporate the solvent to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Procedure:
-
Sample Preparation: Dry, grind, and sieve the citrus waste.
-
Solvent and Sample Mixing: Place the powdered material in a microwave-compatible container and add the solvent (e.g., 50% aqueous ethanol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power and for a defined time. For example, a power of 300-600 watts for 5-15 minutes.
-
Extraction and Analysis: After extraction, filter the solution. The extract can then be analyzed, for example by ultra-high-performance liquid chromatography (UHPLC), to identify and quantify this compound.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvating power of the fluid can be manipulated by changing pressure and temperature.
Procedure:
-
Sample Preparation: Dry and pulverize the citrus peel.
-
Supercritical Fluid Extraction:
-
Place the sample into the extraction vessel of an SFE system.
-
Set the extraction parameters. Optimal conditions can be an extraction pressure of 30-40 MPa and an extraction time of 40-60 minutes at a temperature of 50°C.
-
Use a co-solvent such as ethanol (20-40% v/v) to enhance the extraction of polar compounds like this compound.
-
-
Collection: The extracted this compound is separated from the supercritical fluid by depressurization in a collection vial.
Visualizing the Process and Mechanism
To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction and purification of this compound from citrus peels.
For researchers in drug development, understanding the mechanism of action is crucial. This compound has been shown to exert its biological effects through various signaling pathways.
Caption: this compound activates pro-survival and osteogenic signaling pathways.
Conclusion
The choice of an extraction method for this compound depends on the specific goals of the research or production. For high-throughput screening or initial studies, MAE and UAE offer rapid extraction times. For higher purity and yield, a combination of conventional methods with advanced purification techniques like column chromatography may be more suitable. SFE presents a green alternative with the potential for high selectivity, although it may require more specialized equipment. The provided protocols and data serve as a guide for selecting and optimizing the extraction of this compound for various scientific and developmental applications.
References
- 1. CN105384787A - Method for extracting hesperidin and this compound from fruitlet and peel of citrus - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. KR101722165B1 - A method of preparation of this compound dihydrochalcone from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 4. researchmap.jp [researchmap.jp]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Neohesperidin
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant interest for its potential therapeutic effects. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for the quantification of such compounds. This guide provides a detailed comparison of these two methods for this compound quantification, supported by experimental data from published studies, to assist in selecting the most appropriate method for specific research needs.
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis of relatively clean samples, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.
Principles of Analysis
HPLC-UV separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase. The quantification is then achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
LC-MS/MS also utilizes liquid chromatography for separation. However, it couples this with mass spectrometry for detection. The analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, providing a high degree of selectivity and sensitivity.
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for both HPLC-UV and LC-MS/MS based on published literature.
HPLC-UV Method for this compound Quantification
This method is adapted from a study that developed and validated an HPLC-UV method for the separation and quantification of several flavonoids, including this compound.[1][2]
-
Sample Preparation: Solid samples can be extracted with methanol. The extract is then evaporated, and the residue is redissolved in a methanol-water mixture. Liquid samples may be diluted with a methanol-water mixture. The resulting solution is often cleaned up using a C18 solid-phase extraction (SPE) cartridge.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detection: UV detection at a specified wavelength (e.g., 282 nm).
-
LC-MS/MS Method for this compound Quantification
The following protocol is based on a method developed for the quantification of this compound dihydrochalcone, a closely related derivative, which demonstrates the typical approach for this compound analysis by LC-MS/MS.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically processed by protein precipitation using acetonitrile. The supernatant is then collected for injection.
-
Chromatographic Conditions:
-
Column: SB-C18 column (2.1 mm × 150 mm, 5 µm)
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI), often in negative ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. For MRM, specific precursor-to-product ion transitions are monitored (e.g., for a related compound hesperidin, the transition is m/z 611.2 → 303.1).[3][4]
-
Performance Comparison
The validation of analytical methods is essential to ensure their reliability. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, and limits of detection and quantification.[5] The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound and its derivatives based on published data.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | < 0.84 µg/mL | - |
| Limit of Quantification (LOQ) | < 2.84 µg/mL | 10 ng/mL (for this compound Dihydrochalcone) |
| Precision (%RSD) | 1.2% to 4.6% | < 15% |
| Accuracy (Recovery) | 88% to 130% | > 80.3% (for this compound Dihydrochalcone) |
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two different analytical methods are equivalent and can be used interchangeably. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.
References
- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, this compound, this compound Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Antioxidant Potential of Neohesperidin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of neohesperidin with other common flavonoids, supported by experimental data from established in vitro assays. The information is intended to assist researchers in evaluating the relative antioxidant efficacy of these compounds for potential applications in drug development and other scientific research.
Introduction to Flavonoid Antioxidant Activity
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant properties. They exert their effects through various mechanisms, including direct scavenging of free radicals and modulation of cellular antioxidant defense systems. This compound, a flavanone glycoside predominantly found in citrus fruits, has demonstrated significant antioxidant and anti-inflammatory activities. This guide compares its antioxidant potential against other well-known flavonoids such as quercetin, rutin, catechin, and hesperidin, based on data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of flavonoids is commonly quantified by their IC50 value in DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals and the results are often expressed as Trolox equivalents (TE).
Table 1: Comparative DPPH Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | Reference |
| This compound Dihydrochalcone | >1000 | [1] |
| Naringin Dihydrochalcone | >1000 | [1] |
| Phloretin | 110.3 ± 10.1 | [1] |
| Phloridzin | 305.1 ± 20.3 | [1] |
| Quercetin | 6.55 | [2] |
| Rutin | 9.44 | |
| (+)-Catechin | 8.34 | |
| Hesperidin | 41.55 (mg/ml) |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Comparative ABTS Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | Reference |
| This compound Dihydrochalcone | 100.5 ± 8.9 | |
| Naringin Dihydrochalcone | 250.2 ± 15.7 | |
| Phloretin | 25.3 ± 2.1 | |
| Phloridzin | 101.2 ± 9.5 | |
| Quercetin | 1.89 ± 0.33 (µg/mL) | |
| Rutin | 4.68 ± 1.24 (µg/mL) | |
| (+)-Catechin | 3.12 ± 0.51 (µg/mL) | |
| Hesperidin | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Some values are reported in µg/mL and are not directly comparable to µM without molecular weight conversion.
Table 3: Comparative Oxygen Radical Absorbance Capacity (ORAC)
| Flavonoid | ORAC Value (µmol TE/µmol) | Reference |
| This compound | - | - |
| Quercetin | 3.29 - 3.39 | |
| (+)-Catechin | 0.96 | |
| Epicatechin | 0.94 | |
| Epigallocatechin gallate | 1.3 | |
| Myricetin | 3.2 | |
| Kaempferol | 0.37 | |
| Naringenin | - | - |
| Hesperetin | - | - |
Note: Direct comparative ORAC data for this compound is limited in the reviewed literature. The table presents available data for other common flavonoids.
Signaling Pathways in Flavonoid Antioxidant Action
Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on commonly accepted scientific practices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction mixture: Add 100 µL of the test sample (flavonoid solution at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from a plot of inhibition percentage against sample concentration.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant⁺ + ABTS (colorless)
Procedure:
-
Preparation of ABTS•+ solution: React 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Caption: Workflow for the ABTS antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
Principle: The antioxidant competes with a fluorescent probe (e.g., fluorescein) for peroxyl radicals, thus preventing the loss of fluorescence.
Procedure:
-
Reagent preparation: Prepare solutions of the fluorescent probe (fluorescein), AAPH, and the antioxidant standard (Trolox).
-
Reaction setup: In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period.
-
Initiation: Add the AAPH solution to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).
Caption: Workflow for the ORAC antioxidant assay.
Conclusion
This guide provides a comparative overview of the antioxidant potential of this compound relative to other flavonoids. While direct scavenging activities as measured by DPPH and ABTS assays provide valuable data, it is important to consider that the overall antioxidant effect of a flavonoid in a biological system is also influenced by its ability to modulate cellular defense mechanisms, such as the Nrf2 pathway. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at understanding and harnessing the antioxidant properties of these natural compounds. Further research is warranted to establish a more comprehensive and directly comparative dataset, particularly for ORAC values, across a wider range of flavonoids under standardized conditions.
References
A Comparative Analysis of Neohesperidin and Naringin in the Management of Metabolic Syndrome
For Immediate Release
A comprehensive review of existing literature reveals the potential of two citrus flavonoids, neohesperidin and naringin, in mitigating the cluster of conditions associated with metabolic syndrome. This guide offers a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their therapeutic effects, tailored for researchers, scientists, and drug development professionals.
Metabolic syndrome, a constellation of risk factors including insulin resistance, dyslipidemia, obesity, and hypertension, poses a significant global health challenge. Natural compounds are increasingly being investigated as potential therapeutic agents. Both this compound and naringin, predominantly found in citrus fruits, have demonstrated promising effects in preclinical studies, positioning them as viable candidates for further investigation and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound and naringin on hallmark features of metabolic syndrome.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Body Weight | db/db mice | 100 mg/kg | 4 weeks | Significant decrease in body weight gain | [1] |
| High-fat diet-fed rats | 40-80 mg/kg | 12 weeks | Reduced body weight gain | [2] | |
| Fasting Blood Glucose | High-fat diet-fed rats | 40-80 mg/kg | 12 weeks | Significantly downregulated fasting blood glucose | [3] |
| db/db mice | 100 mg/kg | 4 weeks | Significant decrease after 2 weeks of supplementation | [4] | |
| Lipid Profile | db/db mice | 100 mg/kg | 4 weeks | Decreased total adipose tissues | [1] |
| High-fat diet-fed rats | 40-80 mg/kg | 12 weeks | Improved glycolipid metabolism | ||
| Inflammation | High-fat diet-fed rats | 40-80 mg/kg | 12 weeks | Reduced inflammation in the ileum via TLR4/MyD88/NF-κB pathway |
Table 2: Effects of Naringin on Metabolic Parameters
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Body Weight | High-fat diet-fed mice | 200 mg/kg | 10 weeks | Reduced body weight and visceral fat | |
| Fasting Blood Glucose | Diabetic rats | 50 mg/kg | 56 days | Significantly reduced fasting blood glucose | |
| High-fat diet-fed mice | 200 mg/kg | 10 weeks | Significant decrease in fasting blood glucose and serum insulin | ||
| Lipid Profile | Diabetic rats | 50 & 100 mg/kg | 28 days | Decreased total cholesterol, triglycerides, and LDL; increased HDL | |
| High-fat diet-fed mice | 200 mg/kg | 10 weeks | Reduced cholesterol and LDL levels | ||
| Inflammation | High-fat diet-fed mice | Not Specified | Not Specified | Inhibitory effect on inflammation mediated by blocking MAPK pathways |
Experimental Protocols
The methodologies outlined below are representative of the experimental designs used to assess the effects of this compound and naringin on metabolic syndrome in preclinical models.
High-Fat Diet-Induced Metabolic Syndrome Model
A common approach to induce metabolic syndrome in rodents is through the administration of a high-fat diet (HFD).
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are frequently used.
-
Diet: A diet with 45-60% of calories derived from fat is typically administered for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Treatment: this compound or naringin is administered orally via gavage at specified doses (e.g., 40-200 mg/kg body weight) for a defined period, often concurrently with the HFD.
-
Outcome Measures:
-
Body Weight and Composition: Monitored regularly. Adipose tissue mass (e.g., epididymal, perirenal) is measured at the end of the study.
-
Glycemic Control: Fasting blood glucose and insulin levels are measured. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are determined.
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured in serum or tissues.
-
Histopathology: Liver and adipose tissues are examined for lipid accumulation and inflammation.
-
Genetically Modified Models of Metabolic Syndrome
Genetically altered animal models, such as the db/db mouse (leptin receptor deficient), are also utilized to study the effects of these flavonoids on a genetic background predisposing to obesity and type 2 diabetes.
-
Animal Model: C57BLKS/J-leprdb/leprdb (db/db) mice.
-
Treatment: Similar to the HFD model, the compounds are administered orally.
-
Outcome Measures: The same parameters as in the HFD model are assessed to evaluate the impact on the progression of metabolic disease.
Signaling Pathways and Mechanisms of Action
Both this compound and naringin appear to exert their beneficial effects through the modulation of several key signaling pathways involved in metabolism and inflammation.
Experimental Workflow for Investigating Signaling Pathways
Key Signaling Pathways
Both flavonoids have been shown to modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. This compound has also been shown to regulate the PI3K/AKT/mTOR pathway, which is involved in cell growth and metabolism, and the TLR4/MyD88/NF-κB pathway, a key player in inflammation. Naringin is reported to influence the MAPK signaling cascade, which is also linked to inflammatory responses.
Comparative Insights and Future Directions
While direct, head-to-head comparative studies are limited, the available data suggests that both this compound and naringin hold significant therapeutic potential for metabolic syndrome. Both flavonoids demonstrate efficacy in improving key metabolic parameters in preclinical models.
Naringin has been more extensively studied, with a broader range of reported mechanisms. This compound, particularly as this compound dihydrochalcone (NHDC), shows potent effects on adiposity and lipid metabolism.
Future research should focus on conducting direct comparative studies to elucidate the relative potency and efficacy of these two flavonoids. Furthermore, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic strategies for the management of metabolic syndrome in humans. The investigation of their synergistic effects and the development of optimized delivery systems to enhance bioavailability are also crucial areas for future exploration.
References
- 1. This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Dihydrochalcone Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Dihydrochalcone and this compound Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiota: A Key Player in Unleashing the Bioactivity of Neohesperidin
A comparative analysis of neohesperidin's biological effects, highlighting the indispensable role of intestinal microflora in its metabolic activation and subsequent therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, the bioactivity of this compound is intrinsically linked to its metabolism by the gut microbiota. This guide provides a comparative analysis of this compound's performance against its key metabolites and explores its effects under different physiological conditions, underscoring the critical role of the gut microbiome.
Comparison of Bioactive Efficacy: this compound vs. Its Metabolites
The bioavailability of this compound in its original glycosylated form is limited.[3][4] Its therapeutic effects are largely attributed to the biotransformation by intestinal bacteria into more readily absorbable and bioactive compounds, primarily its aglycone form, hesperetin, and other derivatives like this compound dihydrochalcone (NHDC).
Table 1: Comparison of Anti-Inflammatory and Antioxidant Activity
| Compound | Model | Key Findings | Reference |
| This compound | High-Fat Diet-Induced Colitis in Rats | Reduced levels of pro-inflammatory cytokines TNF-α and IL-1β. | |
| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and metalloproteinases (MMP-3, MMP-9, MMP-13). Reduced reactive oxygen species (ROS) accumulation. | ||
| Hesperetin | Various preclinical models | Exhibits potent anti-inflammatory and antioxidant properties. Generally considered more bioactive than its glycoside form due to higher bioavailability. | |
| This compound Dihydrochalcone (NHDC) | Macrophage and Adipocyte Cultures | Exerted an anti-inflammatory effect, significantly reducing the production of TNF-α and IL-6. | |
| Paraquat-Induced Liver Injury in Mice | Showed potent antioxidant, anti-inflammatory, and anti-apoptotic effects. |
The Influence of Gut Microbiota on this compound's Bioactivity
The composition and activity of the gut microbiota are determining factors in the bioactivation of this compound. In a healthy gut environment, commensal bacteria efficiently deglycosylate this compound to hesperetin, which can then be absorbed or further metabolized into smaller phenolic acids.
Table 2: Impact of Gut Microbiota on this compound's Effects
| Condition | Model | Key Findings | Reference |
| Conventional Gut Microbiota | High-Fat Diet-Fed Mice | This compound administration attenuated weight gain, low-grade inflammation, and insulin resistance. These effects were associated with a reversal of gut dysbiosis, including a decreased Firmicutes/Bacteroidetes ratio. | |
| High-Fat Diet-Induced Colitis in Rats | This compound treatment modulated gut microbiota composition and increased the production of short-chain fatty acids (SCFAs). | ||
| Altered Gut Microbiota (Antibiotic Treatment) | High-Fat Diet-Fed Mice | The beneficial effects of this compound on body weight control were abolished by systemic antibiotic treatment, indicating a dependency on the gut microbiota. |
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Slurries
This method assesses the metabolic fate of this compound in the presence of a complex gut microbial community.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are diluted (e.g., 1:5 w/v) in an anaerobic buffer solution.
-
Incubation: this compound is added to the fecal slurry at a defined concentration. The mixture is incubated under strict anaerobic conditions at 37°C for various time points (e.g., 0, 8, 24, 48 hours).
-
Sample Analysis: At each time point, aliquots are taken, and the reaction is stopped (e.g., by adding ice-cold methanol). The samples are then centrifuged, and the supernatant is collected for analysis of this compound and its metabolites by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Animal Model: High-Fat Diet-Induced Colitis in Rats
This in vivo model evaluates the therapeutic potential of this compound in the context of diet-induced inflammation and gut dysbiosis.
-
Animal Acclimatization: Male Sprague-Dawley rats are housed under standard laboratory conditions and acclimatized for one week.
-
Induction of Colitis: Rats are fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce low-grade chronic inflammation in the colon. A control group is fed a standard chow diet.
-
This compound Administration: During the HFD feeding period, a subset of rats receives daily oral administration of this compound at different doses (e.g., 40 and 80 mg/kg body weight).
-
Sample Collection and Analysis: At the end of the experimental period, animals are euthanized. Blood, colon tissue, and cecal contents are collected.
-
Inflammatory Markers: Serum and colon tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using ELISA kits.
-
Gut Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.
-
SCFA Analysis: The concentrations of short-chain fatty acids in the cecal contents are determined by gas chromatography (GC).
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammation.
-
Visualizing the Pathways and Processes
Caption: Metabolic activation of this compound by gut microbiota.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Key signaling pathways affected by this compound.
References
A Head-to-Head Comparison of Neohesperidin and its Aglycone, Hesperetin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a flavonoid glycoside and its aglycone is critical for harnessing their full therapeutic potential. This guide provides a detailed, data-driven comparison of neohesperidin and its aglycone, hesperetin, focusing on their antioxidant and anti-inflammatory properties, and the signaling pathways they modulate.
This compound, a flavanone glycoside predominantly found in citrus fruits, and its aglycone, hesperetin, are both recognized for their significant biological activities. The presence of a neohesperidose sugar moiety in this compound differentiates it from hesperetin, influencing its solubility, bioavailability, and ultimately, its pharmacological profile. This comparison guide synthesizes experimental data to provide a clear overview of their respective performances.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison, the following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and hesperetin from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data from different studies are presented. Variations in experimental conditions can influence IC50 values.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate the free radical scavenging ability of compounds.
| Compound | Assay | IC50 Value | Reference |
| Hesperetin | DPPH | 70 µM[1] | [1] |
| ABTS | 24 µM | ||
| DPPH | 525.18 ± 1.02 µM | ||
| ABTS | 489.01 ± 0.09 µM | ||
| This compound | Superoxide anion scavenging | Significant activity (31.53 - 84.62% inhibition) | |
| Hydroxyl radical scavenging | Significant activity (6.00 - 23.49% inhibition) | ||
| DPPH | IC50 > 100 µg/mL | ||
| ABTS | Higher IC50 than naringin dihydrochalcone |
Note: Lower IC50 values indicate greater antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and hesperetin are largely attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Inhibited | Inhibition | Reference |
| Hesperetin | RAW 264.7 macrophages | LPS | TNF-α, IL-6, IL-1β | Significant suppression | |
| BV-2 microglial cells | LPS | IL-1β, IL-6 | Significant reduction | ||
| This compound | Human rheumatoid arthritis fibroblast-like synoviocytes | - | TNF-α, IL-1β, IL-6, IL-8 | Significant decrease | |
| Colitis-associated colorectal cancer model (mice) | AOM/DSS | TNF-α, IL-1β, IL-6 | Significant reduction |
Modulation of Signaling Pathways
Both this compound and hesperetin exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Hesperetin
Hesperetin has been shown to modulate several critical signaling pathways:
-
NF-κB Pathway: Hesperetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Pathway: Hesperetin has been observed to down-regulate the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The MAPK pathway is crucial for translating extracellular stimuli into cellular responses, including inflammation.
This compound
This compound also influences several important signaling cascades:
-
NF-κB Pathway: Similar to its aglycone, this compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.
-
MAPK Pathway: this compound has been shown to suppress the phosphorylation of ERK and p38 MAPK, thereby attenuating inflammatory responses.
-
PI3K/AKT/mTOR Pathway: this compound dihydrochalcone (NHDC), a derivative of this compound, has been found to down-regulate the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and metabolism.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this comparison guide.
DPPH Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound, hesperetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Inhibition of Cytokine Production in Cell Culture
This experiment assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in cultured cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture medium after LPS stimulation can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, hesperetin) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
-
Data Analysis:
-
Quantify the cytokine concentration in each sample based on a standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Determine the IC50 value if applicable.
-
Western Blot Analysis for MAPK Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like ERK and p38.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the protein of interest (e.g., total ERK, phospho-ERK) and a secondary antibody conjugated to an enzyme that allows for detection.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the cytokine inhibition assay.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
-
Conclusion
This comparative guide highlights the distinct yet related pharmacological profiles of this compound and its aglycone, hesperetin. While both compounds exhibit significant antioxidant and anti-inflammatory properties, the available data suggests that hesperetin, as the aglycone, may possess more potent direct radical scavenging activity in some in vitro assays. However, the glycoside moiety of this compound influences its physicochemical properties, which can affect its absorption, metabolism, and in vivo efficacy.
Both compounds modulate key inflammatory signaling pathways, including NF-κB and MAPK, providing a molecular basis for their observed anti-inflammatory effects. The choice between this compound and hesperetin for further drug development will depend on the specific therapeutic application, considering factors such as target tissue, desired mechanism of action, and pharmacokinetic properties. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate their respective therapeutic potentials.
References
Revolutionizing Neohesperidin Delivery: A Comparative Guide to Advanced Formulation Strategies
For Immediate Release
In the quest to unlock the full therapeutic potential of neohesperidin, a powerful antioxidant and anti-inflammatory flavonoid, researchers are increasingly turning to advanced drug delivery systems. Overcoming its inherent limitations of poor solubility and low bioavailability is paramount for its clinical application in treating a range of conditions, including neurodegenerative and metabolic diseases. This guide provides a comprehensive comparison of the efficacy of various this compound delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal formulation strategy.
Enhancing Bioavailability: A Head-to-Head Comparison of Delivery Platforms
The development of novel delivery systems for this compound has focused on enhancing its solubility, stability, and ultimately, its bioavailability. This comparison examines key performance indicators of several prominent platforms: phospholipid complexes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | Key Advantages |
| Free this compound | - | - | - | Rapid | Baseline for comparison |
| Phospholipid/HP-β-CD Complex | ~150-200 | -25 to -35 | > 95% | Sustained release over 72h | Significant solubility enhancement, high encapsulation rate.[1] |
| Hesperidin-Loaded SLNs | 300 - 600 | -20 to -35 | > 88% | Sustained release | Biocompatible lipid matrix, potential for controlled release.[2] |
| Hesperidin-Loaded Lipid-Polymer Hybrid Nanoparticles | ~91 | +23 | ~93% | Uniform release over 24h | Combines advantages of both lipid and polymer nanoparticles. |
Diving Deeper: Experimental Protocols for Formulation and Characterization
Reproducibility and optimization of delivery systems hinge on detailed and accurate experimental protocols. Below are methodologies for the preparation and characterization of key this compound formulations.
Preparation of Phospholipid/HP-β-CD Hybrid Nanosystems
This method involves the synergistic integration of phospholipid complexation and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion technologies.
Materials: this compound (NH), Phospholipid (PC), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Cholesterol.
Protocol:
-
Dissolve PC, cholesterol, HP-β-CD, and NH (in a 15:3:3:1 weight ratio) in absolute ethanol.
-
Remove the ethanol using a rotary evaporator at 45°C to form a thin lipid film.
-
Dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with a phosphate-buffered saline (PBS; 0.02 M, pH 7.4) at 45°C for 30 minutes to form the this compound-phospholipid-HP-β-CD liposome complex (NH-PC-CD).
Preparation of Hesperidin-Loaded Solid Lipid Nanoparticles (SLNs)
The hot homogenization method is a common and effective technique for preparing SLNs.
Materials: Hesperidin, Solid lipid (e.g., stearic acid or cetostearyl alcohol), Surfactant (e.g., polyvinyl alcohol or polysorbate).
Protocol:
-
Melt the solid lipid by heating it above its melting point.
-
Disperse the hesperidin in the molten lipid.
-
Prepare a hot aqueous surfactant solution at the same temperature.
-
Emulsify the hot lipid phase into the hot aqueous surfactant solution using a high-shear homogenizer.
-
Cool down the resulting nanoemulsion to allow the lipid to solidify and form SLNs.
Characterization of Nanoparticle Formulations
A suite of analytical techniques is employed to characterize the physicochemical properties of the prepared nanoparticles.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using Laser Doppler Velocimetry to assess surface charge and stability.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE%): Calculated using the following formula after separating the free drug from the nanoparticles, typically by ultracentrifugation: EE% = (Total amount of drug - Amount of free drug) / Total amount of drug × 100
-
In Vitro Drug Release: Typically studied using a dialysis bag method. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium (e.g., PBS) at 37°C with constant stirring. Aliquots of the release medium are withdrawn at predetermined time intervals and analyzed for drug content using High-Performance Liquid Chromatography (HPLC).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound and the experimental processes involved is crucial for its effective application.
References
- 1. This compound Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperidin-Loaded Solid Lipid Nanoparticles: Development and Physicochemical Properties Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hypoglycemic Potential of Neohesperidin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoglycemic effects of neohesperidin against established antidiabetic agents and other natural compounds. Through a detailed examination of experimental data and molecular pathways, we aim to offer a comprehensive resource for evaluating the therapeutic promise of this citrus-derived flavonoid.
This compound, a flavanone glycoside abundant in citrus fruits, has garnered significant interest for its potential antihyperglycemic properties.[1][2] Preclinical studies, both in vivo and in vitro, suggest that this compound and its aglycone, hesperetin, may influence glucose metabolism through various mechanisms, including the enhancement of insulin sensitivity and the modulation of key signaling pathways.[1][3] This guide synthesizes the available scientific evidence to provide a clear comparison of this compound's efficacy and mechanisms of action with those of the widely prescribed oral hypoglycemic drug, metformin, and other promising natural compounds like quercetin and berberine.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the hypoglycemic effects of this compound and its comparators as observed in various preclinical studies.
Table 1: In Vivo Hypoglycemic Effects of this compound and Comparators
| Compound | Animal Model | Dosage | Duration | Key Findings |
| This compound (NHP) | Diabetic KK-A(y) mice | Not specified | 6 weeks | Significantly decreased fasting glucose, serum glucose, and glycosylated serum protein (GSP). Improved oral glucose tolerance and insulin sensitivity.[4] |
| This compound Dihydrochalcone (NHDC) | Diabetic zebrafish | 0.5 mg/mL | Not specified | Substantially alleviated hyperglycemia and hyperinsulinemia; reduced fasting blood glucose, serum glucose, and insulin levels. |
| This compound Dihydrochalcone (NHDC) | db/db mice | 100 mg/kg b.w. | 2 weeks | Significantly decreased fasting blood glucose levels by 34.5%. |
| Metformin | Type 2 Diabetes Patients | 0.5 g TID | 29 weeks | Decreased fasting plasma glucose by an average of 59 mg/dL and HbA1c by approximately 1.4%. |
| Quercetin | Streptozotocin-induced diabetic rats | 100 mg/kg | 21 days | Significantly reduced blood glucose levels. |
| Berberine | Type 2 Diabetes Patients | 0.5 g TID | Not specified | Showed a hypoglycemic effect similar to metformin, with significant decreases in glycosylated hemoglobin, and fasting and postprandial blood glucose. |
Table 2: In Vitro Effects on Glucose Metabolism
| Compound | Cell Line | Key Findings |
| Hesperidin & Hesperetin | L6 myotubes | Induced glucose uptake comparable to rosiglitazone. Upregulated GLUT4, IRS, and AKT. |
| Quercetin | L6 myotubes | Improved glucose uptake through the AMPK signaling pathway. |
Delving into the Mechanisms: Signaling Pathways
The hypoglycemic effects of this compound and its counterparts are underpinned by their modulation of intricate cellular signaling pathways that govern glucose homeostasis.
This compound's Dual Approach: AMPK and PI3K/AKT Pathways
In vivo studies in diabetic KK-A(y) mice have revealed that this compound elevates the phosphorylation of hepatic AMP-activated protein kinase (AMPK). The activation of the AMPK pathway is a crucial mechanism for improving insulin sensitivity and is also a primary target of metformin. Furthermore, research on this compound dihydrochalcone (NHDC) in diabetic zebrafish suggests a potential activation of the insulin pathway via PI3K/AKT signaling, which is critical for glucose uptake and utilization.
This compound's proposed mechanism of action.
The Established Pathways of Comparators
Metformin primarily exerts its glucose-lowering effect by inhibiting hepatic gluconeogenesis through the activation of AMPK. It also enhances insulin sensitivity in peripheral tissues. Quercetin has been shown to activate the AMPK signaling pathway in muscle cells, thereby promoting glucose uptake. It can also inhibit intestinal glucose absorption. Berberine, another natural compound, demonstrates a multi-faceted mechanism that includes the activation of AMPK, leading to improved insulin sensitivity and reduced glucose production in the liver.
Experimental Protocols: A Closer Look
The findings presented in this guide are based on rigorous experimental designs. Below are summaries of the key methodologies employed in the cited in vivo studies.
Study on this compound in Diabetic KK-A(y) Mice
-
Animal Model: KK-A(y) mice, a model for type 2 diabetes, were used. C57BL/6 mice served as the normal control group.
-
Treatment: Mice were administered this compound for a duration of six weeks.
-
Key Assays: Fasting glucose, serum glucose, and glycosylated serum protein (GSP) levels were measured. Oral glucose tolerance tests (OGTT) and insulin sensitivity tests were performed. Gene expression analysis for stearoyl-CoA desaturase 1 (SCD-1), fatty acid synthase (FAS), and acyl-CoA oxidase (ACOX) was conducted. The phosphorylation status of hepatic AMPK was also assessed.
Workflow for the in vivo study of this compound.
Study on this compound Dihydrochalcone (NHDC) in Diabetic Zebrafish
-
Animal Model: A diabetic zebrafish model was established using a combination of alloxan and a high-glucose solution.
-
Treatment: Zebrafish were treated with varying concentrations of NHDC, with 0.5 mg/mL identified as the optimal dose.
-
Key Assays: Fasting blood glucose, serum glucose, glycated serum protein, and insulin levels were measured. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index was calculated. Transcriptomic analysis was performed to identify differentially expressed genes.
Conclusion
The independent verification of this compound's hypoglycemic effects through multiple preclinical studies positions it as a compelling candidate for further investigation in the management of diabetes. Its apparent dual mechanism of action, potentially targeting both the AMPK and PI3K/AKT pathways, suggests a broad-spectrum effect on glucose metabolism. While direct head-to-head clinical trials are necessary for a definitive comparison, the existing data indicates that this compound's efficacy is comparable to that of other well-studied natural compounds like quercetin and berberine, and it shares a key mechanistic pathway with the frontline antidiabetic drug, metformin. Future research should focus on elucidating the precise molecular interactions of this compound and its metabolites, as well as on evaluating its long-term safety and efficacy in human subjects.
References
- 1. Research Progress on Hypoglycemic Effects and Molecular Mechanisms of Flavonoids: A Review [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Neohesperidin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on neohesperidin, a flavonoid found in citrus fruits, to assess the consistency and reproducibility of its reported biological activities. By presenting key experimental data and methodologies in a standardized format, this guide aims to equip researchers with the necessary information to evaluate the robustness of existing findings and inform future studies.
Anti-inflammatory Effects of this compound
This compound has been repeatedly investigated for its anti-inflammatory properties across various in vitro and in vivo models. A recurring theme in the literature is its ability to modulate pro-inflammatory cytokines and signaling pathways. This section compares the findings from several key studies.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the quantitative data from studies investigating the effects of this compound on the production of pro-inflammatory markers in cell cultures.
| Cell Line | Inflammatory Stimulus | This compound Concentration(s) | Measured Outcome | Reported Effect | Reference |
| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (HFLS-RA) | TNF-α (10 ng/mL) | 10, 20, 40 μM | IL-1β, IL-6, IL-8, TNF-α, MMP-3, MMP-9, MMP-13 protein levels | Dose-dependent decrease in all measured cytokines and MMPs.[1][2] | Wang et al. (2021) |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not specified for this compound alone, tested metabolite DHCA | Pro-inflammatory cytokine secretion | Dihydrocaffeic acid (DHCA), a metabolite of this compound dihydrochalcone (NHDC), significantly down-regulated pro-inflammatory cytokine secretion.[3] NHDC itself had a marginal effect.[3] | Lee et al. (2021) |
| Macrophage and Adipocyte Co-cultures | Not specified | Not specified | TNF-α and IL-6 levels | This compound dihydrochalcone (NHDC) in combination with dihydrocaffeic acid (DHCA) significantly reduced TNF-α and IL-6 levels.[1] | As reported in a review by Fusconi et al. (2022) |
Experimental Protocols: In Vitro Anti-inflammatory Assays
Cell Culture and Treatment:
-
HFLS-RA cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. Cells were pre-treated with various concentrations of this compound for 2 hours before stimulation with TNF-α for 24 hours.
-
RAW 264.7 macrophages were cultured under standard conditions. Cells were treated with NHDC or its metabolite DHCA, followed by stimulation with LPS to induce an inflammatory response.
Cytokine and MMP Measurement:
-
The concentrations of interleukins (IL-1β, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMP-3, MMP-9, MMP-13) in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment and stimulation, cells were incubated with DCFH-DA, and the fluorescence intensity was measured to quantify ROS levels.
Signaling Pathway: this compound's Anti-inflammatory Action
This compound is reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
References
A Comparative Analysis of Neohesperidin's Bioactivity: In Vitro and In Vivo Perspectives
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological effects. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of this compound and its derivatives, offering researchers, scientists, and drug development professionals a valuable resource for understanding its therapeutic potential. The data presented herein is supported by experimental evidence from various studies, with detailed methodologies and visual representations of key biological pathways.
Lipid Metabolism and Anti-Obesity Effects
This compound and its dihydrochalcone derivative (NHDC) have demonstrated significant effects on lipid metabolism and obesity in both cell-based and animal studies. These compounds have been shown to modulate key signaling pathways involved in fat accumulation and energy expenditure.
In Vitro Evidence: In cultured cells, such as HepG2 human liver cancer cells and 3T3-L1 preadipocytes, this compound has been observed to reduce lipid accumulation induced by free fatty acids.[1] Furthermore, NHDC and its glycosidic form, GNHDC, have been shown to suppress triacylglycerol accumulation, lipogenesis, and adipogenesis in 3T3-L1 cells.[2] These effects are attributed to the downregulation of the PI3K/AKT/mTOR pathway and the phosphorylation of AMP-activated protein kinase (AMPK).[2]
In Vivo Evidence: Animal studies have corroborated the anti-obesity effects of this compound and NHDC. In diet-induced obese (DIO) mice, this compound improved lipid profiles in the plasma, liver, and muscles, leading to significant weight loss.[1] Similarly, supplementation with NHDC or GNHDC in db/db mice resulted in decreased body weight gain, as well as reduced subcutaneous and total adipose tissue.[2] These in vivo effects are associated with decreased expression of genes related to fatty acid uptake and lipogenesis, and increased expression of genes involved in β-oxidation and fat browning.
Table 1: Comparison of In Vitro and In Vivo Anti-Obesity Effects of this compound and its Derivatives
| Parameter | In Vitro Model | Key Findings | In Vivo Model | Key Findings | Reference |
| Lipid Accumulation | FFA-loaded HepG2 cells | Potent hypolipidemic effect | Diet-Induced Obese (DIO) mice | Improved lipid profiles in plasma, liver, and muscle | |
| Adipogenesis & Lipogenesis | 3T3-L1 cells | Suppressed triacylglycerol accumulation, lipogenesis, and adipogenesis | db/db mice | Decreased fatty acid uptake, lipogenesis, and adipogenesis-related gene expression | |
| Body Weight | Not Applicable | Not Applicable | DIO mice, db/db mice | Significant body weight loss, decreased body weight gain | |
| Adipose Tissue | Not Applicable | Not Applicable | db/db mice | Decreased subcutaneous and total adipose tissue |
Signaling Pathways in Lipid Metabolism
The lipid-regulating effects of this compound are mediated through complex signaling networks. A key pathway involves the activation of the AMPK/SIRT1/PGC-1α axis. In vitro and in vivo studies have shown that this compound enhances the expression and secretion of Fibroblast Growth Factor 21 (FGF21), which in turn activates this pathway. The PI3K/AKT/mTOR pathway is another critical target, with NHDC and GNHDC demonstrating the ability to down-regulate this pathway, thereby inhibiting lipogenesis.
Anti-Inflammatory and Antioxidant Properties
This compound and its derivatives exhibit potent anti-inflammatory and antioxidant activities, which have been validated in various in vitro and in vivo models.
In Vitro Evidence: In macrophage and adipocyte cultures, this compound dihydrochalcone (NHDC) and dihydrocaffeic acid (DHCA) significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines (IL-1β, IL-6, IL-8, and TNF-α) in human rheumatoid arthritis fibroblast-like synoviocytes. Furthermore, this compound dihydrochalcone has demonstrated significant scavenger activity against superoxide anion radicals and hydroxyl radicals, as well as an inhibitory effect on non-enzymatic lipid peroxidation.
In Vivo Evidence: In a high-fat diet-induced obesity mouse model, dietary intake of NHDC led to an increased secretion of the anti-inflammatory cytokine IL-10 in M2-polarized bone-marrow-derived macrophages. In a model of colitis-associated colorectal cancer, this compound administration inhibited macrophage infiltration and reduced the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. Studies have also shown that this compound can mitigate high-fat-diet-induced colitis by modulating gut microbiota and enhancing the synthesis of short-chain fatty acids (SCFAs).
Table 2: Comparison of In Vitro and In Vivo Anti-Inflammatory & Antioxidant Effects
| Effect | In Vitro Model | Key Findings | In Vivo Model | Key Findings | Reference |
| Anti-inflammatory | Macrophage & Adipocyte Cultures, Human Rheumatoid Arthritis Synoviocytes | Reduced TNF-α, IL-6, IL-1β, IL-8 | High-Fat Diet-Induced Obese Mice, Colitis-Associated Cancer Mice | Increased IL-10, Reduced TNF-α, IL-1β, IL-6 | |
| Antioxidant | Chemical Assays | Scavenged superoxide and hydroxyl radicals, inhibited lipid peroxidation | Carbon Tetrachloride-Induced Liver Injury Mice | Ameliorated oxidative damage, down-regulated NF-κB, IL-6, caspase 3 and 8 |
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound in a diet-induced obesity model.
Other Notable Biological Activities
Beyond its effects on metabolism and inflammation, this compound has shown promise in other therapeutic areas.
-
Bone Health: In vitro studies have demonstrated that this compound can inhibit osteoclast differentiation and bone resorption. In ovariectomized mice, an in vivo model for osteoporosis, this compound administration protected against bone loss.
-
Anticancer Potential: this compound has been reported to have anti-inflammatory and anticancer potential in a mouse model of colitis-associated colorectal cancer by inhibiting the NF-κB/p65 and MAPK pathways.
-
Antidiabetic Effects: In vitro studies have shown that this compound possesses a potent anti-diabetic effect by significantly inhibiting alpha-amylase activity.
Experimental Protocols
In Vitro Lipid Accumulation Assay (HepG2 cells):
-
HepG2 cells are seeded in 6-well plates and cultured to 80-90% confluence.
-
The cells are then incubated with a mixture of free fatty acids (FFAs) to induce lipid accumulation.
-
Simultaneously, cells are treated with varying concentrations of this compound or a vehicle control.
-
After 24 hours of incubation, the cells are washed with PBS and stained with Oil Red O to visualize lipid droplets.
-
The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured to quantify the amount of intracellular lipids.
In Vivo Anti-Obesity Study (db/db mice):
-
Male C57BLKS/J db/db mice are used as a model for obesity and type 2 diabetes.
-
The mice are randomly divided into control and treatment groups.
-
The treatment groups receive daily oral administration of this compound dihydrochalcone (NHDC) or its glycoside (GNHDC) at a specified dose (e.g., 100 mg/kg body weight) for a period of several weeks (e.g., 4 weeks).
-
Body weight, food intake, and water intake are monitored regularly throughout the study.
-
At the end of the treatment period, the mice are sacrificed, and various tissues (e.g., adipose tissue, liver) are collected for analysis of gene expression, protein levels, and histology.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly suggests that this compound and its derivatives possess significant therapeutic potential, particularly in the management of metabolic disorders and inflammatory conditions. The consistent findings across different experimental models highlight the robustness of its biological activities. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of this compound in human populations. The detailed experimental protocols and visual representations of signaling pathways provided in this guide aim to facilitate future investigations into this promising natural compound.
References
Safety Operating Guide
Proper Disposal Procedures for Neohesperidin
This document provides essential safety and logistical guidance for the proper disposal of Neohesperidin, ensuring the safety of laboratory personnel and compliance with environmental regulations. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for harm if swallowed and toxicity to aquatic life, necessitating its handling as a chemical waste.[1][2][3]
Waste Identification and Segregation
Proper segregation of chemical waste is the first critical step to ensure safety and regulatory compliance.[4] Do not dispose of this compound in the regular trash or down the drain.
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Aqueous or solvent solutions containing this compound must be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, must be disposed of as hazardous waste. Place these items in a designated, sealed waste container.
Waste Container Management
The choice and handling of waste containers are governed by safety regulations to prevent leaks and reactions.
-
Compatibility: Containers must be chemically compatible with this compound.
-
Condition: Ensure containers are free from damage or deterioration and are equipped with secure, leak-proof closures.
-
Headroom: Leave at least one inch of headroom in liquid waste containers to allow for expansion.
Storage in Satellite Accumulation Areas (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage Conditions: Keep waste containers securely capped during storage, except when adding or removing waste. Store containers in a designated, secure area away from incompatible materials.
-
Accumulation Limits: Adhere to the volume limits for waste accumulation in the SAA. Once these limits are reached, the waste must be removed from the laboratory within three days.
| Parameter | Requirement | Regulation Source |
| Maximum Hazardous Waste Volume | 55 Gallons | Environmental Protection Agency (EPA) |
| Maximum Acutely Toxic (P-List) Waste | 1 Quart (liquid) or 1 Kilogram (solid) | Environmental Protection Agency (EPA) |
| Maximum Storage Time (if not full) | 12 Months | Resource Conservation and Recovery Act (RCRA) |
Table 1: Summary of key quantitative requirements for Satellite Accumulation Areas (SAAs) as per EPA regulations.
Step-by-Step Disposal Procedure
-
Segregate Waste: At the point of generation, separate solid this compound waste, solutions, and contaminated labware into their respective, appropriate waste containers.
-
Label Container: As soon as the first waste is added, label the container with "Hazardous Waste" and the full chemical name.
-
Store in SAA: Place the sealed container in your laboratory's designated Satellite Accumulation Area.
-
Monitor Volume: Keep track of the waste volume. Do not exceed the 55-gallon limit.
-
Request Pickup: Once the container is full or ready for removal, complete and submit a hazardous waste disposal form to your institution’s Environmental Health and Safety (EHS) department for pickup.
-
Licensed Disposal: Your EHS department will transfer the waste to a licensed hazardous waste disposal company for final treatment and disposal in accordance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain Spill: For solid spills, dampen the material with a suitable solvent like acetone to avoid creating dust.
-
Clean Spill: Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled material.
-
Package Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate Area: Wash the spill site with soap and water once the material has been removed.
Disclaimer: This guide is intended for informational purposes. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neohesperidin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Neohesperidin, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
Essential Safety and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care to minimize any potential risks.[1][2] Some sources indicate that it may be harmful if swallowed and could cause transient eye discomfort.[3] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.
Recommended Personal Protective Equipment:
| Activity | Recommended PPE |
| Handling Solid Powder (weighing, transferring) | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile, butyl rubber)- Laboratory coat- NIOSH-approved N95 respirator (or equivalent) to prevent dust inhalation |
| Handling Solutions | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves- Laboratory coat |
| Cleaning Spills | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves- Laboratory coat- NIOSH-approved N95 respirator (for powder spills) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination or exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.
-
Keep it away from incompatible materials, though specific incompatibilities are not prominently noted in standard safety data sheets.
2. Handling and Preparation:
-
Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure, to avoid dust formation.
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing or transferring the powder, use techniques that minimize dust generation (e.g., using a spatula carefully, avoiding pouring from a height).
-
For preparing solutions, add the powder to the solvent slowly to prevent splashing.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.
4. Spill Management:
-
Minor Spills (Powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid creating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
5. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Empty containers may retain product residue and should be disposed of in the same manner as the product.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Decision Pathway
Proper disposal is a critical final step in the chemical handling process. This diagram provides a logical pathway for making disposal decisions.
Caption: A decision tree for the appropriate disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
